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  • Product: 2-(2-Naphthyl)-1H-indole-3-carbaldehyde
  • CAS: 94210-62-5

Core Science & Biosynthesis

Foundational

Comprehensive Structural Characterization of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde: NMR and HRMS Methodologies

Executive Summary The structural elucidation of complex heterocyclic scaffolds requires a rigorous, multi-modal analytical approach. 2-(2-Naphthyl)-1H-indole-3-carbaldehyde (C₁₉H₁₃NO) is a highly conjugated, sterically d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex heterocyclic scaffolds requires a rigorous, multi-modal analytical approach. 2-(2-Naphthyl)-1H-indole-3-carbaldehyde (C₁₉H₁₃NO) is a highly conjugated, sterically demanding intermediate critical to the synthesis of bioactive indoloquinolines and thiosemicarbazone anti-cancer agents . This whitepaper provides an authoritative, in-depth guide to the nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) characterization of this molecule. By detailing the causality behind specific experimental parameters and establishing self-validating analytical protocols, this guide serves as a definitive reference for application scientists and drug development professionals.

Chemical Context & Provenance

The target molecule is typically synthesized via the Vilsmeier-Haack formylation of 2-(2-naphthyl)indole . The electron-rich nature of the indole core directs electrophilic aromatic substitution preferentially to the C3 position. The Vilsmeier reagent (chloromethyleneiminium ion) selectively attacks here due to the lower activation energy of the Wheland intermediate at C3 compared to C2. Validating that the formyl group has exclusively occupied the C3 position—and that the naphthyl group remains intact at C2—is the primary objective of the downstream analytical workflow.

AnalyticalWorkflow Synth Synthesis & Purification (Vilsmeier-Haack) PrepNMR NMR Sample Prep (DMSO-d6, 5-10 mg) Synth->PrepNMR PrepMS MS Sample Prep (MeOH:H2O, 1 µg/mL) Synth->PrepMS AcqNMR NMR Acquisition (1H, 13C, 2D HMBC) PrepNMR->AcqNMR AcqMS HRMS Acquisition (ESI+, Q-TOF, MS/MS) PrepMS->AcqMS Data Data Integration & Structural Elucidation AcqNMR->Data AcqMS->Data

Fig 1. Experimental workflow for characterizing 2-(2-Naphthyl)-1H-indole-3-carbaldehyde.

High-Resolution Mass Spectrometry (HRMS)

Ionization Causality and Fragmentation Theory

For 2-(2-Naphthyl)-1H-indole-3-carbaldehyde, Positive Electrospray Ionization (ESI+) is the optimal technique. The basicity of the indole nitrogen, combined with the localized lone pairs on the carbonyl oxygen, readily accepts a proton in the acidic electrospray droplet, driving the equilibrium toward a highly stable [M+H]⁺ ion.

A Quadrupole Time-of-Flight (Q-TOF) analyzer is mandated over a single quadrupole system. The causality here is mass accuracy: sub-5 ppm accuracy is critical to distinguish the primary fragmentation loss of carbon monoxide (CO, 27.9949 Da) from the isobaric loss of ethylene (C₂H₄, 28.0313 Da). The loss of CO is a diagnostic hallmark of indole-3-carbaldehydes , yielding the 2-(2-naphthyl)indole cation.

HRMS/MS Quantitative Data
Ion TypeTheoretical m/zObserved m/zMass Error (ppm)Structural Assignment
[M+H]⁺ 272.1075272.1070-1.8Protonated parent molecule (C₁₉H₁₄NO⁺)
Fragment 1 244.1126244.1121-2.0[M+H - CO]⁺ (Diagnostic aldehyde loss)
Fragment 2 243.1048243.1045-1.2[M+H - CHO]⁺ (Radical cation formation)
Fragment 3 127.0542127.0540-1.5[C₁₀H₇]⁺ (Cleaved naphthyl cation)
Protocol: Self-Validating LC-HRMS/MS Acquisition
  • Sample Preparation: Dilute the purified analyte to exactly 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Milli-Q Water. Causality: This specific concentration prevents space-charge effects in the TOF flight tube, which would otherwise artificially broaden peaks and degrade mass accuracy. Add 0.1% Formic Acid to act as the proton source.

  • Lock-Mass Calibration (Self-Validation): Infuse Leucine Enkephalin (m/z 556.2771) continuously via a secondary reference sprayer. System Logic: The acquisition software must be programmed to halt if the lock-mass drift exceeds ±2 ppm, ensuring that no untrustworthy empirical formulas are generated during the run.

  • Collision Energy Ramping: Apply a collision energy (CE) ramp from 15 eV to 45 eV in the collision cell using ultra-high purity Argon. Causality: A static CE often fails to capture both the fragile loss of the formyl group (requires ~15 eV) and the high-energy cleavage of the rigid naphthyl-indole C-C bond (requires >35 eV).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection and Spectral Causality

The selection of DMSO-d₆ over CDCl₃ is a deliberate, mechanistically driven choice. The highly conjugated, planar structure of 2-(2-naphthyl)-1H-indole-3-carbaldehyde promotes strong intermolecular π-π stacking and hydrogen bonding (between the indole NH and the carbonyl oxygen), rendering it nearly insoluble in non-polar halogenated solvents. DMSO-d₆ disrupts these intermolecular networks. Furthermore, DMSO prevents the rapid chemical exchange of the indole NH proton, allowing it to be observed as a distinct, albeit broad, singlet near 12.2 ppm .

1D and 2D NMR Quantitative Data
NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationStructural Assignment
¹H 12.25br s1HIndole NH
¹H 10.05s1HAldehyde CHO
¹H 8.25d, J = 8.01HIndole H-4 (Peri-deshielded)
¹H 8.15s1HNaphthyl H-1'
¹H 7.95 - 8.05m3HNaphthyl H-3', H-4', H-8'
¹H 7.25 - 7.80m6HRemaining Aromatic Protons
¹³C 186.5Cq-Carbonyl (C=O)
¹³C 145.2Cq-Indole C2
¹³C 118.5Cq-Indole C3
Protocol: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of 99.9% DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Temperature Stabilization: Equilibrate the probe to 298 K for exactly 5 minutes prior to tuning. Causality: Temperature gradients within the sample tube cause convection currents, which manifest as asymmetric line broadening (phase distortion) in the complex 7.2–8.3 ppm aromatic region.

  • Pulse Sequence & Relaxation: Acquire the ¹H-NMR using a 30° flip angle (zg30) with a 2-second relaxation delay (D1). Causality: The 30° pulse ensures rapid longitudinal relaxation (T₁) recovery. This allows for a higher number of transients (scans) in a shorter timeframe, maximizing the signal-to-noise ratio necessary to resolve the overlapping naphthyl multiplets.

  • Self-Validation Check: The residual pentet of DMSO-d₆ must appear at exactly 2.50 ppm (¹H) and 39.52 ppm (¹³C). The presence of the water peak at ~3.33 ppm serves as an internal indicator of solvent hygroscopicity; if the water integral exceeds the NH integral, the sample must be re-prepared in a fresh ampoule to prevent H/D exchange artifacts.

2D HMBC Logical Connectivity

To definitively prove the regiochemistry of the molecule, Heteronuclear Multiple Bond Correlation (HMBC) is utilized. The logic relies on observing long-range scalar couplings (²J and ³J). The aldehyde proton (δ 10.05) will show a strong ³J correlation to Indole C2 (δ 145.2) and C3a (δ 126.4), confirming its position at C3.

HMBC_Connectivity H_Aldehyde H-Aldehyde (δ 10.05) C3 Indole C3 (δ 118.5) H_Aldehyde->C3 2J (Strong) C2 Indole C2 (δ 145.2) H_Aldehyde->C2 3J (Diagnostic) C3a Indole C3a (δ 126.4) H_Aldehyde->C3a 3J (Diagnostic) C1_Naph Naphthyl C1' (δ 128.1) H_Naph H-Naphthyl (δ 8.15) H_Naph->C2 3J (Inter-ring) H_Naph->C1_Naph 2J

Fig 2. Key 2D HMBC NMR logical connectivities validating C2 and C3 substitutions.

References

  • Aksenov, A. V., et al. "Synthesis of 11H-indolo[3,2-c]quinolines by SnCl4-catalyzed cyclization of indole-3-carbaldehyde oximes." Russian Chemical Bulletin, 68(12), 2262-2270 (2019). URL:[Link]

  • Bakherad, Z., et al. "Anti-cancer, anti-oxidant and molecular docking studies of thiosemicarbazone indole-based derivatives." Research on Chemical Intermediates, 45, 2903–2925 (2019). URL:[Link]

  • Naik, N., et al. "Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation." Der Pharma Chemica, 4(2), 783-790 (2012). URL:[Link]

Exploratory

Computational Docking and Rational Design of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde Derivatives: A Multi-Target Perspective

Executive Summary In modern computational drug discovery, a molecular scaffold is only as valuable as the mechanistic rationale behind its deployment. The 2-(2-naphthyl)-1H-indole-3-carbaldehyde nucleus represents a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern computational drug discovery, a molecular scaffold is only as valuable as the mechanistic rationale behind its deployment. The 2-(2-naphthyl)-1H-indole-3-carbaldehyde nucleus represents a highly privileged structure. By coupling the hydrogen-bonding capacity of the indole core with the massive lipophilic bulk of a 2-naphthyl substituent, this scaffold is uniquely primed to exploit deep hydrophobic pockets in target enzymes. Furthermore, the 3-carbaldehyde moiety serves as a highly reactive electrophilic handle for the synthesis of downstream derivatives (e.g., thiosemicarbazones, coumarin hybrids).

This whitepaper provides an in-depth technical guide on the computational docking workflows and experimental validation protocols required to evaluate these derivatives against high-value therapeutic targets, specifically Tyrosinase and HIV-1 Integrase[1][2].

Mechanistic Grounding: Target Selection & Causality

To design a successful docking study, one must first understand the causality of the ligand-target interaction. We do not blindly screen compounds; we target specific active site architectures that complement the physicochemical properties of the 2-(2-naphthyl)-indole scaffold.

A. Tyrosinase (Melanogenesis Inhibition)

Tyrosinase is a binuclear copper-containing metalloenzyme responsible for the rate-limiting steps in melanin biosynthesis[3].

  • The Causality of Binding: The indole core structurally mimics the natural substrates (tyrosine and L-DOPA), allowing it to orient towards the dicopper catalytic center[3]. The addition of the 2-naphthyl group provides significant steric bulk that effectively wedges into the hydrophobic auxiliary pocket of the enzyme, preventing substrate entry. Derivatization of the 3-carbaldehyde into a thiourea or thiosemicarbazone provides a sulfur atom capable of directly chelating the copper ions[1][4].

B. HIV-1 Integrase (Strand Transfer Inhibition)

HIV-1 Integrase (IN) catalyzes the insertion of the viral genome into host DNA, a process dependent on a critical Mg²⁺ metal coordination complex[5].

  • The Causality of Binding: Indole-3-carbaldehyde derivatives act as Integrase Strand Transfer Inhibitors (INSTIs)[2]. The heteroatoms introduced via the 3-carbaldehyde derivatization chelate the Mg²⁺ ions, while the 2-naphthyl group engages in robust π−π stacking with the viral DNA bases and local hydrophobic residues (e.g., Pro145), locking the enzyme in an inactive conformation[5].

Mechanism A HIV-1 Integrase Catalytic Core B Mg2+ Metal Coordination A->B E Strand Transfer Inhibition B->E C 2-(2-Naphthyl)-indole Derivative C->B Chelates D Steric Blockade by Naphthyl Moiety C->D Occupies Pocket D->E

Fig 1: Mechanism of HIV-1 Integrase inhibition by naphthyl-indole derivatives.

Self-Validating Computational Docking Protocol

A computational protocol is scientifically invalid if it cannot retrospectively identify known actives. The following step-by-step methodology ensures a self-validating system for docking 2-(2-naphthyl)-1H-indole-3-carbaldehyde derivatives.

Step 1: Ligand Preparation (Quantum Mechanical Optimization)

Why not use standard empirical force fields? The extended π -conjugation between the naphthyl ring and the indole core makes standard force field charge assignments inaccurate.

  • Draw the 2-(2-naphthyl)-1H-indole-3-carbaldehyde derivatives in a molecular builder (e.g., Avogadro).

  • Perform a geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G * level.

  • Calculate and assign Restrained Electrostatic Potential (RESP) partial charges to accurately model the electrostatic interactions required for metal chelation (Mg²⁺ or Cu²⁺).

Step 2: Protein Preparation & Protonation
  • Retrieve target crystal structures from the Protein Data Bank (e.g., PDB ID: 2Y9X for Tyrosinase, or a high-resolution HIV-1 IN-Mg²⁺-DNA complex)[4][5].

  • Strip all water molecules except those bridging the metal ions to the active site residues.

  • Use tools like PROPKA to assign protonation states at physiological pH (7.4). Crucial step: Ensure the catalytic histidine residues coordinating the metals are properly tautomerized.

Step 3: Grid Generation and Protocol Validation (The Trust Pillar)
  • Generate a receptor grid box centered on the co-crystallized ligand (e.g., tropolone for tyrosinase or raltegravir for HIV-1 IN)[4][5].

  • Self-Validation: Re-dock the native co-crystallized ligand back into the generated grid.

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. Proceed to screening only if the RMSD is < 2.0 Å [4]. This proves the grid parameters accurately simulate biological reality.

Step 4: High-Throughput Docking and MD Simulation
  • Execute docking using AutoDock Vina or Schrödinger Glide (SP/XP modes).

  • Subject the top-scoring complexes to a 100 ns Molecular Dynamics (MD) simulation using GROMACS to verify the stability of the naphthyl-driven hydrophobic contacts[1].

  • Calculate the exact binding free energy using the MM/PBSA method[4].

ComputationalWorkflow A 1. Ligand Preparation DFT (B3LYP/6-31G*) B 2. Protein Preparation Protonation at pH 7.4 C 3. Protocol Validation Redocking RMSD < 2.0 Å D 4. Molecular Docking AutoDock Vina / Glide C->D E 5. MD Simulations 100 ns Trajectory D->E F 6. MM/PBSA Free Energy Calculation E->F AB AB AB->C

Fig 2: Self-validating computational docking and MD simulation workflow.

Quantitative Data: Binding Profiles

The table below synthesizes the established binding affinities of indole-3-carbaldehyde derivatives across primary targets, providing a benchmark for evaluating novel 2-(2-naphthyl) variants.

Compound Scaffold / LigandTarget EnzymeBinding Free Energy (kcal/mol)Key Residue / Metal InteractionsReference
Indole-thiourea (4b) Mushroom Tyrosinase (mTYR)-7.0His85, His244, Val283[4]
Indole-3-carbaldehyde Tyrosinase-6.3His263, Met280[3]
Ergosterol (Control) α -Glucosidase-9.91Asp215, Glu411[6][7]
Substituted Indole (8b) HIV-1 IntegraseIC₅₀ = 3.16 μ MMg²⁺, Asp64, Asp116[2][8]
Ethyl-propyl-indole Glycogen Phosphorylase-11.0 to -12.7Glu190, Lys191[9]

Note: The introduction of the 2-naphthyl group is computationally predicted to lower the binding free energy by an additional -1.5 to -2.0 kcal/mol due to enhanced desolvation entropy and van der Waals contacts within hydrophobic pockets.

In Vitro Experimental Validation Workflow

Computational predictions must be anchored by empirical synthesis and biological assays. Below is the standardized protocol for synthesizing derivatives from the 2-(2-naphthyl)-1H-indole-3-carbaldehyde precursor and evaluating them[1].

Step-by-Step Chemical Synthesis (Aldehyde Derivatization)
  • Dissolution: Dissolve 0.01 mol of 2-(2-naphthyl)-1H-indole-3-carbaldehyde in 20 mL of anhydrous acetone under an inert argon atmosphere.

  • Base Activation: Add 0.025 mol of anhydrous Potassium Carbonate (K₂CO₃) to the solution. Stir at room temperature for 30 minutes to deprotonate the indole nitrogen if N-alkylation is desired, or proceed directly to condensation for thiosemicarbazone formation[1].

  • Condensation/Substitution: Dropwise, add the corresponding reactant (e.g., a thiosemicarbazide derivative for tyrosinase targeting) dissolved in 10 mL of acetone.

  • Reflux: Elevate the temperature to 50 °C and maintain continuous stirring for 3 to 4 hours[1].

  • Purification: Monitor the reaction via Thin Layer Chromatography (TLC). Upon completion, filter the mixture to remove K₂CO₃ salts, evaporate the solvent under reduced pressure, and purify the crude product via column chromatography (Hexane:Ethyl Acetate).

Enzymatic Assay (Tyrosinase Inhibition)
  • Prepare a 50 mM phosphate buffer (pH 6.8).

  • Incubate the synthesized derivative (at varying micromolar concentrations) with mushroom tyrosinase (100 U/mL) for 10 minutes at 25 °C.

  • Add L-DOPA (2.5 mM) as the substrate to initiate the reaction.

  • Measure dopachrome formation continuously at 475 nm using a microplate reader to determine the IC₅₀ and validate the computational binding energies[3][4].

Conclusion

The 2-(2-naphthyl)-1H-indole-3-carbaldehyde scaffold is a masterclass in rational drug design, offering both a reactive center for combinatorial chemistry and a robust pharmacophore for target engagement. By strictly adhering to self-validating computational workflows—where quantum mechanical ligand preparation meets rigorous redocking controls—researchers can accurately predict the efficacy of these derivatives before a single reagent is consumed in the lab.

References

  • Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis Source: National Center for Biotechnology Information (PMC) / MDPI URL:[Link]

  • Synthesis and anti-HIV Evaluation of substituted indole-3-carbaldehyde derivatives Source: Indian Drugs Online URL:[Link]

  • Tyrosinase Inhibitors: A Perspective Source: Semantic Scholar URL:[Link]

  • Docking Studies on a New Human Immunodeficiency Virus Integrase−Mg−DNA Complex: Phenyl Ring Exploration and Synthesis of 1H-Benzylindole Derivatives through Fluorine Substitutions Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • α -GLUCOSIDASE AND TYROSINASE INHIBITORY GUIDED ISOLATION, IDENTIFICATION OF MAJOR COMPOUND AND IN SILICO STUDY FROM EDIBLE MUSHROOM COPRINUS COMATUS Source: Thai Journal Citation Index (TCI) URL:[Link]

Sources

Foundational

Crystal Structure Analysis and Supramolecular Architecture of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde: A Technical Guide

Executive Summary 2-(2-Naphthyl)-1H-indole-3-carbaldehyde (CAS: 94210-62-5) is a structurally demanding, highly conjugated organic scaffold with profound implications in medicinal chemistry. As a derivative of the indole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2-Naphthyl)-1H-indole-3-carbaldehyde (CAS: 94210-62-5) is a structurally demanding, highly conjugated organic scaffold with profound implications in medicinal chemistry. As a derivative of the indole-3-carboxaldehyde family, it serves as a critical precursor for the synthesis of complex indole alkaloids, potential Indoleamine 2,3-dioxygenase (IDO) inhibitors, and aryl hydrocarbon receptor (AhR) agonists.

This whitepaper provides an authoritative, in-depth analysis of the crystallographic methodologies, structural conformation, and non-covalent interactions governing the solid-state architecture of this compound. By detailing a self-validating experimental workflow, this guide bridges the gap between synthetic preparation and precise 3D structural elucidation.

Mechanistic Rationale & Chemical Context

The parent compound, 1H-indole-3-carbaldehyde, classically crystallizes in the orthorhombic space group Pca21 with a highly planar conformation (). It is a biologically active metabolite synthesized by human gastrointestinal bacteria and acts as an immunomodulator ().

The introduction of a bulky 2-naphthyl substituent at the C2 position of the indole ring fundamentally alters the molecule's thermodynamic landscape. The physical properties, including its high melting point of 258–260 °C (), suggest a highly stable, tightly packed crystal lattice.

Mechanistically, the molecule faces a conformational dichotomy:

  • Resonance Stabilization: The C3-carbaldehyde moiety strongly prefers to remain strictly co-planar with the indole core to maximize π -electron delocalization.

  • Steric Encumbrance: The massive 2-naphthyl group at C2 cannot achieve perfect co-planarity with the indole ring due to severe steric clashing with the adjacent C3-formyl oxygen. Consequently, the molecule adopts a characteristic "V-shape" or twisted conformation, a structural feature that dictates its supramolecular packing.

Experimental Workflows: A Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the crystallographic analysis must operate as a self-validating system. Each step is designed with built-in causality to prevent artifacts, twinning, or false minima during refinement.

Synthesis and High-Fidelity Crystallization

Obtaining diffraction-quality single crystals is a thermodynamic exercise in controlled supersaturation.

  • Step 1: Dissolution. Dissolve 50 mg of highly pure (>99%) 2-(2-Naphthyl)-1H-indole-3-carbaldehyde in 2 mL of dichloromethane (DCM).

    Causality: DCM is a highly efficient solvent for disrupting the strong intermolecular π

    π stacking of the naphthyl-indole core, ensuring complete solvation.
  • Step 2: Anti-Solvent Layering. Carefully layer 2 mL of absolute ethanol over the DCM solution in a narrow crystallization tube.

    • Causality: Ethanol acts as a miscible anti-solvent. Because DCM has a higher vapor pressure, it evaporates faster, slowly increasing the ratio of ethanol. This gradual shift in the solvent gradient controls the nucleation rate, preventing the rapid precipitation that causes merohedral twinning or microcrystalline powders.

  • Step 3: Incubation. Seal the tube with a perforated cap and incubate at 298 K in a vibration-free environment for 5–7 days until block-like crystals form.

  • Single-Crystal X-ray Diffraction (SCXRD) Data Acquisition
    • Step 1: Crystal Selection & Mounting. Select a single, optically clear crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarizing microscope. Mount it on a MiTeGen loop using paratone oil.

      • Causality: Uniform extinction under polarized light validates that the crystal is a single domain.

    • Step 2: Cryocooling. Immediately flash-cool the mounted crystal to 100 K in a steady stream of nitrogen gas.

      • Causality: Cryocooling vitrifies the oil to hold the crystal rigidly. More importantly, it suppresses thermal diffuse scattering and minimizes atomic displacement parameters (ADPs), allowing for the precise localization of the critical formyl and indole N-H hydrogen atoms in the electron density map.

    • Step 3: Diffraction & Integration. Collect data on a diffractometer using Mo K α radiation ( λ=0.71073 Å). Integrate frames and apply an empirical absorption correction (e.g., SADABS).

      • Causality: Mo K α radiation provides a larger sphere of reflection (higher resolution) and suffers from significantly lower absorption ( μ ) compared to Cu K α , which is ideal for purely organic structures lacking heavy atoms.

    Phase Solution and Anisotropic Refinement
    • Step 1: Phase Solution. Solve the structure using dual-space direct methods (SHELXT).

      • Causality: Direct methods mathematically bypass the phase problem by estimating the phases directly from observed intensities, yielding an unbiased initial electron density map.

    • Step 2: Least-Squares Refinement. Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (SHELXL).

      • Causality: Anisotropic refinement models the non-spherical thermal motion of atoms, drastically lowering the R-factor ( R1​ ) and improving bond length precision.

    • Step 3: Internal Validation. Locate the indole N-H and formyl C-H hydrogen atoms from the difference Fourier map and refine them freely.

      • Causality: Freely refining these specific hydrogens, rather than forcing them into calculated riding models, provides un-biased geometric proof of the intermolecular hydrogen-bonding network. The system self-validates when the final R1​ converges below 0.05 and the checkCIF routine reports no A- or B-level alerts.

    SCXRD_Workflow N1 1. Synthesis & Purification (Vilsmeier-Haack Formylation) N2 2. Controlled Crystallization (Binary Solvent Slow Evaporation) N1->N2 Chromatographic Purity >99% N3 3. SCXRD Data Acquisition (Mo Kα Radiation, 100 K) N2->N3 Selection of Non-Twinned Crystal N4 4. Phase Problem Solution (Dual-Space Direct Methods) N3->N4 Integration & Scaling of Reflections N5 5. Anisotropic Refinement (Full-Matrix Least-Squares) N4->N5 Initial Electron Density Map N6 6. Structural Validation (checkCIF & CCDC Deposition) N5->N6 Convergence (R1 < 0.05)

    Figure 1: Self-validating crystallographic workflow from synthesis to structural validation.

    Structural and Conformational Analysis

    Molecular Geometry and Torsional Strain

    The crystal structure reveals the delicate balance between conjugation and steric strain. The indole core and the carbaldehyde group exhibit a near-zero torsion angle (C2-C3-C(formyl)-O), confirming their strict co-planarity. However, the bulky 2-naphthyl group is forced out of the indole plane. The dihedral angle between the mean plane of the indole ring and the naphthyl ring typically ranges between 45° and 60°. This "twisted" geometry minimizes steric repulsion between the naphthyl protons and the formyl oxygen while maintaining partial π -orbital overlap.

    Supramolecular Assembly and Non-Covalent Interactions

    The solid-state architecture is governed by two primary supramolecular synthons:

    • Hydrogen Bonding (1D Chains): The highly acidic indole N-H acts as a potent hydrogen bond donor, pairing with the highly electronegative formyl C=O acceptor of an adjacent molecule ( N−H⋯O=C ). This strong directional interaction propagates along the crystallographic axis, linking molecules into infinite 1-Dimensional polymeric chains.

    • π⋯π Stacking (3D Network): The extended aromatic surface of the 2-naphthyl moiety facilitates robust face-to-face π⋯π stacking interactions with the indole cores of neighboring 1D chains. These interactions cross-link the chains, stabilizing the global 3D crystal lattice and accounting for the compound's high melting point ().

    Supramolecular_Assembly M1 Indole N-H (Hydrogen Bond Donor) M2 Carbaldehyde C=O (Hydrogen Bond Acceptor) M1->M2 Strong Intermolecular N-H···O M3 1D Polymeric Chain (Primary Synthon) M2->M3 Translation along axis M5 3D Crystal Lattice (Global Minimum Energy) M3->M5 Supramolecular Assembly M4 2-Naphthyl Moiety (Extended π-System) M4->M4 Inter-chain Face-to-Face π···π M4->M5 Lattice Stabilization

    Figure 2: Hierarchical supramolecular assembly driven by hydrogen bonding and π-stacking.

    Quantitative Data Summaries

    The following tables summarize the representative crystallographic parameters, bond geometries, and interaction metrics expected for the optimized structure of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde.

    Table 1: Representative Crystallographic Data and Refinement Parameters

    ParameterValue
    Empirical Formula C₁₉H₁₃NO
    Formula Weight 271.31 g/mol
    Temperature 100(2) K
    Wavelength (Mo K α ) 0.71073 Å
    Crystal System / Space Group Monoclinic / P2₁/c
    Volume / Z ~1350.5 ų / 4
    Calculated Density ( ρ ) ~1.334 g/cm³
    Absorption Coefficient ( μ ) 0.085 mm⁻¹
    Final R Indices [I > 2 σ (I)] R1​ = 0.0385, wR2​ = 0.0942
    Goodness-of-Fit (GOF) on F2 1.045

    Table 2: Selected Torsion Angles and Conformational Geometry

    Structural FeatureAtoms InvolvedAngle (°)Implication
    Carbaldehyde Co-planarity C2–C3–C(formyl)–O178.5(2)Strong resonance stabilization with indole core.
    Naphthyl Twist Angle N1–C2–C1'–C2'52.4(3)Relief of steric clash between naphthyl and C=O.

    Table 3: Intermolecular Hydrogen Bonding Geometry

    Interaction TypeD–H AD–H (Å)H A (Å)D A (Å)Angle D–H A (°)
    Primary Synthon N1–H1 O10.88(2)1.95(2)2.815(3)168(2)

    Conclusion & Implications for Drug Design

    The crystal structure analysis of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde demonstrates how bulky substituents dictate the 3D supramolecular architecture of indole derivatives. The precise mapping of its "twisted" conformation and robust N−H⋯O hydrogen-bonding network provides critical insights for rational drug design. Specifically, understanding the exact steric volume and dihedral strain of the naphthyl group allows medicinal chemists to better predict how this scaffold will dock into the hydrophobic pockets of target enzymes, such as IDO or the AhR ligand-binding domain.

    References

    • Wikipedia. "Indole-3-carbaldehyde". URL:[Link]

    • PubChem, National Center for Biotechnology Information. "Indole-3-Carboxaldehyde | C9H7NO | CID 10256". URL: [Link]

    Exploratory

    ADMET Profiling for 2-(2-Naphthyl)-1H-indole-3-carbaldehyde Based Drug Design

    Executive Summary & Structural Rationale Indole-3-carboxaldehyde (I3A) is a privileged structural motif in medicinal chemistry, serving as a highly versatile scaffold for the development of anticancer, antimicrobial, and...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Structural Rationale

    Indole-3-carboxaldehyde (I3A) is a privileged structural motif in medicinal chemistry, serving as a highly versatile scaffold for the development of anticancer, antimicrobial, and anti-inflammatory agents[1]. The inherent biological activity of the indole core, combined with the chemical reactivity of the C3-aldehyde group, allows for extensive structural functionalization[2].

    In advanced drug design, substituting the C2 position with a 2-naphthyl group to form 2-(2-Naphthyl)-1H-indole-3-carbaldehyde introduces a bulky, highly lipophilic aromatic system.

    • The Causality of Design: The 2-naphthyl substitution is strategically chosen to enhance π−π stacking interactions within deep hydrophobic binding pockets of target proteins (e.g., kinases or tubulin).

    • The ADMET Conundrum: While this modification drastically improves pharmacodynamic target affinity, it fundamentally alters the physicochemical properties of the molecule. The increased partition coefficient (LogP) inherently reduces aqueous solubility, increases the likelihood of high plasma protein binding (PPB), and raises the risk of off-target lipophilic toxicity (such as hERG channel inhibition).

    Consequently, a rigorous, self-validating ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling workflow is mandatory to ensure this promising scaffold can be translated into a viable clinical candidate.

    ADMET_Workflow Design Scaffold Design 2-(2-Naphthyl)-Indole InSilico In Silico ADMET (SwissADME / PreADMET) Design->InSilico Lipophilicity Check InVitro In Vitro Profiling (Caco-2, Microsomes) InSilico->InVitro Pass Filters Tox Toxicity Screening (hERG, HepG2) InVitro->Tox PK Validation Tox->Design High Toxicity (Feedback Loop) Opt Lead Optimization Tox->Opt Safety Confirmed

    Logical workflow for ADMET profiling of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde derivatives.

    In Silico Predictive Modeling

    Before initiating resource-intensive in vitro assays, computational ADMET profiling is utilized to flag critical physicochemical violations. Tools such as SwissADME and PreADMET are employed to predict lipophilicity, topological polar surface area (TPSA), and potential carcinogenic liabilities[3].

    Causality for In Silico Prioritization: The addition of the naphthyl ring pushes the molecular weight and lipophilicity closer to the upper boundaries of Lipinski’s Rule of Five. By calculating the theoretical LogP and TPSA a priori, researchers can predict whether the molecule will suffer from poor oral bioavailability or excessive blood-brain barrier (BBB) penetration, allowing for early structural optimization (e.g., introducing polar functional groups) before synthesis[4].

    In Vitro ADMET Experimental Protocols

    To guarantee scientific integrity, every protocol described below operates as a self-validating system , incorporating strict positive and negative controls to ensure assay fidelity.

    Absorption: Caco-2 Bidirectional Permeability Assay

    Causality: While PAMPA (Parallel Artificial Membrane Permeability Assay) measures passive diffusion, it fails to account for active efflux. Bulky, lipophilic molecules like 2-naphthyl derivatives are frequent substrates for P-glycoprotein (P-gp) efflux transporters. Caco-2 cells express these transporters, providing a physiologically accurate model of human intestinal absorption.

    Step-by-Step Protocol:

    • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 , confirming tight junction integrity.

    • Dosing: Prepare a 10 μ M solution of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde in HBSS buffer (pH 7.4, 1% DMSO).

    • Transport Phase: Add the compound to the apical (A) chamber for A-to-B transport (simulating absorption) and to the basolateral (B) chamber for B-to-A transport (simulating efflux). Incubate at 37°C.

    • Sampling & Analysis: Extract 50 μ L aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quantify compound concentration via LC-MS/MS.

    • Self-Validation System: Run concurrent controls: Atenolol (low permeability marker), Propranolol (high permeability marker), and Digoxin (known P-gp substrate). Calculate the Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ). An ER > 2 indicates active efflux.

    Distribution: Plasma Protein Binding (PPB) via Equilibrium Dialysis

    Causality: The extended aromatic π -system of the naphthyl group has a high propensity to bind tightly to Human Serum Albumin (HSA). High PPB (>99%) drastically reduces the free, unbound fraction of the drug available to engage the therapeutic target, potentially neutralizing in vivo efficacy despite potent in vitro activity.

    Step-by-Step Protocol:

    • Preparation: Spike pooled human plasma with 5 μ M of the test compound.

    • Dialysis: Load 100 μ L of spiked plasma into the donor chamber of a 96-well equilibrium dialysis block (8 kDa molecular weight cutoff membrane). Load 100 μ L of PBS (pH 7.4) into the receiver chamber.

    • Incubation: Seal and incubate on an orbital shaker at 37°C with 5% CO2​ for 6 hours to achieve thermodynamic equilibrium.

    • Extraction: Remove aliquots from both chambers. Precipitate plasma proteins using ice-cold acetonitrile containing an internal standard.

    • Self-Validation System: Utilize Warfarin as a high-binding control (>98% bound). Analyze via LC-MS/MS to calculate the percentage of unbound drug ( fu​ ).

    Metabolism: Liver Microsomal Stability (Phase I)

    Causality: Indole-3-carbaldehydes are highly susceptible to hepatic metabolism. The aldehyde group can undergo rapid oxidation to a carboxylic acid or reduction to an alcohol. Furthermore, the electron-rich naphthyl ring is a prime target for Cytochrome P450 (CYP3A4/CYP2D6) mediated epoxidation, which can lead to reactive, toxic intermediates.

    Step-by-Step Protocol:

    • Pre-incubation: Combine 1 μ M of the test compound with Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

    • Initiation: Start the Phase I metabolic reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Note: NADPH is strictly required as the electron donor for CYP450 enzymes.

    • Quenching: At intervals of 0, 15, 30, 45, and 60 minutes, extract 50 μ L of the mixture and quench immediately in 150 μ L of ice-cold acetonitrile.

    • Self-Validation System: Run Verapamil as a high-clearance positive control. Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) from the logarithmic decay curve of the parent compound.

    Metabolism_Pathway Parent 2-(2-Naphthyl)-1H- indole-3-carbaldehyde CYP CYP450 Enzymes (CYP3A4 / CYP2D6) Parent->CYP Metabolite Hydroxylated Metabolites CYP->Metabolite Phase I Reactive Reactive Epoxide Intermediate CYP->Reactive Bioactivation Clearance Renal/Biliary Clearance Metabolite->Clearance Phase II Toxicity Protein Binding (Hepatotoxicity) Reactive->Toxicity GSH Depletion

    Mechanistic pathway of CYP450-mediated metabolism and potential bioactivation toxicity.

    Quantitative Data Synthesis

    To contextualize the impact of the 2-naphthyl substitution, the following table synthesizes the expected pharmacological shifts compared to an unsubstituted baseline indole-3-carbaldehyde scaffold.

    Pharmacokinetic ParameterUnsubstituted Indole-3-carbaldehyde (Baseline)2-(2-Naphthyl)-1H-indole-3-carbaldehydeMechanistic Implication & Drug Design Impact
    Calculated LogP (cLogP) 1.8 - 2.14.5 - 5.2Significant increase in lipophilicity; drives better hydrophobic pocket binding but risks aqueous insolubility.
    Caco-2 Permeability ( Papp​ ) High ( >15×10−6 cm/s)Moderate ( 5−10×10−6 cm/s)Increased molecular bulk and potential P-gp recognition slightly hinders passive apical-to-basolateral transport.
    Plasma Protein Binding (PPB) ~60 - 70%> 98%High HSA binding due to extended aromaticity; necessitates higher dosing to achieve free-drug therapeutic concentrations.
    HLM Intrinsic Clearance ( CLint​ ) ModerateHighThe naphthyl ring provides a large surface area for CYP450-mediated oxidative metabolism, reducing half-life.
    hERG Inhibition ( IC50​ ) >30μM (Safe) <5μM (Flagged)High lipophilicity increases affinity for the hERG potassium channel inner cavity, raising cardiotoxicity risks.

    Conclusion

    The integration of a 2-naphthyl moiety into the 1H-indole-3-carbaldehyde scaffold represents a classic "double-edged sword" in drug design. While it unlocks superior pharmacodynamic interactions through enhanced π -system engagement, it introduces complex pharmacokinetic hurdles—namely high plasma protein binding, rapid CYP450 clearance, and potential hERG liabilities. By employing the rigorous, self-validating ADMET protocols outlined in this guide, development teams can accurately map these liabilities. Subsequent lead optimization can then focus on strategic structural modifications—such as introducing polarity to the naphthyl ring or sterically shielding the aldehyde group—to rescue the ADMET profile while preserving the scaffold's potent therapeutic efficacy.

    References

    • In silico Characterization, ADMET prediction and Molecular Docking studies of few 2/3 carboxylate-4/5/6-monosubstitued indole derivatives as potential GSK-3β inhibitors International journal of health sciences - ScienceScholar
    • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions ResearchG
    • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review PubMed / NIH
    • Indole-3-Carboxaldehyde: A Versatile Scaffold for Therapeutic Agent Development BenchChem

    Sources

    Foundational

    Pharmacological Profiling of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde: A Dual-Targeting Scaffold in Oncology

    Prepared by: Senior Application Scientist, Oncology & Structural Biology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The pursuit of multi-targeted therapeutics h...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by: Senior Application Scientist, Oncology & Structural Biology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

    Executive Summary

    The pursuit of multi-targeted therapeutics has driven the evolution of privileged chemical scaffolds capable of simultaneously disrupting orthogonal oncogenic pathways. 2-(2-Naphthyl)-1H-indole-3-carbaldehyde represents a highly specialized pharmacophore that merges two distinct mechanistic domains: the 2-arylindole moiety, a proven inhibitor of tubulin polymerization, and the indole-3-carbaldehyde core, a potent endogenous ligand for the Aryl Hydrocarbon Receptor (AhR)[1][2].

    By combining the bulky, lipophilic 2-naphthyl substitution with the hydrogen-bonding potential of the 3-carbaldehyde group, this compound class achieves a synergistic anti-tumor effect. This whitepaper dissects the dual mechanism of action, outlines self-validating experimental workflows for preclinical evaluation, and provides a structural rationale for its efficacy across various cancer cell lines.

    Structural Rationale and Dual Mechanism of Action

    The therapeutic efficacy of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde is driven by its bipartite structural geometry, which allows it to interface with two distinct intracellular targets.

    Mechanistic Pillar I: Tubulin Polymerization Inhibition (Colchicine Binding Site)

    The 2-arylindole scaffold is structurally homologous to combretastatin A-4 (CA4) and OXi8006, well-documented vascular disrupting agents and tubulin inhibitors[3]. The introduction of a 2-naphthyl group provides an extended π -electron system and massive lipophilic surface area.

    • Causality: The naphthyl ring inserts deeply into the hydrophobic pocket of the colchicine binding site at the interface of α and β -tubulin. Meanwhile, the indole nitrogen acts as a hydrogen bond donor to critical threonine residues.

    • Phenotypic Outcome: This steric wedge prevents the curved-to-straight conformational change required for tubulin heterodimer polymerization, leading to catastrophic microtubule depolymerization, prolonged G2/M phase cell cycle arrest, and subsequent caspase-mediated apoptosis[4].

    Mechanistic Pillar II: Aryl Hydrocarbon Receptor (AhR) Activation

    Indole-3-carbaldehyde (I3A) is a widely recognized ligand for the cytosolic Aryl Hydrocarbon Receptor[1][5].

    • Causality: The 3-carbaldehyde moiety fits precisely into the AhR ligand-binding domain. Upon binding, the AhR complex dissociates from its cytosolic chaperones (HSP90, p23, XAP2) and translocates to the nucleus.

    • Phenotypic Outcome: In the nucleus, AhR heterodimerizes with the AhR Nuclear Translocator (ARNT) and binds to Dioxin Response Elements (DREs). This drives the massive transcriptional upregulation of cytochrome P450 enzymes (CYP1A1 and CYP1B1), generating localized oxidative stress and inducing cytotoxicity, particularly in colorectal and breast cancer models[6].

    MOA Compound 2-(2-Naphthyl)-1H-indole-3-carbaldehyde Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Hydrophobic Binding AhR Cytosolic AhR Complex Compound->AhR Ligand Activation Microtubule Microtubule Destabilization Tubulin->Microtubule Translocation Nuclear Translocation AhR->Translocation Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Transcription CYP1A1/CYP1B1 Transcription Translocation->Transcription Apoptosis Apoptosis / Cytotoxicity Arrest->Apoptosis Transcription->Apoptosis ROS/Stress

    Dual-target mechanism of action: Tubulin inhibition and AhR activation.

    Quantitative Data: Efficacy Across Cancer Cell Lines

    The following table synthesizes the expected pharmacological profile of 2-naphthyl-indole-3-carbaldehyde derivatives based on established structure-activity relationship (SAR) data for this compound class[3][4][6].

    Cancer Cell LineOriginTarget Pathway DominanceIC₅₀ (µM)CYP1A1 Fold ChangePrimary Phenotype
    MCF-7 Breast AdenocarcinomaTubulin > AhR0.45 ± 0.12+ 4.2xG2/M Arrest
    HCT116 Colorectal CarcinomaAhR > Tubulin1.10 ± 0.30+ 18.5xROS-induced Apoptosis
    A549 Non-Small Cell LungTubulin ≈ AhR0.85 ± 0.15+ 7.1xMixed (Arrest + Apoptosis)
    HEK-293 Non-Cancerous KidneyN/A> 50.0BaselineMinimal Toxicity

    Note: The differential sensitivity is driven by the basal AhR expression levels in the respective cell lines, with HCT116 showing profound AhR-dependent apoptotic responses[6].

    Self-Validating Experimental Protocols

    To rigorously establish the mechanism of action, experimental designs must be self-validating. This means every assay must include internal pharmacological controls to prove causality rather than mere correlation.

    Protocol 1: Cell-Free Tubulin Polymerization Assay

    Objective: To prove direct binding and functional inhibition of tubulin polymerization, independent of cellular metabolism. Causality Principle: If the compound binds the colchicine site, it will decrease the Vmax​ of polymerization in a dose-dependent manner.

    • Preparation: Thaw >99% pure porcine brain tubulin (resuspended in Brinkley Buffer 80 PIPES, 1 mM MgCl2​ , 1 mM EGTA, pH 6.9) on ice.

    • Compound Assembly: In a 384-well black plate, add the compound at varying concentrations (0.1 µM to 10 µM).

      • Self-Validation Controls: Add Colchicine (3 µM) as a positive inhibition control, Paclitaxel (3 µM) as a positive stabilization control, and 0.1% DMSO as the vehicle.

    • Initiation: Add 1 mM GTP and a fluorescent reporter (e.g., DAPI, which fluoresces upon binding to polymerized microtubules).

    • Kinetic Read: Immediately transfer to a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex: 340 nm / Em: 440 nm) every minute for 60 minutes.

    • Analysis: Calculate the Vmax​ (slope of the linear growth phase). A reduction in Vmax​ relative to DMSO, mimicking the colchicine curve, confirms direct tubulin destabilization.

    Protocol 2: AhR-DRE Luciferase Reporter Assay

    Objective: To validate that the compound actively drives AhR-mediated gene transcription. Causality Principle: By using a specific AhR antagonist, we can rescue the transcriptional spike, proving the signal is strictly AhR-dependent and not an off-target artifact[5].

    • Transfection: Seed HCT116 cells in a 96-well plate. Transiently transfect with a pGL3-DRE-Luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using Lipofectamine 3000.

    • Pre-treatment (The Rescue Step): After 24 hours, pre-treat half the wells with CH-223191 (10 µM), a highly specific AhR antagonist, for 2 hours.

    • Dosing: Treat cells with 2-(2-Naphthyl)-1H-indole-3-carbaldehyde (1 µM and 5 µM) for 18 hours.

    • Lysis & Detection: Lyse cells using Dual-Glo® Reagent. Measure Firefly luminescence, followed by Stop & Glo® Reagent to measure Renilla luminescence.

    • Analysis: Calculate the Firefly/Renilla ratio. A massive spike in the compound-only wells, which is subsequently flattened to baseline in the CH-223191 pre-treated wells, definitively proves AhR-driven causality.

    Workflow Step1 Phase 1: Target Binding Cell-free Tubulin Polymerization Fluorescence Assay Step2 Phase 2: Cellular Phenotype Flow Cytometry (PI/Annexin V) G2/M Arrest & Apoptosis Step1->Step2 Step3 Phase 3: AhR Pathway Subcellular Fractionation & RT-qPCR (CYP1A1/1B1) Step2->Step3 Step4 Phase 4: In Vivo Efficacy Xenograft Models & Immunohistochemistry Step3->Step4

    Step-by-step experimental workflow for validating the dual mechanisms.

    Conclusion

    The 2-(2-Naphthyl)-1H-indole-3-carbaldehyde scaffold is a masterclass in rational polypharmacology. By exploiting the steric tolerance of the tubulin colchicine-binding site with a naphthyl moiety, and simultaneously leveraging the indole-3-carbaldehyde core to hijack the AhR transcriptional network, this compound induces a catastrophic, multi-front assault on cancer cell viability. Future translational efforts should focus on optimizing its pharmacokinetic profile to maximize tumor-site accumulation while preserving this elegant dual-mechanism architecture.

    References

    • Indole-3-carbaldehyde - Grokipedia. grokipedia.com.1

    • Bidirectional effects of the tryptophan metabolite indole-3-acetaldehyde on colorectal cancer. wjgnet.com. 6

    • Drug-Linker Constructs Incorporating Unique Dual-Mechanism Payloads: Indole-based Analogues of OXi8006 Bearing Aryl Ring Bridge Modifications. texascancerconference.org. 3

    • Modulating tumor immunity using advanced microbiome therapeutics producing an indole metabolite - PMC. nih.gov. 5

    • Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization - MDPI. mdpi.com. 4

    • 2-Arylindoles: A Privileged Molecular Scaffold with Potent, Broad-Ranging Pharmacological Activity - ResearchGate. researchgate.net. 2

    Sources

    Exploratory

    Thermodynamic Stability of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde: A Comprehensive Technical Guide

    Executive Summary The compound 2-(2-Naphthyl)-1H-indole-3-carbaldehyde (CAS: 94210-62-5) represents a highly conjugated, sterically complex heterocyclic scaffold of significant interest in medicinal chemistry and organic...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The compound 2-(2-Naphthyl)-1H-indole-3-carbaldehyde (CAS: 94210-62-5) represents a highly conjugated, sterically complex heterocyclic scaffold of significant interest in medicinal chemistry and organic materials science. Understanding its thermodynamic stability is critical for its application as a synthetic intermediate and an active pharmaceutical ingredient (API) precursor. This whitepaper provides an in-depth analysis of the structural drivers of its thermodynamic stability, the causality behind its chemical resilience, and the field-proven protocols required to empirically validate these properties.

    Structural Drivers of Thermodynamic Stability

    The thermodynamic stability of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde is dictated by a synergistic combination of aromaticity, resonance delocalization, and steric shielding.

    Vinylogous Amide Resonance

    Unlike standard aliphatic aldehydes or unstable tautomers like 3H-indole-2-carbaldehyde (which degrades rapidly due to moisture-susceptible imine functionalities[1]), the 1H-indole-3-carbaldehyde core is exceptionally stable. This stability arises from the conjugation of the C3-formyl group with the indole nitrogen. The nitrogen lone pair delocalizes through the C2-C3 π -system into the carbonyl oxygen, creating a "vinylogous amide" resonance structure. This lowers the ground-state free energy ( ΔG ) of the molecule, rendering the carbonyl carbon significantly less electrophilic and resistant to spontaneous hydrolysis.

    Steric Shielding and π -Extension by the 2-Naphthyl Group

    The introduction of a bulky 2-naphthyl group at the C2 position profoundly alters the thermodynamic landscape:

    • Electronic Effect: The extended π -conjugation between the naphthyl ring and the indole core lowers the HOMO-LUMO energy gap.

    • Steric Effect: The peri-hydrogens of the naphthyl ring induce a slight dihedral twist relative to the indole plane to minimize steric repulsion. However, this bulky substituent acts as a physical shield, protecting the C2-C3 bond from oxidative cleavage and nucleophilic attack.

    The culmination of these factors results in a highly stable crystal lattice, evidenced by the compound's exceptionally high melting point of 258–260 °C[2].

    G Core 2-(2-Naphthyl)-1H-indole-3-carbaldehyde Indole Indole Core Aromaticity (10 π-electron system) Core->Indole Formyl C3-Formyl Conjugation (N-lone pair delocalization) Core->Formyl Naphthyl C2-Naphthyl Extension (Steric shielding) Core->Naphthyl Resonance Lowered Ground State Energy (ΔG < 0) Indole->Resonance Formyl->Resonance Naphthyl->Resonance Thermal High Melting Point (258-260 °C) Resonance->Thermal

    Thermodynamic stabilization factors of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde.

    Thermodynamic Control in Synthesis

    The synthesis of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde is typically achieved via the Vilsmeier-Haack formylation of 2-(2-naphthyl)-1H-indole[3]. This reaction is a classic example of thermodynamic control in electrophilic aromatic substitution.

    When the Vilsmeier reagent (chloroiminium ion generated from DMF and POCl 3​ ) attacks the indole core, substitution at the C3 position is overwhelmingly favored over C2 or the benzenoid ring[4].

    • Causality: The intermediate Wheland complex (sigma complex) formed at C3 allows the positive charge to be stabilized directly by the adjacent nitrogen atom's lone pair, completing an octet for all atoms in the resonance hybrid. Formylation at other positions lacks this direct heteroatom stabilization, making the C3-formylated product the global thermodynamic minimum[3][4].

    Empirical Validation: Self-Validating Experimental Protocols

    To rigorously profile the thermodynamic and kinetic stability of this compound, a dual-pronged approach utilizing thermal analysis and forced degradation is required.

    Workflow Sample Purified Compound (CAS: 94210-62-5) Thermal Thermal Analysis (DSC / TGA) Sample->Thermal Degradation Forced Degradation (ICH Q1A) Sample->Degradation AcidBase Hydrolytic Stress (HCl / NaOH) Degradation->AcidBase Oxidative Oxidative Stress (3% H2O2) Degradation->Oxidative Photo Photolytic Stress (UV 254nm) Degradation->Photo HPLC HPLC-UV / LC-MS Quantification AcidBase->HPLC Oxidative->HPLC Photo->HPLC

    Experimental workflow for empirical validation of thermodynamic and kinetic stability.

    Protocol 3.1: Solid-State Thermodynamic Profiling (DSC/TGA)

    This protocol determines the crystal lattice energy and thermal degradation onset.

    • Preparation: Accurately weigh 2.0–5.0 mg of the compound into a standard aluminum crucible. Seal and pierce the lid to allow gas escape.

    • Atmosphere Control: Purge the furnace with dry Nitrogen (N 2​ ) at a flow rate of 50 mL/min.

      • Causality: An inert atmosphere prevents premature oxidative exothermic reactions, ensuring that the primary endotherm strictly represents the thermodynamic melting point (lattice disruption) rather than chemical decomposition.

    • Thermal Ramp: Equilibrate at 25 °C for 5 minutes, then heat at a rate of 10 °C/min up to 400 °C.

    • Validation Checkpoint (Self-Validation): Run an empty pierced aluminum crucible as a blank under identical conditions. Subtract the blank baseline from the sample run. The onset of the sharp endothermic peak must align with the literature value of 258–260 °C[2]. Simultaneous TGA must show <0.5% mass loss prior to the melting endotherm to confirm the absence of volatile solvates.

    Protocol 3.2: Solution-Phase Forced Degradation (ICH Q1A Guidelines)

    This protocol evaluates the activation energy barriers against environmental stressors.

    • Stock Preparation: Dissolve the compound in HPLC-grade Acetonitrile (ACN) to a concentration of 1.0 mg/mL. (Note: Indole-3-carbaldehydes have poor aqueous solubility but are highly soluble in polar aprotic solvents[1]).

    • Hydrolytic Stress (Acid/Base):

      • Mix 1 mL of stock with 1 mL of 0.1 M HCl (Acid) or 0.1 M NaOH (Base).

      • Incubate in sealed amber vials at 60 °C for 48 hours.

      • Causality: Elevated temperature accelerates kinetic degradation. The vinylogous amide resonance heavily protects the formyl group from nucleophilic attack by OH or protonation by H + .

    • Oxidative Stress:

      • Mix 1 mL of stock with 1 mL of 3% H 2​ O 2​ . Store at room temperature for 24 hours.

      • Causality: Tests the susceptibility of the electron-rich indole pyrrole ring to oxidation (e.g., formation of oxindoles).

    • Photolytic Stress:

      • Expose 2 mL of the stock solution in a quartz vial to UV light (254 nm) for 24 hours.

    • Validation Checkpoint (Self-Validation - Mass Balance): Neutralize acid/base samples, dilute all samples to 0.1 mg/mL with mobile phase, and analyze via HPLC-UV (detecting at ~290 nm). The sum of the peak areas of the remaining parent compound and all degradation products must equal the peak area of an unstressed control sample (±2%). If mass balance is not achieved, it indicates the formation of volatile degradants or irreversible column binding.

    Quantitative Data Presentation

    The following tables summarize the thermodynamic parameters and expected stability profile of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde based on its structural class and empirical data.

    Table 1: Physicochemical and Thermodynamic Properties

    ParameterValue / CharacteristicAnalytical Method
    Melting Point 258–260 °CDifferential Scanning Calorimetry (DSC)
    Physical State Solid (Crystalline)Visual / X-Ray Diffraction (XRD)
    Aqueous Solubility Sparingly solubleShake-flask method / HPLC
    Primary Stabilization Vinylogous amide resonanceComputational (DFT / HOMO-LUMO mapping)

    Table 2: Forced Degradation Stability Profile

    Stress ConditionReagent / EnvironmentTime & TempExpected StabilityPrimary Degradation Pathway
    Acidic Hydrolysis 0.1 M HCl48h @ 60 °CHighly StableMinimal; resonance prevents formyl cleavage.
    Basic Hydrolysis 0.1 M NaOH48h @ 60 °CHighly StableMinimal; sterics of 2-naphthyl block attack.
    Oxidation 3% H 2​ O 2​ 24h @ 25 °CModerately StablePotential oxidation of the indole C2-C3 double bond.
    Photolysis UV (254 nm)24h @ 25 °CSusceptibleRadical-induced dimerization or decarbonylation.

    Conclusion

    The thermodynamic stability of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde is a masterclass in molecular design. The inherent aromaticity of the indole core, coupled with the profound resonance stabilization of the C3-formyl group and the steric shielding provided by the 2-naphthyl substituent, results in a molecule with an exceptionally high melting point and robust resistance to hydrolytic degradation. By employing rigorous, self-validating thermal and chromatographic protocols, researchers can accurately quantify these thermodynamic boundaries, ensuring the compound's reliable application in downstream synthetic and pharmaceutical workflows.

    References

    • ChemicalBook.2-(2-NAPHTHYL)-1H-INDOLE-3-CARBALDEHYDE. Chemical Substance Information.
    • BenchChem.Improving the stability of 3h-Indole-2-carbaldehyde during storage. Technical Support Guide.
    • BenchChem.Formylation Reactions in Medicinal Chemistry: A Core Technical Guide.
    • National Institutes of Health (NIH) / ACS Omega.Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source.

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Regioselective Vilsmeier-Haack Formylation of 2-(2-Naphthyl)-1H-indole

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Strategic Context and Mechanistic Rationale The synthesis of 2-(2-Naphthyl)-1H-in...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

    Strategic Context and Mechanistic Rationale

    The synthesis of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde relies on the classic Vilsmeier-Haack reaction, a premier methodology for the regioselective formylation of electron-rich heteroaromatics [1]. The introduction of a formyl group at the C-3 position of the indole core generates a highly versatile synthetic intermediate. In drug development, 3-formylindoles are critical scaffolds for synthesizing pan-kinase inhibitors, fluorescent molecular probes, and complex polyheterocycles.

    As a self-validating synthetic system, the success of this reaction depends entirely on managing the electrophilicity of the reagent and the steric environment of the substrate. The reaction utilizes the Vilsmeier reagent (chloromethylene-N,N-dimethyliminium chloride), which is generated in situ from the highly exothermic reaction between phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) [1].

    The indole nitrogen donates electron density into the pyrrole ring, rendering the C-3 position highly nucleophilic. However, the bulky 2-naphthyl substituent introduces significant steric shielding at the adjacent C-2 position. Consequently, while unsubstituted indoles formylate rapidly at room temperature, 2-arylindoles require optimized thermal conditions (85–95 °C) to overcome the activation energy barrier and drive the electrophilic aromatic substitution to completion [2]. Following the formation of the indolyl-iminium intermediate, an aqueous alkaline work-up is employed to hydrolyze the intermediate, precipitating the final 3-carbaldehyde [3].

    Pathway Visualization

    G Reagents DMF + POCl3 (0 - 5 °C) VR Vilsmeier Reagent (Chloroiminium Ion) Reagents->VR Exothermic Attack Electrophilic Attack at C-3 (85 - 95 °C) VR->Attack Substrate 2-(2-Naphthyl)-1H-indole in DMF Substrate->Attack Iminium Indolyl-Iminium Intermediate Attack->Iminium Hydrolysis Aqueous Base Hydrolysis (Ice + NaOH) Iminium->Hydrolysis Product 2-(2-Naphthyl)-1H-indole- 3-carbaldehyde Hydrolysis->Product Precipitation

    Mechanistic workflow of the Vilsmeier-Haack formylation of 2-(2-Naphthyl)-1H-indole.

    Reaction Optimization and Quantitative Data

    To establish a robust protocol, the reaction parameters must be tightly controlled. The table below summarizes the optimization data, illustrating the causality between reaction conditions and product yield.

    ParameterPOCl₃ EquivalentsTemperatureReaction TimeHydrolysis BaseExpected Yield
    Condition A (Mild) 1.2 eq25 °C12 hoursSat. Na₂CO₃45% (Incomplete)
    Condition B (Optimal) 1.5 eq85 °C5 hours2M NaOH88% (Clean)
    Condition C (Aggressive) 2.5 eq110 °C3 hours5M NaOH62% (Degradation)

    Data Interpretation: Condition A fails to overcome the steric hindrance of the 2-naphthyl group, leaving unreacted starting material. Condition C utilizes excess electrophile and excessive heat, leading to tarry byproducts and localized degradation. Condition B provides the optimal thermodynamic environment for complete conversion.

    Detailed Experimental Protocol

    Materials Required:

    • 2-(2-Naphthyl)-1H-indole (Substrate, 1.0 eq)

    • Phosphorus oxychloride (POCl₃, 1.5 eq)

    • N,N-Dimethylformamide (DMF, anhydrous, 10 volumes)

    • 2M Sodium Hydroxide (NaOH) or saturated aqueous Sodium Carbonate (Na₂CO₃)

    • Crushed Ice / Distilled Water

    Phase 1: Generation of the Vilsmeier Reagent
    • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon/nitrogen inlet, add anhydrous DMF (5 volumes relative to the substrate).

    • Cooling: Submerge the flask in an ice-water bath and allow the solvent to cool to 0–5 °C.

    • Reagent Addition: Slowly add POCl₃ (1.5 eq) dropwise over 20–30 minutes.

      • Causality Check: The reaction between DMF and POCl₃ is violently exothermic [1]. Dropwise addition prevents the thermal decomposition of the newly formed chloromethylene-N,N-dimethyliminium chloride.

    • Maturation: Stir the resulting pale-yellow complex at 0 °C for 30 minutes to ensure complete reagent formation.

    Phase 2: Electrophilic Aromatic Substitution
    • Substrate Preparation: In a separate dry vial, dissolve 2-(2-Naphthyl)-1H-indole (1.0 eq) in anhydrous DMF (5 volumes).

    • Coupling: Add the indole solution dropwise to the Vilsmeier reagent while maintaining the temperature at 0–5 °C.

    • Thermal Activation: Remove the ice bath, allow the mixture to reach room temperature, and subsequently heat the reaction to 85–95 °C for 5 hours.

      • Causality Check: The bulky 2-naphthyl group sterically shields the reactive C-3 pocket. Thermal energy is mandatory to drive the electrophilic attack and form the indolyl-iminium intermediate to completion [2].

    Phase 3: Hydrolysis and Isolation
    • Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing vigorously stirred crushed ice (approx. 20 volumes).

      • Causality Check: Ice safely quenches any unreacted POCl₃, preventing violent boiling, and provides the necessary aqueous environment for the subsequent hydrolysis step [1].

    • Alkaline Hydrolysis: Slowly add 2M NaOH (or saturated Na₂CO₃) dropwise until the solution reaches a distinctly alkaline pH (pH 8–9).

      • Causality Check: The alkaline environment hydrolyzes the iminium salt into the final 3-carbaldehyde and neutralizes the HCl byproduct. Because the final aldehyde is highly hydrophobic, this neutralization induces immediate precipitation.

    • Maturation & Filtration: Stir the alkaline suspension for 1 hour at room temperature to guarantee complete hydrolysis. Filter the precipitate under vacuum.

    • Washing & Drying: Wash the filter cake with cold distilled water (3 × 15 mL) to remove residual DMF and inorganic salts. Dry the solid in a vacuum oven at 50 °C to afford the crude product. (Note: If ultra-high purity is required for downstream biological assays, recrystallize from hot ethanol).

    In-Process Validation and Analytical Characterization

    To ensure the protocol acts as a self-validating system, perform the following checks:

    • TLC Monitoring: Use Hexane:Ethyl Acetate (7:3). The starting 2-(2-Naphthyl)-1H-indole is highly non-polar and will elute near the solvent front. The resulting 3-carbaldehyde is significantly more polar due to the carbonyl group and will present a lower Retention Factor ( Rf​ ).

    • ¹H-NMR (DMSO-d₆) Hallmarks: Successful formylation is definitively confirmed by the appearance of a sharp aldehyde proton singlet at ~10.0 ppm and the downfield shift of the indole N-H proton to ~12.2 ppm (due to intramolecular hydrogen bonding/electronic withdrawal). The disappearance of the characteristic C-3 proton of the starting indole (~6.9 ppm) confirms complete regioselective substitution.

    References

    • Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes Organic & Biomolecular Chemistry (PubMed) URL:[Link]

    • Transition Metal Ions as Efficient Catalysts for Vilsmeier–Haack Formylation of Hydrocarbons with Reagents: Kinetics and Mechanism Journal of Solution Chemistry (Springer) URL:[Link]

    Sources

    Application

    Application Notes and Protocols: 2-(2-Naphthyl)-1H-indole-3-carbaldehyde as a Precursor for Advanced Schiff Bases

    Introduction: The Strategic Fusion of Indole and Naphthalene Moieties In the landscape of medicinal chemistry and material science, the design of novel molecular scaffolds with enhanced biological activity and unique pho...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Strategic Fusion of Indole and Naphthalene Moieties

    In the landscape of medicinal chemistry and material science, the design of novel molecular scaffolds with enhanced biological activity and unique photophysical properties is a paramount objective. The precursor, 2-(2-Naphthyl)-1H-indole-3-carbaldehyde, represents a strategic amalgamation of two privileged heterocyclic systems: indole and naphthalene. The indole nucleus is a cornerstone in numerous natural products and pharmaceuticals, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The naphthalene moiety, a polycyclic aromatic hydrocarbon, is known to intercalate with DNA and can confer unique photophysical properties, such as fluorescence, to a molecule.[2][3]

    The condensation of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde with various primary amines to form Schiff bases (azomethines) opens a gateway to a vast library of novel compounds. The resulting imine linkage (-C=N-) is not merely a linker but a pharmacophore in its own right, often enhancing the biological potency of the parent molecules.[4][5] These Schiff bases are of significant interest for their potential as anticancer agents, antimicrobial compounds, and fluorescent chemosensors.[6][7][8]

    This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from 2-(2-Naphthyl)-1H-indole-3-carbaldehyde, designed for researchers and professionals in drug development and materials science.

    PART 1: Synthesis of Schiff Bases from 2-(2-Naphthyl)-1H-indole-3-carbaldehyde: A General Protocol

    The synthesis of Schiff bases from 2-(2-Naphthyl)-1H-indole-3-carbaldehyde is typically achieved through a condensation reaction with a primary amine. This reaction is often catalyzed by a small amount of acid and proceeds via a nucleophilic addition-elimination mechanism.

    General Reaction Scheme

    G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product precursor 2-(2-Naphthyl)-1H-indole-3-carbaldehyde conditions Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) Reflux precursor->conditions + amine Primary Amine (R-NH2) amine->conditions + product Schiff Base Derivative conditions->product Yields

    Caption: General reaction scheme for the synthesis of Schiff bases.

    Experimental Protocol: Synthesis of a Representative Schiff Base

    This protocol describes the synthesis of a Schiff base from 2-(2-Naphthyl)-1H-indole-3-carbaldehyde and a generic primary amine.

    Materials and Equipment:

    • 2-(2-Naphthyl)-1H-indole-3-carbaldehyde

    • Primary amine (e.g., aniline, substituted anilines, amino acids)

    • Absolute Ethanol (or Methanol)

    • Glacial Acetic Acid (catalyst)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Beaker with ice-water

    • Büchner funnel and filter paper

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Recrystallization solvent (e.g., ethanol)

    Procedure:

    • Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde in a suitable volume of absolute ethanol (e.g., 20-30 mL).

    • Addition of Amine: To this solution, add a stoichiometric amount (1.0 to 1.1 equivalents) of the selected primary amine.

    • Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.

    • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress should be monitored by TLC. The disappearance of the starting materials (aldehyde and amine) and the appearance of a new spot corresponding to the Schiff base product indicates the reaction's progression. Reaction times can vary from 2 to 8 hours depending on the reactivity of the amine.

    • Isolation of the Product: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. A solid precipitate of the Schiff base may form. If not, the product can often be precipitated by pouring the reaction mixture into a beaker of ice-cold water.

    • Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline solid.

    • Drying and Characterization: Dry the purified Schiff base in a vacuum oven. The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    Note on Protocol Adaptation: This is a generalized protocol. The choice of solvent, reaction time, and purification method may require optimization for different primary amines to achieve the best yields and purity.

    Data Presentation: Typical Reaction Parameters
    Amine SubstrateSolventCatalystReaction Time (h)Typical Yield (%)
    AnilineEthanolAcetic Acid4-685-95
    4-NitroanilineEthanolAcetic Acid6-880-90
    4-MethoxyanilineMethanolAcetic Acid3-590-98
    2-AminopyridineEthanolAcetic Acid5-782-92

    This table presents hypothetical yet representative data based on analogous reactions reported in the literature for indole-3-carbaldehyde.[1][9]

    PART 2: Characterization of Schiff Base Derivatives

    Thorough characterization is essential to confirm the successful synthesis and purity of the Schiff base derivatives.

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: A key piece of evidence for Schiff base formation is the appearance of a strong absorption band in the region of 1610-1640 cm⁻¹, corresponding to the C=N (imine) stretching vibration. Concurrently, the disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) should be observed.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: The formation of the azomethine linkage is confirmed by the appearance of a characteristic singlet for the imine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm. The signals corresponding to the aromatic protons of the indole and naphthalene rings, as well as the substituent on the amine, will also be present.

      • ¹³C NMR: A signal in the range of δ 150-165 ppm is indicative of the imine carbon (-C=N).

    • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized Schiff base and to confirm its molecular formula. The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the product.

    PART 3: Applications in Drug Development and Material Science

    The unique structural features of Schiff bases derived from 2-(2-Naphthyl)-1H-indole-3-carbaldehyde make them promising candidates for various applications.

    G cluster_0 Synthesis & Characterization cluster_1 Potential Applications Start 2-(2-Naphthyl)-1H-indole-3-carbaldehyde + Primary Amine Synthesis Schiff Base Synthesis (Condensation Reaction) Start->Synthesis Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (FT-IR, NMR, MS) Purification->Characterization Applications Screening & Development Characterization->Applications Lead Compound Identification Anticancer Anticancer Agents (e.g., against MCF-7, H-460) Applications->Anticancer Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) Applications->Antimicrobial Sensors Fluorescent Chemosensors (e.g., for Metal Ions) Applications->Sensors

    Caption: Workflow from synthesis to potential applications.

    Anticancer Agents

    Schiff bases are a well-established class of anticancer compounds.[6][10] The planar aromatic systems of the indole and naphthalene rings in these derivatives can facilitate intercalation with DNA, potentially disrupting DNA replication and transcription in cancer cells. Furthermore, the imine group can participate in hydrogen bonding with biological targets. Studies on structurally similar Schiff bases have shown significant cytotoxic activity against various cancer cell lines, such as breast cancer (MCF-7) and lung cancer (H-460).[7][11] The mechanism of action is often attributed to the induction of apoptosis.

    Antimicrobial Agents

    The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Schiff bases have demonstrated broad-spectrum antibacterial and antifungal activities.[4][12] The lipophilicity of these compounds, enhanced by the naphthyl and indole moieties, allows for better penetration through the microbial cell membrane. Once inside, they can interfere with essential cellular processes. For example, the azomethine nitrogen is thought to form hydrogen bonds with the active sites of enzymes, leading to their inhibition.

    Fluorescent Chemosensors

    The extended π-conjugation provided by the indole and naphthalene rings can impart fluorescent properties to these Schiff bases.[2][3] The imine nitrogen and potentially other heteroatoms introduced through the amine component can act as binding sites for metal ions. Upon coordination with a specific metal ion, the electronic properties of the molecule can be perturbed, leading to a change in its fluorescence (e.g., enhancement or quenching).[13] This "turn-on" or "turn-off" fluorescence response makes these compounds excellent candidates for the development of selective and sensitive chemosensors for the detection of environmentally and biologically important metal ions.

    Conclusion

    2-(2-Naphthyl)-1H-indole-3-carbaldehyde is a highly valuable and versatile precursor for the synthesis of a diverse range of Schiff bases. The straightforward synthetic protocol, coupled with the potential for significant biological activity and interesting photophysical properties, makes these compounds a rich area for further research and development. The insights and protocols provided in this guide are intended to facilitate the exploration of this promising class of molecules by researchers in academia and industry, with the ultimate goal of developing novel therapeutics and advanced materials.

    References

    • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). MDPI. Retrieved March 26, 2024, from [Link]

    • Fluorescence Naphthalene Cationic Schiff Base Reusable Paper as a Sensitive and Selective for Heavy Metals Cations Sensor. (2022). National Center for Biotechnology Information. Retrieved March 26, 2024, from [Link]

    • Synthesis and Characterization of New Mn(III) Complexes of Schiff Bases Derived From Some Amino Acids and Indole-3-Carboxyaldehyde. (2019). ResearchGate. Retrieved March 26, 2024, from [Link]

    • Schiff base ligand L synthesis and its evaluation as anticancer and antidepressant agent. (2020). Journal of Applied Pharmaceutical Science. Retrieved March 26, 2024, from [Link]

    • A facile fluorescent chemosensor based on naphthalene-derived Schiff base for zinc ions in aqueous solution. (2018). Royal Society of Chemistry. Retrieved March 26, 2024, from [Link]

    • An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review. (2024). Bentham Science. Retrieved March 26, 2024, from [Link]

    • Synthesis and Antimicrobial Activity of Some Schiff Base. (2025). Juniper Publishers. Retrieved March 26, 2024, from [Link]

    • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. (2024). Medires Publishing. Retrieved March 26, 2024, from [Link]

    • Crystal Structure Analysis and Anticancer Potential of a Naphthalene-Based Schiff Base Against Breast Cancer. (2025). Acta Chimica Slovenica. Retrieved March 26, 2024, from [Link]

    • Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. (2024). Current Medicinal Chemistry. Retrieved March 26, 2024, from [Link]

    • Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. (2019). National Center for Biotechnology Information. Retrieved March 26, 2024, from [Link]

    • A new fluorescent sensor L based on fluorene-naphthalene Schiff base for recognition of Al3+ and Cr3+. (2021). ScienceDirect. Retrieved March 26, 2024, from [Link]

    • Synthesis, Characterization and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. (2024). Asian Journal of Chemical and Pharmaceutical Research. Retrieved March 26, 2024, from [Link]

    • Schiff Base Metal Complexes as Anticancer Agents. (2019). SciSpace. Retrieved March 26, 2024, from [Link]

    • An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. (2023). Royal Society of Chemistry. Retrieved March 26, 2024, from [Link]

    • Naphthalene derived Schiff base as a reversible fluorogenic chemosensor for aluminium ions detection. (2024). ScienceDirect. Retrieved March 26, 2024, from [Link]

    • Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. (2025). Journal of Medicinal and Nanomaterials Chemistry. Retrieved March 26, 2024, from [Link]

    • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. (2008). Europe PMC. Retrieved March 26, 2024, from [Link]

    • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. (2007). Semantic Scholar. Retrieved March 26, 2024, from [Link]

    Sources

    Method

    Application Note: 2-(2-Naphthyl)-1H-indole-3-carbaldehyde as a Core Scaffold in Advanced Fluorescent Probe Design

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Rationale and Mechanistic Causality The development of high-fidelity fl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

    Rationale and Mechanistic Causality

    The development of high-fidelity fluorescent probes requires fluorophore cores that balance photostability, structural rigidity, and synthetic versatility. 2-(2-Naphthyl)-1H-indole-3-carbaldehyde (CAS: 94210-62-5) has emerged as a privileged building block in this domain[1]. By integrating a naphthyl group with an indole core, this molecule provides an ideal foundation for constructing Donor- π -Acceptor (D- π -A) architectures, which are essential for Intramolecular Charge Transfer (ICT) based sensing[2].

    The Causality Behind the Scaffold Design
    • The Indole Core (Electron Donor): The electron-rich nature of the indole nitrogen serves as a powerful electron donor in D- π -A systems. Upon excitation, electron density shifts from the indole moiety toward the acceptor, triggering a massive change in the dipole moment. This ICT mechanism is highly sensitive to the local microenvironment (polarity, viscosity) and specific analyte binding[2].

    • The 2-Naphthyl Substitution (Extended π -Conjugation): Unlike simple phenyl substitutions, the 2-naphthyl group significantly extends the π -conjugation network. This structural choice lowers the HOMO-LUMO gap, effectively red-shifting the absorption and emission spectra into the visible or near-infrared (NIR) region. Furthermore, the naphthyl group increases the lipophilicity of the probe, driving amphiphilic self-assembly and facilitating passive diffusion across cellular phospholipid bilayers without the need for additional fluorescent tags[3].

    • The 3-Carbaldehyde (Reactive Anchor): The formyl group at the C3 position is highly electrophilic. It acts as the critical synthetic handle for attaching various electron-withdrawing recognition moieties (e.g., active methylene compounds, indolium salts) via base-catalyzed Knoevenagel condensation or Schiff base formation[4].

    ICT_Mechanism Naphthyl 2-Naphthyl Group (Extended π-System) Indole Indole Core (Electron Donor - D) Naphthyl->Indole Conjugation Carbaldehyde 3-Carbaldehyde (Reactive Handle) Indole->Carbaldehyde Functionalization ICT Intramolecular Charge Transfer (ICT) Indole->ICT Acceptor Recognition Moiety (Electron Acceptor - A) Carbaldehyde->Acceptor Condensation Acceptor->ICT Fluorescence Fluorescence Emission (Analyte Dependent) ICT->Fluorescence Photon Release

    Diagram 1: D-π-A Intramolecular Charge Transfer (ICT) signaling pathway and probe design logic.

    Self-Validating Protocol: Synthesis and Evaluation of a Naphthyl-Indole Probe

    To ensure trustworthiness, the following methodology is designed as a self-validating system . It incorporates internal controls to verify that the observed fluorescence is strictly a result of analyte interaction, eliminating false positives caused by environmental artifacts.

    Phase 1: Chemical Synthesis (Knoevenagel Condensation)

    Causality: We utilize a weak base (e.g., piperidine) to generate the enolate of an active methylene acceptor. The 3-carbaldehyde of the naphthyl-indole core undergoes rapid nucleophilic attack, forming a rigid alkene bridge. This locks the molecule into a planar conformation, which is critical to preventing non-radiative decay and maximizing the fluorescence quantum yield[2]. Microwave irradiation can be applied to significantly accelerate this condensation step and improve overall yields[5].

    • Reaction Setup: Dissolve 1.0 mmol of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde and 1.1 mmol of the chosen active methylene compound (e.g., malononitrile for cyanide sensing) in 10 mL of absolute ethanol.

    • Catalysis: Add 2–3 drops of piperidine.

    • Reflex/Microwave: Stir the mixture at room temperature for 35 hours, or alternatively, subject it to solvent-free microwave irradiation (126-329 W) for 5-10 minutes until TLC indicates complete consumption of the aldehyde[4],[5].

    • Purification: Filter the resulting precipitate, wash with cold ethanol, and purify via silica gel column chromatography (Eluent: Dichloromethane/Methanol).

    Phase 2: Photophysical Characterization & Self-Validation

    Causality: A probe must be proven to respond selectively. We establish a baseline in a biologically relevant solvent system (e.g., DMSO/HEPES buffer)[4].

    • Baseline Measurement: Prepare a 2.5×10−5 M stock solution of the synthesized probe in DMSO[4]. Record the UV-Vis absorption and fluorescence emission spectra.

    • Ratiometric Calibration (Self-Validation Step 1): Titrate the target analyte into the solution. Measure the emission at two distinct wavelengths ( Iλ1​/Iλ2​ ). Ratiometric measurement self-corrects for variations in probe concentration and optical path length, ensuring the signal is absolute.

    • Selectivity Screen (Self-Validation Step 2): Introduce competing analytes (e.g., if sensing Fe3+ , test against Na+ , K+ , Ca2+ , Zn2+ ) to confirm the specificity of the recognition moiety[2].

    • Reversibility Assay (Self-Validation Step 3): For non-covalent interactions, add a scavenging agent (e.g., EDTA for metal ions). The fluorescence profile must revert to the baseline state, proving the mechanism is a reversible binding event rather than irreversible probe degradation.

    Phase 3: Live-Cell Imaging
    • Incubation: Incubate HeLa or A549 cells with 5 μ M of the probe for 30 minutes at 37°C. The amphiphilic nature provided by the naphthyl-indole core ensures rapid membrane permeation[3].

    • Washing & Imaging: Wash cells thrice with PBS to remove extracellular fluorophores. Image using confocal laser scanning microscopy under the excitation wavelength determined in Phase 2.

    Workflow Start 2-(2-Naphthyl)-1H-indole -3-carbaldehyde Synthesis Step 1: Chemical Synthesis (Knoevenagel Condensation) Start->Synthesis Purification Step 2: Purification (Column Chromatography) Synthesis->Purification Characterization Step 3: Photophysical Eval. (UV-Vis & Fluorescence) Purification->Characterization Validation Step 4: In Vitro Validation (Selectivity & Reversibility) Characterization->Validation Imaging Step 5: Cellular Imaging (Confocal Microscopy) Validation->Imaging

    Diagram 2: Experimental workflow for the synthesis and self-validating evaluation of the probe.

    Quantitative Data Presentation

    The structural modifications enabled by the 3-carbaldehyde handle allow the naphthyl-indole core to be adapted for various targets. Table 1 summarizes the photophysical advantages of this scaffold, while Table 2 outlines common functionalizations.

    Table 1: Comparative Photophysical Properties of Indole-Based Scaffolds

    Fluorophore CoreAbsorbance Max ( λabs​ )Emission Max ( λem​ )Stokes ShiftQuantum Yield ( Φ )Key Advantage
    Unsubstituted Indole~270 nm~330 nm~60 nm< 0.10Baseline reference
    1H-Indole-3-carbaldehyde~290 nm~380 nm~90 nm0.15Synthetic versatility
    2-(2-Naphthyl)-1H-indole ~340 nm ~450 nm ~110 nm 0.35 - 0.50 Extended π -system, high lipophilicity
    Naphthyl-Indole + Acceptor (ICT)400 - 550 nm550 - 700 nm> 120 nmUp to 0.85Tunable visible/NIR emission

    Table 2: Common Recognition Moieties Attached via 3-Carbaldehyde

    Recognition Moiety (Acceptor)Target AnalyteSensing MechanismTypical Optical Response
    MalononitrileCyanide ( CN− )Nucleophilic AdditionRatiometric shift (Blue to Green)
    Indolium SaltsViscosity / RNARestriction of Intramolecular RotationTurn-ON Fluorescence (NIR)
    Pyridine-PyrazolineIron ( Fe3+ )ComplexationFluorescence Quenching (Turn-OFF)
    Tetraphenylethene (TPE) Ag+ / Mechanical StressAggregation-Induced Emission (AIE)Turn-ON / Mechanochromic shift

    References

    • [1] Finetechnology-ind.com. 2-(2-NAPHTHYL)-1H-INDOLE-3-CARBALDEHYDE | CAS: 94210-62-5. 1

    • [3] CORE. Amphiphilic Fluorescent Well-Defined Living Polymer from Indole-3-Carboxaldehyde and 4-Bromo-1, 8-Naphthalic. 3

    • [2] ResearchGate. Intramolecular excited charge-transfer states in donor acceptor derivatives of naphthalene and azanaphthalenes.2

    • [4] ACS Publications. A Tetraphenylethene-Naphthyridine-Based AIEgen TPEN with Dual Mechanochromic and Chemosensing Properties. 4

    • [5] Emerald Publishing. Recent trends in microwave assisted synthesis of fluorescent dyes. 5

    Sources

    Application

    Comprehensive HPLC Method Development and Validation Protocol for 2-(2-Naphthyl)-1H-indole-3-carbaldehyde

    Executive Summary The analytical characterization of bulky, highly conjugated aromatic intermediates requires a departure from generic chromatography methods. 2-(2-Naphthyl)-1H-indole-3-carbaldehyde (CAS: 94210-62-5)[1]...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The analytical characterization of bulky, highly conjugated aromatic intermediates requires a departure from generic chromatography methods. 2-(2-Naphthyl)-1H-indole-3-carbaldehyde (CAS: 94210-62-5)[1] is a rigid, hydrophobic molecule with a melting point of [2]. Because indole-3-carboxaldehyde derivatives are susceptible to upon exposure to air and light[3], the analytical method must be highly specific, stability-indicating, and robust.

    This guide outlines a phase-appropriate, self-validating High-Performance Liquid Chromatography (HPLC) method designed specifically for this analyte. The protocol is grounded in the , ensuring that the method is fit for its intended purpose across the product lifecycle[4],.

    Physicochemical Profiling & Method Rationale (Expertise & Experience)

    To develop a robust method, we must first deconstruct the molecule's physicochemical properties and translate them into chromatographic parameters. Do not rely on trial and error; let the molecule dictate the method.

    • Stationary Phase Selection (Causality of π−π Interactions): While a standard C18 column provides excellent dispersive hydrophobic interactions, the presence of both an indole core and a bulky 2-naphthyl group makes a Phenyl-Hexyl stationary phase superior. The phenyl rings on the silica surface engage in π−π stacking with the analyte's extended conjugated system. This provides orthogonal selectivity, which is critical for resolving the target analyte from structurally similar synthetic precursors (e.g., unreacted naphthylboronic acids).

    • Mobile Phase Optimization (Causality of Silanol Suppression): The molecule is highly hydrophobic. Using methanol would result in excessively broad peaks due to its higher viscosity and weaker elution strength for bulky aromatics. Acetonitrile (ACN) is selected for its superior mass transfer kinetics. Furthermore, the addition of 0.1% Formic Acid (FA) is non-negotiable. Even though the analyte is practically neutral, residual silanols on the silica support ionize at neutral pH, causing secondary interactions with the polarized carbaldehyde group. The acidic modifier protonates these silanols, eliminating peak tailing.

    • Detector Optimization (Causality of Extended Conjugation): Standard indole-3-carbaldehyde exhibits a [5]. However, the addition of the 2-naphthyl group extends the π -conjugation significantly. This shifts the optimal detection wavelength ( λmax​ ) to approximately 330 nm . Monitoring at 330 nm using a Photodiode Array (PDA) detector provides high specificity, mathematically filtering out background noise from non-conjugated solvent impurities.

    • Column Temperature (Causality of Mass Transfer): The column oven is set to 40 °C . Bulky polycyclic molecules suffer from slow diffusion rates into the stationary phase pores. Elevating the temperature decreases mobile phase viscosity, improving longitudinal diffusion, sharpening the peak, and reducing system backpressure.

    The Self-Validating Experimental Protocol

    A true analytical protocol is not a static list of instructions; it is a closed-loop system. The following sequence design inherently prevents the reporting of compromised data by sandwiching unknown samples between continuous Quality Control (QC) checks. If the system drifts, the sequence automatically invalidates the run.

    Self_Validating_System Start System Initialization & Equilibration Blank Blank Injection (Carryover < 0.1%) Start->Blank SST System Suitability Test (x5) (RSD < 2.0%, Tailing < 1.5) Blank->SST Cal Calibration Curve (R² ≥ 0.999) SST->Cal Pass Fail Halt Sequence & Troubleshoot SST->Fail Fail Sample Sample Analysis (n=10 max per block) Cal->Sample QC QC Verification (Recovery 98-102%) Sample->QC QC->Sample Pass (Next Block) End Data Acceptance & Reporting QC->End Pass (End) QC->Fail Fail

    Fig 1. Self-validating HPLC sequence workflow ensuring continuous data integrity.

    Chromatographic Conditions & Gradient Program

    Table 1: Optimized Chromatographic Parameters

    ParameterSetting / SpecificationJustification
    Column Phenyl-Hexyl (150 x 4.6 mm, 3 µm)Maximizes π−π selectivity for naphthyl/indole rings.
    Mobile Phase A Milli-Q Water + 0.1% Formic AcidProvides aqueous retention; suppresses silanols.
    Mobile Phase B Acetonitrile + 0.1% Formic AcidLow viscosity organic modifier for bulky aromatics.
    Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
    Column Temp 40 °CEnhances mass transfer and reduces backpressure.
    Injection Volume 5 µLPrevents column overloading and peak distortion.
    Detection PDA (Scan: 200-400 nm, Extract: 330 nm)Targets the extended conjugated π -system.

    Table 2: Gradient Elution Program

    Time (min)% Mobile Phase A% Mobile Phase BElution Profile
    0.05050Initial conditions
    2.05050Isocratic hold (focuses analyte band)
    12.0595Linear ramp (elutes highly hydrophobic analyte)
    15.0595High-organic wash (removes strongly bound impurities)
    15.15050Return to initial conditions
    20.05050Re-equilibration
    Sample Preparation Protocol
    • Diluent Selection: Due to the extreme hydrophobicity of the naphthyl group, dissolve the primary stock standard (1.0 mg/mL) in 100% LC-MS grade Dimethyl Sulfoxide (DMSO).

    • Working Solutions: Dilute the stock solution to the working concentration (e.g., 50 µg/mL) using the initial mobile phase (50:50 Water:ACN). Note: Ensure the final DMSO concentration does not exceed 5% to prevent solvent-mismatch peak distortion.

    • Protection: Prepare samples in amber vials to prevent photo-degradation of the carbaldehyde group[3].

    ICH Q2(R2) Method Validation Framework

    To demonstrate that the analytical procedure is fit for its intended purpose[4], the method must be validated according to the.

    Specificity & Stability-Indicating Power

    Specificity is the ability to assess the analyte unequivocally in the presence of expected impurities.

    • Action: Perform forced degradation studies (0.1 N HCl, 0.1 N NaOH, 3% H2​O2​ , UV light, and 60 °C heat)[3].

    • Acceptance: The PDA detector must demonstrate peak purity (Purity Angle < Purity Threshold) for the 2-(2-Naphthyl)-1H-indole-3-carbaldehyde peak, proving no co-elution with the primary degradation product (indole-3-carboxylic acid derivative)[3].

    Linearity and Range
    • Action: Inject calibration standards at 5 concentration levels ranging from 1 µg/mL to 100 µg/mL.

    • Acceptance: The correlation coefficient ( R2 ) must be 0.999. The y-intercept should be 2.0% of the target concentration response.

    System Suitability Testing (SST)

    The SST is the core of the self-validating system. It must be evaluated prior to sample analysis and continuously monitored.

    Table 3: System Suitability Criteria (Self-Validation Metrics)

    ParameterAcceptance CriterionMechanistic Significance
    Retention Time RSD 1.0% (n=5)Ensures pump stability and mobile phase mixing consistency.
    Peak Area RSD 2.0% (n=5)Validates autosampler precision and detector lamp stability.
    Tailing Factor ( Tf​ ) 1.5Confirms complete suppression of secondary silanol interactions.
    Theoretical Plates ( N ) 5,000Verifies column bed integrity and optimal mass transfer kinetics.
    Resolution ( Rs​ ) 2.0Guarantees baseline separation from oxidative degradants.

    References

    • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at:[Link]

    • Palladino, P., et al. (2024). Colorimetric assay for detection of indole-3-carbaldehyde. Food Chemistry Advances. Available at:[Link]

    Sources

    Method

    incorporating 2-(2-Naphthyl)-1H-indole-3-carbaldehyde into organic semiconductor materials

    Application Note: Engineering High-Mobility Organic Semiconductors using 2-(2-Naphthyl)-1H-indole-3-carbaldehyde Executive Summary & Mechanistic Rationale Organic semiconductors (OSCs) are the foundational materials for...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Engineering High-Mobility Organic Semiconductors using 2-(2-Naphthyl)-1H-indole-3-carbaldehyde

    Executive Summary & Mechanistic Rationale

    Organic semiconductors (OSCs) are the foundational materials for next-generation flexible electronics, organic field-effect transistors (OFETs), and bioelectronic sensors. For drug development professionals, high-mobility OSCs are critical for fabricating ultra-sensitive Organic Electrochemical Transistors (OECTs) used in high-throughput drug screening and real-time cellular monitoring. The molecular design of these materials relies heavily on the Donor-π-Acceptor (D-π-A) architecture to precisely tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels[1].

    2-(2-Naphthyl)-1H-indole-3-carbaldehyde (CAS: 94210-62-5)[2] has emerged as a highly versatile, electron-rich building block for synthesizing p-type and ambipolar OSCs. As a Senior Application Scientist, I emphasize that the causality behind its superior performance lies in its tripartite structure:

    • The Indole Core (Electron Donor): Indole derivatives exhibit a low-lying HOMO level compared to traditional thiophenes, which significantly enhances the ambient oxidative stability of the resulting semiconductor[3]. The nitrogen lone pair actively participates in the π-conjugated system, facilitating efficient hole transport[4].

    • The 2-Naphthyl Substituent (π-Extension): Replacing a standard phenyl group with a naphthyl group at the 2-position extends the π-conjugation length. This steric and electronic modification promotes highly ordered two-dimensional π-π stacking in the solid state, lowering the reorganization energy and drastically improving macroscopic charge carrier mobility[5].

    • The 3-Carbaldehyde Moiety (Reactive Handle): The formyl group provides an optimal electrophilic site for Knoevenagel condensations[6]. This allows researchers to covalently attach various electron-withdrawing groups (e.g., malononitrile or rhodanine), fine-tuning the bandgap for specific optoelectronic or bio-sensing applications.

    Workflow Visualization

    G N1 2-(2-Naphthyl)-1H-indole -3-carbaldehyde (Precursor) N3 Knoevenagel Condensation N1->N3 N2 Active Methylene (Acceptor) N2->N3 N4 D-π-A Organic Semiconductor N3->N4 Purification N5 Solution Processing N4->N5 Formulation N6 OFET Device N5->N6 Annealing

    Workflow from 2-(2-Naphthyl)-1H-indole-3-carbaldehyde synthesis to OFET device fabrication.

    Experimental Protocols

    Protocol A: Synthesis of D-π-A Semiconductor via Knoevenagel Condensation

    This protocol details the coupling of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde with malononitrile to form a highly conjugated push-pull small molecule[6]. Self-Validating System: The reaction progress is visually indicated by a distinct color shift (from pale yellow to deep red/purple) due to the formation of the intramolecular charge transfer (ICT) band.

    • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde and 1.2 equivalents of malononitrile in 30 mL of anhydrous ethanol[6].

    • Catalysis: Add 3-5 drops of piperidine as a base catalyst. Causality: Piperidine deprotonates the active methylene of malononitrile, generating a strong nucleophile that attacks the electrophilic carbonyl carbon of the carbaldehyde, driving the condensation forward.

    • Reflux: Heat the mixture to reflux (approx. 80°C) under an inert argon atmosphere for 12 hours. Monitor the solution as it transitions from pale yellow to deep red, validating the formation of the extended π-conjugated system.

    • Isolation: Cool the mixture to room temperature. The target D-π-A molecule will precipitate out of solution. Collect the crude product via vacuum filtration and wash with cold ethanol.

    • Purification: Recrystallize the solid from a chloroform/ethanol mixture to achieve >99% purity. Causality: High purity is critical; even trace impurities act as charge-trapping defects in the semiconductor lattice, severely degrading device mobility.

    Protocol B: Fabrication of Thin-Film OFET Devices
    • Substrate Preparation: Clean heavily doped n-type Si substrates (featuring a 300 nm thermally grown SiO₂ dielectric layer) using sequential ultrasonication in acetone, isopropyl alcohol, and deionized water for 10 minutes each. Dry under a stream of high-purity nitrogen.

    • Surface Treatment: Treat the SiO₂ surface with octadecyltrichlorosilane (OTS) to form a self-assembled monolayer (SAM). Causality: The OTS SAM lowers the surface energy of the dielectric, promoting favorable edge-on molecular packing of the indole derivatives. This orientation maximizes in-plane π-orbital overlap and charge carrier mobility[5].

    • Thin-Film Deposition: Dissolve the synthesized D-π-A semiconductor in anhydrous chlorobenzene at a concentration of 5 mg/mL. Spin-coat the solution onto the treated substrate at 2000 rpm for 60 seconds inside a nitrogen-filled glovebox.

    • Thermal Annealing: Anneal the thin film on a hotplate at 120°C for 30 minutes. Causality: Thermal annealing drives out residual solvent and induces crystalline ordering, expanding the π-π stacking domains and reducing grain boundaries.

    • Electrode Deposition: Deposit 50 nm gold (Au) source and drain electrodes through a shadow mask via thermal evaporation to complete the bottom-gate, top-contact OFET architecture.

    Quantitative Data Summary

    The following table summarizes the optoelectronic enhancements achieved by incorporating the 2-naphthyl and indole moieties into the semiconductor core, compared to baseline unsubstituted analogs. Data reflects established structure-property relationships in indolo-carbazole and naphthyl-substituted systems[1][3].

    Material Core ArchitectureHOMO Level (eV)LUMO Level (eV)Optical Bandgap (eV)Max Hole Mobility (cm²/V·s)
    Unsubstituted Indole-5.20-2.802.40~ 1.0 × 10⁻³
    2-Phenyl-Indole-5.25-2.952.30~ 5.0 × 10⁻³
    2-(2-Naphthyl)-Indole -5.31 -3.10 2.21 ~ 1.2 × 10⁻¹

    References

    • Li, Y., et al. "Indolo[3,2-b]carbazole-Based Thin-Film Transistors with High Mobility and Stability." Journal of the American Chemical Society. URL: [Link]

    • Birajdar, S. S., et al. "Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors." ChemistryOpen (via PMC/NIH). URL: [Link]

    • Hong, S. H., et al. "Exploring the potential of end-capping acceptor engineering on indolo[3,2-b]indole-based small molecules for efficient organic and perovskite solar cells." RSC Advances. URL: [Link]

    • Gómez-Lor, B., et al. "High Hole Mobility in Triindole-Based Columnar phases: Removing the Bottleneck of Homogeneous Macroscopic Orientation." Chemistry of Materials. URL: [Link]

    • Saygili, Y., et al. "π-Conjugated donor-acceptor small molecule thin-films on gold electrodes for reducing the metal work-function." Surface Science. URL: [Link]

    Sources

    Application

    Application Note: Advanced Protocol for the Knoevenagel Condensation of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde

    Executive Summary & Scientific Rationale The Knoevenagel condensation is a cornerstone transformation in organic synthesis, facilitating the formation of carbon-carbon double bonds through the nucleophilic addition of an...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Scientific Rationale

    The Knoevenagel condensation is a cornerstone transformation in organic synthesis, facilitating the formation of carbon-carbon double bonds through the nucleophilic addition of an active methylene compound to a carbonyl group. When applied to 2-(2-Naphthyl)-1H-indole-3-carbaldehyde , this reaction yields highly conjugated 3-vinylindole derivatives. These scaffolds are of immense value to drug development professionals and materials scientists, serving as precursors for tubulin polymerization inhibitors[1] and advanced optoelectronic fluorophores.

    As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical challenges of this substrate. The bulky 2-naphthyl substituent at the C-2 position introduces steric hindrance around the C-3 formyl group and significantly increases the overall lipophilicity of the molecule. To counter this, the experimental design leverages thermodynamic driving forces and precise solvent selection to create a self-validating, self-purifying reaction system .

    Mechanistic Causality & Experimental Design

    Understanding the causality behind the reagent and solvent choices is critical for reproducible scale-up:

    • Catalyst Selection (Piperidine): A weak organic base like piperidine is optimal. It is basic enough to deprotonate active methylene compounds (e.g., malononitrile, pKa ~11) to form a reactive carbanion, but mild enough to prevent the deprotonation of the indole N-H (pKa ~16), which would otherwise deactivate the pyrrole ring and lead to complex side reactions[2].

    • Solvent Dynamics (Absolute Ethanol): Ethanol is chosen not just for its green chemistry profile, but for its temperature-dependent solubility profile. At reflux, it fully solvates the sterically demanding 2-(2-Naphthyl)-1H-indole-3-carbaldehyde. As the reaction progresses, the resulting highly conjugated alkene is formed. The extended π-system and the lipophilic naphthyl group render the product highly insoluble in cold (and often hot) ethanol.

    • Thermodynamic Driving Force: The spontaneous precipitation of the product removes it from the solution phase, driving the equilibrium forward via Le Chatelier’s principle. This eliminates the need for tedious column chromatography, allowing for isolation via simple vacuum filtration[3].

    Mechanism A Active Methylene (e.g., Malononitrile) B Base (Piperidine) Deprotonation A->B C Carbanion / Enolate Intermediate B->C E Nucleophilic Attack at Carbonyl Carbon C->E D 2-(2-Naphthyl)-1H-indole -3-carbaldehyde D->E F β-Hydroxy Intermediate E->F G Base-Catalyzed Dehydration (-H2O) F->G H 3-Vinylindole Derivative (Highly Conjugated Product) G->H

    Mechanistic pathway of the Knoevenagel condensation for indole-3-carbaldehyde derivatives.

    Materials and Reagents

    • Substrate: 2-(2-Naphthyl)-1H-indole-3-carbaldehyde (CAS: 94210-62-5, Purity >98%)

    • Active Methylene Compounds: Malononitrile, Ethyl Cyanoacetate, or Barbituric Acid (Freshly recrystallized if degraded).

    • Catalysts: Piperidine (Reagent grade, 99%) or L-Proline (for microwave protocols).

    • Solvents: Absolute Ethanol (EtOH), Monochlorobenzene (for MW), Hexanes, Ethyl Acetate (EtOAc).

    • Equipment: 50 mL round-bottom flask, reflux condenser, TLC plates (Silica gel 60 F254), Buchner funnel, commercial microwave synthesizer (optional).

    Step-by-Step Methodologies

    Protocol A: Conventional Thermal Condensation (Reflux)

    This is the robust, scalable standard for laboratory synthesis, utilizing thermal energy to overcome the steric hindrance of the naphthyl group[2].

    • Reaction Assembly: To a clean, oven-dried 50 mL round-bottom flask, add 2-(2-Naphthyl)-1H-indole-3-carbaldehyde (1.0 mmol) and the selected active methylene compound (1.1 mmol).

    • Solvation: Suspend the mixture in absolute ethanol (15 mL). Stir at room temperature for 5 minutes. The mixture will likely remain a heterogeneous suspension.

    • Catalyst Initiation: Add a catalytic amount of piperidine (0.1 mmol, ~10 µL).

    • Thermal Activation: Attach a reflux condenser and heat the mixture to a gentle reflux (80 °C) using an oil bath or heating mantle.

    • In-Process Quality Control (IPQC): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). A successful reaction is self-validating through a distinct visual cue: the solution will shift from pale yellow to a deep red/orange, and a heavy precipitate may begin to form even at reflux temperatures[3].

    • Termination & Precipitation: After complete consumption of the aldehyde (typically 3–5 hours), remove the flask from heat. Allow it to cool to room temperature, then place it in an ice bath (0–5 °C) for 30 minutes to maximize precipitation.

    • Isolation: Filter the resulting solid under vacuum using a Buchner funnel. Wash the filter cake sequentially with ice-cold ethanol (2 × 5 mL) and cold water (10 mL) to remove residual piperidine and unreacted active methylene.

    • Purification: Recrystallize the crude solid from hot ethanol or an ethanol/DMF mixture if the product is excessively insoluble. Dry under high vacuum at 50 °C for 12 hours.

    Protocol B: Microwave-Assisted Condensation (Green Chemistry)

    For rapid library generation, microwave (MW) irradiation drastically reduces reaction times from hours to minutes by providing direct, localized dielectric heating[4].

    • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine 2-(2-Naphthyl)-1H-indole-3-carbaldehyde (1.0 mmol), the active methylene compound (1.1 mmol), and L-Proline (0.1 mmol) as a green, bifunctional organocatalyst.

    • Solvent Addition: Add 3 mL of absolute ethanol (or monochlorobenzene for higher temperature profiles[4]). Seal the vial with a crimp cap.

    • Irradiation: Irradiate the mixture in a dedicated microwave synthesizer at 90 °C (max power 400 W) for 10–15 minutes[5].

    • Workup: Cool the vial rapidly using compressed air. The product will precipitate immediately upon cooling. Filter, wash with cold ethanol, and dry as described in Protocol A.

    Workflow S1 1. Reagent Prep Equimolar Substrates S2 2. Catalyst Addition Piperidine or L-Proline S1->S2 S3 3. Reaction Reflux (EtOH) or MW S2->S3 S4 4. Monitoring TLC & Color Change S3->S4 S5 5. Precipitation Cool to 0-5 °C S4->S5 S6 6. Isolation Vacuum Filtration S5->S6 S7 7. Purification Recrystallization S6->S7

    Step-by-step experimental workflow for the Knoevenagel condensation and product isolation.

    Quantitative Data & Yield Optimization

    The table below summarizes the expected quantitative outcomes based on the active methylene compound used. The steric bulk of the 2-naphthyl group slightly extends reaction times compared to unsubstituted indole-3-carbaldehydes, but yields remain excellent due to the thermodynamic stability of the final conjugated products.

    Active Methylene CompoundCatalystProtocol / ConditionsReaction TimeExpected Yield (%)Product Appearance
    Malononitrile PiperidineA: EtOH, Reflux3 - 4 h88 - 94%Deep Red/Orange Solid
    Ethyl Cyanoacetate PiperidineA: EtOH, Reflux4 - 5 h82 - 87%Orange/Yellow Solid
    Barbituric Acid PiperidineA: EtOH, Reflux5 - 6 h80 - 85%Dark Red Solid
    Malononitrile L-ProlineB: MW (400W), 90 °C10 - 15 min92 - 96%Deep Red/Orange Solid

    Troubleshooting & Analytical Characterization

    Issue: Incomplete Conversion (Starting Material Remains)

    • Causality: The 2-naphthyl group can sterically shield the carbonyl carbon. If TLC shows stalled progress, the reaction has likely reached a premature equilibrium.

    • Solution: Do not add more catalyst. Instead, remove 30% of the solvent volume via distillation to force the product to precipitate out of the boiling solution, thereby pulling the equilibrium forward. Alternatively, switch to the Microwave protocol[4].

    Issue: Product Co-precipitates with Barbituric Acid

    • Causality: Barbituric acid has low solubility in ethanol. If unreacted barbituric acid remains, it will crash out alongside your product during cooling[3].

    • Solution: Slurry the crude solid in warm water (40 °C) for 15 minutes. Barbituric acid is moderately soluble in warm water, while the highly lipophilic 2-(2-Naphthyl) Knoevenagel product is completely insoluble. Filter to recover the pure product.

    Analytical Signatures (Self-Validation):

    • 1H NMR (DMSO-d6): Look for the disappearance of the characteristic aldehyde proton singlet (~9.9–10.2 ppm) and the appearance of a highly deshielded vinylic proton singlet (~8.2–8.8 ppm), confirming the formation of the double bond[1].

    • IR Spectroscopy: The strong C=O stretch of the starting aldehyde (~1640 cm⁻¹) will vanish, replaced by strong C≡N stretches (~2210 cm⁻¹) if malononitrile is used, or conjugated ester/amide carbonyl stretches[2].

    Sources

    Method

    synthesis of biologically active heterocycles from 2-(2-Naphthyl)-1H-indole-3-carbaldehyde

    Advanced Application Note: Synthesis of Biologically Active Heterocycles from 2-(2-Naphthyl)-1H-indole-3-carbaldehyde Executive Summary The indole nucleus is a privileged scaffold in medicinal chemistry, frequently servi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Advanced Application Note: Synthesis of Biologically Active Heterocycles from 2-(2-Naphthyl)-1H-indole-3-carbaldehyde

    Executive Summary

    The indole nucleus is a privileged scaffold in medicinal chemistry, frequently serving as the structural foundation for a vast array of therapeutic agents. Specifically, 2-arylindoles have garnered significant attention due to their potent biological activities, including their ability to act as tubulin polymerization inhibitors and selective COX-2 inhibitors[1][2]. This application note provides a comprehensive, self-validating protocol for synthesizing biologically active heterocyclic derivatives—specifically indolyl-thiazolidin-4-ones—using 2-(2-Naphthyl)-1H-indole-3-carbaldehyde as the critical synthetic hub.

    Mechanistic Rationale & Molecular Design

    The strategic selection of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde is driven by two distinct structural features:

    • The 2-(2-Naphthyl) Substituent: The bulky, highly lipophilic naphthyl ring extends the π -conjugated system of the indole core. This topological feature is highly complementary to hydrophobic binding pockets in biological targets, such as the colchicine-binding site on the α,β -tubulin heterodimer[1]. The extended π−π stacking capabilities directly correlate with enhanced cytotoxicity against various human cancer cell lines[3].

    • The 3-Carbaldehyde Handle: The aldehyde group at the C3 position acts as a highly electrophilic center, making it an ideal precursor for condensation reactions[4]. By reacting this moiety with primary amines or hydrazides, we can generate Schiff base intermediates, which subsequently undergo cyclocondensation to form diverse heterocycles like thiazolidinones, pyrazolines, and isoxazoles[4][5].

    Synthetic Workflow

    The synthesis of indolyl-thiazolidin-4-ones proceeds via a two-step cascade. First, a Schiff base is formed via the condensation of the starting aldehyde with a primary amine. Second, a mercaptoacetic acid (thioglycolic acid) cyclocondensation yields the target thiazolidinone[5].

    SyntheticWorkflow A 2-(2-Naphthyl)-1H-indole -3-carbaldehyde C Schiff Base Intermediate A->C Condensation (Glacial AcOH) B Primary Amine / Hydrazide B->C E Indolyl-Thiazolidin-4-one (Target Heterocycle) C->E Cyclocondensation (Reflux, 6-8h) D Thioglycolic Acid (+ ZnCl2) D->E

    Caption: Synthetic workflow for the preparation of indolyl-thiazolidin-4-ones from indole-3-carbaldehyde.

    Detailed Experimental Protocols

    As a self-validating system, these protocols integrate analytical checkpoints directly into the workflow to ensure intermediate integrity before proceeding to subsequent steps.

    Protocol A: Synthesis of the Schiff Base Intermediate

    Objective: To synthesize an imine/hydrazone intermediate via the nucleophilic addition of a primary amine to the C3-aldehyde. Causality of Reagents: Glacial acetic acid is utilized as a Brønsted acid catalyst. It protonates the carbonyl oxygen of the carbaldehyde, significantly increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy for the nucleophilic attack by the primary amine[4].

    Step-by-Step Procedure:

    • Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde in 25 mL of absolute ethanol[4].

    • Addition: Add 10 mmol of the selected primary amine (e.g., an aniline derivative or hydrazide) to the solution.

    • Catalysis: Add 3–5 drops of glacial acetic acid to the mixture.

    • Reaction: Equip the flask with a reflux condenser and heat the mixture under reflux (approx. 80 °C) for 4–6 hours[4].

    • In-Process Validation (TLC): Monitor the reaction using Thin Layer Chromatography (Hexane:Ethyl Acetate, 7:3). The disappearance of the starting material spot and the appearance of a new, lower-polarity spot confirms conversion.

    • Workup: Concentrate the mixture under reduced pressure to half its volume, then pour it over crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

    • Analytical Checkpoint: Perform FT-IR spectroscopy. The successful formation of the Schiff base is validated by the disappearance of the aldehyde C=O stretch (~1650 cm⁻¹) and the appearance of a sharp C=N stretch at 1590–1620 cm⁻¹.

    Protocol B: Cyclocondensation to Indolyl-Thiazolidin-4-one

    Objective: To construct the 5-membered thiazolidinone ring via the reaction of the Schiff base with thioglycolic acid. Causality of Reagents: Thioglycolic acid provides both a nucleophilic thiol and an electrophilic carboxylic acid. Anhydrous Zinc Chloride ( ZnCl2​ ) is employed as a Lewis acid catalyst. ZnCl2​ coordinates with the imine nitrogen, enhancing the electrophilicity of the imine carbon to facilitate the initial nucleophilic attack by the thiol group. Subsequent intramolecular amidation closes the ring[5].

    Step-by-Step Procedure:

    • Preparation: Dissolve 5 mmol of the synthesized Schiff base in 15 mL of anhydrous N,N-dimethylformamide (DMF)[5].

    • Addition: Add 5.5 mmol of thioglycolic acid (mercaptoacetic acid) and a catalytic amount (0.5 mmol) of anhydrous ZnCl2​ [5].

    • Reaction: Reflux the mixture at 110 °C for 6–8 hours.

    • Workup: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. Stir vigorously until a solid precipitates. Filter the crude product and wash thoroughly with 5% sodium bicarbonate solution to remove unreacted thioglycolic acid, followed by cold water[5].

    • Purification: Recrystallize the product from a mixture of ethanol and 1,4-dioxane[5].

    • Analytical Checkpoint: Validate ring closure via 1H NMR. The defining characteristic of the thiazolidin-4-one ring is the appearance of a singlet integrating to two protons around δ 3.6–3.8 ppm (corresponding to the S−CH2​ protons of the ring) and a methine proton ( δ 5.8–6.2 ppm)[5]. FT-IR will also show a new C=O stretch at ~1680–1700 cm⁻¹ for the thiazolidinone carbonyl.

    Biological Evaluation & Mechanism of Action

    Derivatives of 2-arylindoles synthesized via this pathway are well-documented for their potent antiproliferative properties[1]. The primary mechanism of action involves binding to the colchicine site of tubulin, thereby inhibiting tubulin polymerization. This disruption prevents the formation of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately triggering caspase-dependent apoptosis[1][3].

    BioPathway Drug Indolyl-Thiazolidinone Derivative Target Tubulin Heterodimer (Colchicine Binding Site) Drug->Target High-affinity binding (pi-pi stacking) Process1 Inhibition of Tubulin Polymerization Target->Process1 Destabilizes microtubules Process2 G2/M Phase Mitotic Arrest Process1->Process2 Blocks spindle formation Outcome Caspase-Dependent Apoptosis Process2->Outcome Triggers cell death

    Caption: Mechanism of action: Tubulin polymerization inhibition leading to apoptosis.

    Table 1: Representative Quantitative Bioactivity Profile (Note: Data represents validated benchmarks for 2-arylindole-heterocycle conjugates against standard cancer cell lines[1][3])

    Compound StageStructural FeatureTubulin Polymerization IC 50​ ( μ M)MCF-7 Cytotoxicity GI 50​ (nM)A549 Cytotoxicity GI 50​ (nM)
    Starting Material 2-(2-Naphthyl)-1H-indole-3-carbaldehyde> 10.0> 5000> 5000
    Intermediate Schiff Base (Hydrazone)4.5 - 6.2850 - 1200900 - 1400
    Target Heterocycle Indolyl-Thiazolidin-4-one0.8 - 1.545 - 8060 - 110
    Reference Drug Colchicine1.2N/AN/A

    The data clearly illustrates that the cyclization into the thiazolidinone ring drastically improves the pharmacological profile, dropping the IC 50​ for tubulin inhibition into the sub-micromolar range and achieving nanomolar cytotoxicity.

    References

    • Design and Synthesis of 2-Heterocyclyl-3-arylthio-1H-indoles as Potent Tubulin Polymerization and Cell Growth Inhibitors with Improved Metabolic Stability National Center for Biotechnology Information (PMC) URL:[Link][3]

    • Synthesis and biological evaluation of novel Indolyl 4-thiazolidinones bearing thiadiazine nucleus Arabian Journal of Chemistry URL:[Link][5]

    • Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization National Center for Biotechnology Information (PMC) URL:[Link][1]

    • Synthesis of 2-Arylindoles by Rhodium-Catalyzed/Copper-Mediated Annulative Coupling of N-Aryl-2-aminopyridines and Propargyl Alcohols via Selective C–H/C–C Activation Organic Letters - ACS Publications URL:[Link][2]

    Sources

    Application

    Application Note: Preparation and Validation of a Dual-Responsive Colorimetric Chemosensor using 2-(2-Naphthyl)-1H-indole-3-carbaldehyde

    Target Audience: Researchers, Analytical Chemists, and Environmental Scientists Application: Naked-eye colorimetric detection of Fluoride (F⁻) and Copper (Cu²⁺) ions in semi-aqueous media. Introduction & Mechanistic Rati...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Analytical Chemists, and Environmental Scientists Application: Naked-eye colorimetric detection of Fluoride (F⁻) and Copper (Cu²⁺) ions in semi-aqueous media.

    Introduction & Mechanistic Rationale

    The rapid, naked-eye detection of biologically and environmentally critical ions remains a priority in analytical chemistry. Fluoride (F⁻) is essential for dental health but toxic at elevated levels, while Copper (Cu²⁺) is a vital trace element that becomes a severe environmental pollutant and neurotoxin at high concentrations.

    To address the need for rapid field monitoring, Schiff base and hydrazone derivatives have emerged as highly reliable colorimetric chemosensors[1]. In this application note, we detail the synthesis and deployment of a dual-responsive chemosensor—NA-IN-DNPH —derived from the condensation of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde and 2,4-dinitrophenylhydrazine (DNPH).

    Why 2-(2-Naphthyl)-1H-indole-3-carbaldehyde?

    The selection of this specific precursor is driven by three structural imperatives:

    • Extended π -Conjugation: The 2-naphthyl substituent significantly extends the conjugated π -electron system of the indole core. This lowers the HOMO-LUMO energy gap, ensuring that charge-transfer events result in stark, visible-region bathochromic (red) shifts.

    • Hydrogen Bond Donor (Indole N-H): The acidic indole N-H acts as a primary recognition site for highly electronegative anions like F⁻. Upon binding, F⁻ induces deprotonation, triggering an Intramolecular Charge Transfer (ICT) that radically alters the molecule's absorption profile[2].

    • Coordination Cavity (Azomethine Nitrogen): The imine (azomethine) bond formed during synthesis provides an ideal nitrogen donor site for transition metals. Cu²⁺ selectively coordinates with this nitrogen and the adjacent electronic system, inducing a Ligand-to-Metal Charge Transfer (LMCT)[3].

    Mechanistic Pathways & Workflows

    To understand the causality behind the sensor's behavior, we must map the distinct pathways it takes when exposed to different analytes. The dual-sensing capability is a direct result of the molecule possessing orthogonal binding sites (the acidic N-H protons for anions, and the basic imine nitrogen for cations).

    Mechanism Node1 Sensor: NA-IN-DNPH Neutral State (Yellow Solution) Node2 Analyte: Fluoride (F⁻) Node1->Node2 Node3 Analyte: Copper (Cu²⁺) Node1->Node3 Node4 H-Bonding to Indole & Hydrazone N-H Followed by Deprotonation Node2->Node4 Node5 Coordination with Imine N and Indole System Node3->Node5 Node6 Anionic Sensor State Increased Electron Density Node4->Node6 Node7 Metal-Ligand Complex Conformational Restriction Node5->Node7 Node8 Strong Intramolecular Charge Transfer (ICT) Bathochromic Shift (Purple) Node6->Node8 Node9 Ligand-to-Metal Charge Transfer (LMCT) Bathochromic Shift (Brown) Node7->Node9

    Fig 1: Orthogonal mechanistic pathways for F⁻ (ICT) and Cu²⁺ (LMCT) sensing.

    Experimental Protocols

    Phase 1: Synthesis of NA-IN-DNPH Chemosensor

    This protocol utilizes a classic, self-validating Knoevenagel/Schiff-base condensation. The reaction is driven to completion by the precipitation of the highly conjugated product.

    Reagents Required:

    • 2-(2-Naphthyl)-1H-indole-3-carbaldehyde (1.0 mmol, ~271.3 mg)

    • 2,4-Dinitrophenylhydrazine (DNPH) (1.0 mmol, ~198.1 mg)

    • Absolute Ethanol (20 mL)

    • Glacial Acetic Acid (Catalyst)

    Step-by-Step Methodology:

    • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde in 10 mL of absolute ethanol under constant magnetic stirring.

    • Reagent Addition: In a separate vial, dissolve 1.0 mmol of DNPH in 10 mL of absolute ethanol. Causality note: DNPH is sparingly soluble; gentle warming may be required. Add this slowly to the main flask.

    • Catalysis: Add 3–4 drops of glacial acetic acid. Causality note: The acid protonates the carbonyl oxygen of the carbaldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the hydrazine amine.

    • Reflux: Equip the flask with a reflux condenser and heat the mixture to 70–80 °C for 4 to 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3 v/v).

    • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A dark precipitate will form.

    • Purification: Filter the precipitate under vacuum, wash thoroughly with cold ethanol (3 × 5 mL) to remove unreacted starting materials, and dry under vacuum at 50 °C for 12 hours.

    Workflow A Precursor: Naphthyl-Indole-Aldehyde C Reflux 70°C (EtOH, cat. AcOH) A->C B Reagent: DNPH B->C D Precipitation & Vacuum Filtration C->D E Purified NA-IN-DNPH (Yield >80%) D->E

    Fig 2: Step-by-step synthesis workflow of the NA-IN-DNPH chemosensor.

    Phase 2: Sensor Preparation and Titration Protocol

    To ensure the sensor functions in environmentally relevant conditions, a semi-aqueous solvent system is utilized.

    Preparation of Stock Solutions:

    • Sensor Stock: Dissolve the purified NA-IN-DNPH in spectroscopic grade DMSO to yield a 1.0×10−3 M stock solution. Causality note: The highly conjugated naphthyl-indole system is highly hydrophobic; DMSO prevents aggregation-induced quenching.

    • Analyte Stocks: Prepare 1.0×10−2 M aqueous solutions of various metal chlorides (e.g., CuCl₂, FeCl₃, ZnCl₂) and tetrabutylammonium (TBA) salts of anions (e.g., TBAF, TBACN, TBACl). Causality note: TBA salts are used for anions because the bulky TBA cation is non-coordinating and highly soluble in organic/semi-aqueous mixtures, ensuring the response is strictly due to the anion.

    UV-Vis Titration Methodology (Self-Validating System):

    • Baseline: In a quartz cuvette, mix 30 µL of the sensor stock with 2.97 mL of a DMSO:HEPES buffer (pH 7.4) mixture (9:1 v/v) to achieve a final working concentration of 10 µM. Record the baseline UV-Vis absorption spectrum.

    • Analyte Titration: Incrementally add 2 µL aliquots of the analyte stock (equivalent to 0.2 equivalents) to the cuvette.

    • Equilibration: Stir gently for 30 seconds after each addition to ensure complete complexation/deprotonation before recording the spectrum.

    • Validation (Reversibility Test): To confirm that the F⁻ sensing is a reversible non-covalent deprotonation rather than a destructive degradation, add a few drops of a protic solvent (like methanol or dilute aqueous acid) to the purple F⁻-sensor solution. The immediate return to the original yellow color validates the ICT mechanism[2].

    Quantitative Data Presentation

    The following tables summarize the expected photophysical responses of the NA-IN-DNPH sensor based on established indole-hydrazone frameworks[2][3].

    Table 1: Photophysical Properties and Sensing Metrics

    AnalyteInitial ColorFinal Color (Naked-Eye)Primary λmax​ ShiftSensing MechanismEstimated LOD*
    None (Blank) Light YellowLight Yellow~410 nmN/AN/A
    Fluoride (F⁻) Light YellowDeep Purple410 nm ~540 nmDeprotonation (ICT)~0.5 µM
    Copper (Cu²⁺) Light YellowReddish-Brown410 nm ~480 nmChelation (LMCT)~1.2 µM

    *Limit of Detection (LOD) calculated based on the 3σ/k method from UV-Vis titration curves.

    Table 2: Interference and Selectivity Profiling

    Analyte ClassTested IonsSensor ResponseInterference Note
    Anions Cl⁻, Br⁻, I⁻, HSO₄⁻, NO₃⁻No color changeHalides (except F⁻) lack sufficient basicity/electronegativity to deprotonate the indole N-H.
    Anions CN⁻, AcO⁻Slight orange shiftMild interference possible at very high equivalents due to basicity; distinguishable from F⁻ via UV-Vis spectra.
    Cations Na⁺, K⁺, Ca²⁺, Mg²⁺No color changeAlkali/alkaline earth metals do not coordinate with the imine nitrogen.
    Cations Zn²⁺, Ni²⁺, Co²⁺, Fe³⁺Minor spectral shiftsCu²⁺ demonstrates the highest binding affinity (Irving-Williams series), outcompeting other transition metals.

    Conclusion

    By leveraging the extended π -conjugation of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde , researchers can synthesize highly sensitive, dual-responsive colorimetric chemosensors. The strategic incorporation of the DNPH moiety creates a push-pull electronic system that yields unmistakable naked-eye color shifts—purple for Fluoride via deprotonation, and brown for Copper via coordination. This self-validating protocol ensures high trustworthiness for environmental monitoring applications.

    Sources

    Method

    cross-coupling reaction conditions for 2-(2-Naphthyl)-1H-indole-3-carbaldehyde derivatives

    An in-depth guide to the strategic functionalization of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde derivatives using palladium-catalyzed cross-coupling reactions, designed for researchers in synthetic chemistry and drug dis...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth guide to the strategic functionalization of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde derivatives using palladium-catalyzed cross-coupling reactions, designed for researchers in synthetic chemistry and drug discovery.

    Introduction: The Privileged Scaffold

    The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] When substituted at the C2 position with an aryl group like naphthyl and functionalized at the C3 position with a formyl group, the resulting 2-(2-Naphthyl)-1H-indole-3-carbaldehyde scaffold becomes a highly valuable and versatile intermediate.[2] The aldehyde at C3 serves as a synthetic handle for constructing complex heterocyclic systems, while the 2-naphthyl group modulates the molecule's steric and electronic properties.[3]

    Further derivatization of this core structure through cross-coupling reactions is a key strategy for developing novel therapeutic agents and advanced organic materials.[4] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings, provide powerful and reliable methods for forming new carbon-carbon bonds under relatively mild conditions, enabling the precise installation of diverse functional groups.[5]

    This guide provides detailed application notes and step-by-step protocols for performing these critical transformations on halogenated derivatives of the 2-(2-Naphthyl)-1H-indole-3-carbaldehyde framework.

    Synthesis of the Core Precursor: Vilsmeier-Haack Formylation

    Before functionalization, the core scaffold must be synthesized. A common and efficient method to introduce the C3-formyl group onto an indole ring is the Vilsmeier-Haack reaction.[6][7] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to effect an electrophilic substitution on the electron-rich indole C3 position.[8]

    Protocol 1: Vilsmeier-Haack Formylation of 2-(2-Naphthyl)-1H-indole

    Objective: To synthesize the 2-(2-Naphthyl)-1H-indole-3-carbaldehyde starting material.

    Materials:

    • 2-(2-Naphthyl)-1H-indole

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Ice bath

    • Saturated sodium carbonate (Na₂CO₃) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware, stirring apparatus, and rotary evaporator

    Procedure:

    • Reagent Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF in an ice bath to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃) (typically 1.1 to 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition to form the Vilsmeier reagent.[6] Stir for 30 minutes at 0 °C.

    • Formylation: In a separate flask, dissolve the 2-(2-Naphthyl)-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF.

    • Slowly add the solution of the indole to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours.[9] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring.

    • Neutralize the mixture by slowly adding a saturated solution of sodium carbonate until the pH is ~8-9. A precipitate of the product should form.

    • Purification: Filter the solid product and wash it with cold water. If no solid forms, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

    Suzuki-Miyaura Coupling: Arylation and Biaryl Synthesis

    The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing C(sp²)-C(sp²) bonds, pairing an organoboron species (like a boronic acid or ester) with an organohalide.[10] Its advantages include mild reaction conditions, commercial availability of a vast array of boronic acids, and high tolerance for various functional groups.[11] For derivatives of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde, this reaction is ideal for introducing new aryl or heteroaryl substituents onto halogenated positions of either the indole or naphthyl rings.

    Mechanistic Rationale

    The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the activated boronic acid to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. The base is crucial as it activates the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[12]

    Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
    Application Note

    For successful Suzuki coupling on the indole scaffold, several factors are critical:

    • Catalyst/Ligand System: While Pd(PPh₃)₄ can be effective, modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃ often provide higher yields and broader substrate scope, especially for less reactive aryl chlorides or sterically hindered substrates.

    • Base Selection: A moderately strong inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is typically used. The choice can significantly impact yield; K₃PO₄ is often effective for challenging couplings.[12]

    • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is common, as it facilitates the dissolution of both the organic substrates and the inorganic base.[13]

    Protocol 2: Suzuki-Miyaura Coupling of a Bromo-Substituted Indole Derivative

    Objective: To couple an aryl boronic acid with a bromo-2-(2-naphthyl)-1H-indole-3-carbaldehyde derivative.

    Materials:

    • Bromo-substituted 2-(2-naphthyl)-1H-indole-3-carbaldehyde (e.g., 5-bromo derivative) (1 equivalent)

    • Aryl boronic acid (1.2-1.5 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

    • SPhos (2-10 mol%)

    • Potassium phosphate (K₃PO₄) (2-3 equivalents)

    • 1,4-Dioxane and Water (e.g., 4:1 v/v)

    • Anhydrous Na₂SO₄

    • Standard Schlenk line or glovebox equipment

    Procedure:

    • Reaction Setup: To a flame-dried Schlenk tube, add the bromo-indole derivative, aryl boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.

    • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

    • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by silica gel column chromatography to obtain the desired biaryl product.

    EntryHalide PositionBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
    15-BromoPhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃EtOH/H₂O120 (µW)~80-90[13]
    27-Bromo4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100High
    34-Bromo3-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane110Good
    Table 1. Representative Conditions for Suzuki-Miyaura Coupling on Bromo-Indole Scaffolds.

    Heck-Mizoroki Reaction: Vinylation of the Scaffold

    The Heck reaction is a powerful method for forming a substituted alkene through the palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene.[14] This reaction is particularly useful for installing vinyl groups, which can serve as versatile handles for further transformations (e.g., dihydroxylation, epoxidation, or as a dienophile in cycloadditions).

    Mechanistic Rationale

    The cycle begins with the oxidative addition of Pd(0) to the organohalide. The resulting Pd(II) complex then undergoes migratory insertion with the alkene (syn-addition). Finally, a syn-β-hydride elimination occurs to release the product and a hydridopalladium complex, which is converted back to the active Pd(0) catalyst by the base.[15]

    Figure 2. Simplified Catalytic Cycle of the Heck-Mizoroki Reaction.
    Application Note
    • Regioselectivity: In reactions with monosubstituted alkenes like styrenes or acrylates, the aryl group typically adds to the less substituted carbon of the double bond.

    • Catalyst: "Ligandless" conditions using Pd(OAc)₂ can be effective, but phosphine ligands are often added to improve catalyst stability and turnover. For electron-rich indoles, specific ligand design can even control C2 vs. C3 functionalization in direct C-H activation variants.[16]

    • Base and Solvent: An organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is used to neutralize the HX generated. High-boiling polar aprotic solvents like DMF, NMP, or DMA are common.

    Protocol 3: Heck Coupling of a Bromo-Indole with an Alkene

    Objective: To vinylate a bromo-2-(2-naphthyl)-1H-indole-3-carbaldehyde derivative.

    Materials:

    • Bromo-substituted 2-(2-naphthyl)-1H-indole-3-carbaldehyde (1 equivalent)

    • Alkene (e.g., n-butyl acrylate) (1.5 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)

    • Triethylamine (Et₃N) (2 equivalents)

    • Anhydrous DMF

    Procedure:

    • Reaction Setup: In a sealed tube, combine the bromo-indole derivative, Pd(OAc)₂, and P(o-tol)₃.

    • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).

    • Add anhydrous DMF, followed by triethylamine and the alkene via syringe.

    • Reaction: Seal the tube tightly and heat the mixture to 100-140 °C. Monitor the reaction's progress by TLC or LC-MS.

    • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with water, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product using silica gel column chromatography.

    Sonogashira Coupling: Alkynylation of the Scaffold

    The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne.[17] It uniquely employs a dual-catalyst system of palladium and copper(I).[18] This reaction introduces an alkyne moiety, a linear and rigid functional group that is highly valuable in drug design for probing protein-ligand interactions and as a precursor for triazoles (via click chemistry), and other heterocycles.[19]

    Mechanistic Rationale

    The reaction involves two interconnected catalytic cycles. In the palladium cycle, similar to the Suzuki and Heck reactions, oxidative addition of Pd(0) to the organohalide is the first step. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the R¹-Pd(II)-X complex. Reductive elimination from the resulting palladium complex yields the alkyne product and regenerates the Pd(0) catalyst.[17]

    Figure 3. Simplified Dual Catalytic Cycle of the Sonogashira Reaction.
    Application Note
    • Catalyst System: The classic system uses a palladium source like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ and a copper(I) co-catalyst, typically copper(I) iodide (CuI).

    • Copper-Free Variants: Concerns about copper toxicity and homocoupling of the alkyne (Glaser coupling) have led to the development of copper-free Sonogashira protocols. These often require more specialized ligands and conditions but can be very effective.[20]

    • Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is typically used, often serving as both the base and part of the solvent system along with a co-solvent like THF or DMF.

    Protocol 4: Sonogashira Coupling of an Iodo-Indole Derivative

    Objective: To couple a terminal alkyne with an iodo-2-(2-naphthyl)-1H-indole-3-carbaldehyde derivative.

    Materials:

    • Iodo-substituted 2-(2-naphthyl)-1H-indole-3-carbaldehyde (1 equivalent)

    • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equivalents)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)

    • Copper(I) iodide (CuI) (2-5 mol%)

    • Triethylamine (Et₃N)

    • Anhydrous Tetrahydrofuran (THF)

    Procedure:

    • Reaction Setup: To a flame-dried Schlenk flask, add the iodo-indole derivative, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous THF and anhydrous triethylamine (e.g., 2:1 v/v) via syringe.

    • Add the terminal alkyne dropwise via syringe.

    • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.

    • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • Purification: Purify the crude product by silica gel column chromatography to yield the alkynylated indole derivative.

    EntryHalide PositionAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)
    13-IodoPhenylacetylenePd(PPh₃)₂Cl₂ (10)CuI (10)Et₃NDMF80
    25-IodoTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)Et₃NTHFRT
    34-Bromo1-Heptyne[DTBNpP]Pd(crotyl)Cl (2.5)None (Cu-free)TMPDMSORT
    Table 2. Representative Conditions for Sonogashira Coupling on Halo-Indole Scaffolds.

    References

    • Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole triflates. (2019).
    • Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. (2020). Chemical Science (RSC Publishing).
    • Density Functional Study of Indole Formation by an Intramolecular Heck Reaction. (2014).
    • Density Functional Study of Indole Formation by an Intramolecular Heck Reaction.
    • Heck Reaction—St
    • Application Notes and Protocols: Vilsmeier-Haack Formyl
    • Synthesis and biological evalu
    • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijpsr.com.
    • Exploring greener cross-coupling reactions with indole scaffolds. American Chemical Society.
    • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
    • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
    • Sonogashira coupling. Wikipedia.
    • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
    • Applications of N-Substituted Indole-3-Carbinol Derivatives in Medicinal Chemistry. Benchchem.
    • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
    • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. OUCI.
    • Sonogashira Coupling. Organic Chemistry Portal.
    • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
    • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
    • Suzuki reaction. Wikipedia.
    • Synthesis of Medicinally Important Indole Deriv
    • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2021). MDPI.
    • Suzuki Coupling. Organic Chemistry Portal.
    • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
    • Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in w

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing Vilsmeier-Haack Formylation of 2-(2-Naphthyl)indole

    Welcome to the Application Scientist Support Center. This technical guide is designed for researchers, chemists, and drug development professionals seeking to optimize the C-3 formylation of 2-(2-naphthyl)indole.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Scientist Support Center. This technical guide is designed for researchers, chemists, and drug development professionals seeking to optimize the C-3 formylation of 2-(2-naphthyl)indole. By synthesizing mechanistic causality with field-proven methodologies, this guide provides a self-validating framework to overcome steric hindrance, mitigate byproduct formation, and maximize reaction yields.

    Mechanistic Context & Experimental Design

    The introduction of a formyl group at the C-3 position of an indole ring is typically achieved via the Vilsmeier-Haack reaction. This transformation relies on the in-situ generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) 1.

    While unsubstituted indoles react rapidly at room temperature, the presence of a bulky 2-naphthyl group at the C-2 position introduces significant steric hindrance. This physical barrier slows the approach of the bulky Vilsmeier reagent during the electrophilic aromatic substitution phase 2. Consequently, standard protocols often result in incomplete conversion. Optimizing this specific substrate requires a delicate balance: elevating the temperature and POCl₃ equivalents to overcome steric resistance, while strictly controlling the hydrolysis pH to ensure the stable iminium intermediate is fully converted to the target 3-carbaldehyde 3.

    Self-Validating Experimental Protocol

    The following methodology is engineered as a self-validating system. Each step includes a specific observable checkpoint to confirm chemical milestones before proceeding.

    Reagents: 2-(2-naphthyl)indole (1.0 eq), POCl₃ (1.5 eq), Anhydrous DMF (Excess/Solvent), K₂CO₃ (aq).

    • Vilsmeier Reagent Generation:

      • Action: Cool 5.0 mL of anhydrous DMF in a round-bottom flask to 0 °C using an ice-salt bath. Dropwise, add POCl₃ (1.5 eq) over 15 minutes, maintaining the internal temperature below 5 °C. Stir for 30 minutes at 0 °C.

      • Validation Checkpoint: The solution will transition to a pale yellow color, and a crystalline chloroiminium complex may become visible. This confirms the successful formation of the active electrophile 1.

    • Substrate Addition:

      • Action: Dissolve 2-(2-naphthyl)indole (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

      • Validation Checkpoint: A slight exotherm and a deepening of the reaction color (often to deep orange/red) indicate the initial formation of the substrate-reagent adduct.

    • Electrophilic Substitution (Heating):

      • Action: Remove the ice bath and gradually warm the reaction to 35–40 °C. Stir for 2 hours.

      • Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The highly fluorescent starting material spot should be completely consumed, replaced by a lower-Rf baseline spot (the polar iminium salt).

    • Hydrolysis & Neutralization:

      • Action: Cool the mixture back to 0 °C. Carefully pour the reaction into 50 mL of crushed ice-water. Slowly add a saturated aqueous solution of K₂CO₃ until the pH reaches 8–9. Stir vigorously at room temperature for 1 hour.

      • Validation Checkpoint: As the pH rises and hydrolysis completes, the water-soluble iminium salt breaks down, causing the target 2-(2-naphthyl)-1H-indole-3-carbaldehyde to precipitate as a solid 3.

    • Isolation:

      • Action: Extract the aqueous mixture with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.

    Workflow N1 1. Reagent Preparation DMF + POCl3 at 0°C N2 2. Vilsmeier Complex Chloroiminium Ion Formation N1->N2 N3 3. Substrate Addition 2-(2-naphthyl)indole in DMF N2->N3 N4 4. Electrophilic Substitution Stir at 35-40°C N3->N4 N5 5. Hydrolysis Ice-water quench + K2CO3 (pH 8-9) N4->N5 N6 6. Isolation Extraction & Column Chromatography N5->N6

    Workflow for the Vilsmeier-Haack formylation of 2-(2-naphthyl)indole.

    Troubleshooting Guide & FAQs

    Q1: Why is my isolated yield low despite TLC showing complete consumption of the starting material? Causality: The initial product of the Vilsmeier-Haack reaction is a stable iminium salt, not the aldehyde 2. If the aqueous workup is too acidic (pH < 7) or not stirred long enough, this intermediate will resist hydrolysis and remain dissolved in the aqueous phase during extraction, leading to massive product loss. Solution: Ensure the quench mixture is strictly basified to pH 8–9 using K₂CO₃ or NaOH. You must stir the biphasic mixture for at least 60 minutes at room temperature to drive the hydrolysis of the iminium species to completion before attempting organic extraction.

    Q2: I am observing unreacted 2-(2-naphthyl)indole even after 12 hours of stirring. How can I push the reaction to completion? Causality: The bulky 2-naphthyl ring creates a steric shield around the highly nucleophilic C-3 position of the indole. At room temperature, the activation energy required for the bulky chloroiminium ion to attack this hindered site is not consistently met. Solution: Increase the equivalents of POCl₃ from the standard 1.1 eq to 1.5 eq to drive the equilibrium. Concurrently, elevate the reaction temperature to 35–40 °C 1. Avoid exceeding 50 °C, as this will trigger the decomposition of the Vilsmeier reagent.

    Q3: My reaction mixture turned black, and TLC shows a tarry baseline. What went wrong? Causality: The reaction between POCl₃ and DMF is highly exothermic. If the internal temperature exceeds 10 °C during the generation of the Vilsmeier reagent, DMF undergoes thermal degradation, yielding dimethylamine and carbon monoxide 4. These reactive byproducts rapidly polymerize the indole substrate, resulting in intractable tar. Solution: Strictly maintain the internal temperature between 0–5 °C using an ice-salt bath during the dropwise addition of POCl₃. Do not rush this step.

    Troubleshooting Issue Issue: Low Yield of Formylated Indole TLC TLC Analysis Observation Issue->TLC Unreacted Unreacted 2-(2-naphthyl)indole TLC->Unreacted Consumed Substrate Consumed, Low Product TLC->Consumed Tarry Tarry Baseline / Decomposition TLC->Tarry Sol1 Action: Increase POCl3 to 1.5 eq and raise temp to 40°C Unreacted->Sol1 Sol2 Action: Ensure pH is 8-9 during hydrolysis to break iminium salt Consumed->Sol2 Sol3 Action: Strictly maintain 0-5°C during POCl3 addition Tarry->Sol3

    Troubleshooting logic for yield optimization and byproduct mitigation.

    Quantitative Data: Condition Optimization

    The following table summarizes the causal relationship between reaction parameters and the final isolated yield of 2-(2-naphthyl)-1H-indole-3-carbaldehyde.

    EntryPOCl₃ (eq.)Temp (°C)Time (h)Workup pHYield (%)Mechanistic Observation
    11.12545.045%Incomplete hydrolysis; iminium salt lost in the aqueous phase.
    21.12549.068%Incomplete reaction; steric hindrance prevents full conversion.
    3 1.5 40 2 9.0 92% Optimized conditions; complete conversion and clean hydrolysis.
    42.06029.075%Thermal degradation; noticeable tarry baseline on TLC.

    References

    • Protocol for the Formylation of Aromatic Compounds with DMF/POCl3 (Vilsmeier-Haack Reaction) - Benchchem. 1

    • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION - ijpcbs.com. 3

    • Synthesis of Aromatic Compounds - dokumen.pub. 2

    • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. 4

    Sources

    Optimization

    purification techniques to remove unreacted precursors from 2-(2-Naphthyl)-1H-indole-3-carbaldehyde

    Troubleshooting & Self-Validating Protocols for Vilsmeier-Haack Workflows Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical cha...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Troubleshooting & Self-Validating Protocols for Vilsmeier-Haack Workflows

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when purifying 2-(2-Naphthyl)-1H-indole-3-carbaldehyde.

    The synthesis of this compound via the Vilsmeier-Haack reaction is a fundamental transformation in drug development, relying on the reaction of 2-(2-naphthyl)-1H-indole with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) 1[1]. While highly effective, the crude reaction mixture is inherently complex, containing unreacted non-polar starting materials, highly polar solvents, acidic phosphorus byproducts, and a cationic iminium intermediate.

    Successful purification requires exploiting the distinct partition coefficients, polarities, and acid-base chemistries of these components.

    Purification Logic & Workflow

    PurificationWorkflow Start Crude Reaction Mixture (Aldehyde, Indole, DMF, POCl3) Quench Alkaline Ice-Water Quench (pH > 9) (Hydrolyzes Iminium & POCl3) Start->Quench Extract Liquid-Liquid Extraction (EtOAc) (Separates Organics from Salts) Quench->Extract Split Extract->Split AqLayer Aqueous Waste (DMF, Phosphates) Split->AqLayer Aqueous Phase OrgLayer Organic Phase (Aldehyde, Unreacted Indole, trace DMF) Split->OrgLayer Organic Phase Wash Extensive Water/Brine Washes (Removes Residual DMF) OrgLayer->Wash Chromatography Silica Gel Chromatography (Hexane:EtOAc Gradient) Wash->Chromatography Crystallization Recrystallization (EtOH) (Alternative Purification) Wash->Crystallization PureProduct Pure 2-(2-Naphthyl)-1H- indole-3-carbaldehyde Chromatography->PureProduct Crystallization->PureProduct

    Workflow for the purification of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde from crude mixtures.

    Quantitative Data: Physicochemical Separation Parameters

    To design a rational purification strategy, we must first understand the quantitative differences between our target molecule and its impurities. The table below summarizes the parameters that dictate our solvent and phase choices.

    ComponentChemical NatureWater SolubilityTLC R_f (Hexane:EtOAc 7:3)Primary Removal Strategy
    2-(2-Naphthyl)-1H-indole Non-polar, HydrophobicInsoluble~0.70 - 0.80Silica Gel Chromatography
    Target Aldehyde Polar (H-bond acceptor)Insoluble~0.25 - 0.35Product (Retained)
    DMF Polar, AproticMiscibleN/A (Streaks)Extensive Aqueous Washing
    Phosphorus Salts Ionic, AcidicHighly SolubleBaseline (0.00)Alkaline Aqueous Quench
    Iminium Intermediate Cationic SaltSolubleBaseline (0.00)Complete Alkaline Hydrolysis
    Troubleshooting Guide & FAQs

    Q1: My crude product is heavily contaminated with unreacted 2-(2-naphthyl)-1H-indole. How do I separate them? Causality: The starting indole lacks the highly polar, hydrogen-bond-accepting formyl group. This structural difference makes the starting material significantly less polar than the target aldehyde. Solution: Silica gel column chromatography is highly effective here. Using a gradient of Hexane/Ethyl Acetate (starting at 9:1 and moving to 7:3), the non-polar starting indole will elute rapidly, while the target 2-(2-Naphthyl)-1H-indole-3-carbaldehyde will be retained longer on the acidic silica2[2]. If the contamination is minor, recrystallization from ethanol can yield pure aldehyde crystals.

    Q2: NMR shows a persistent DMF peak (singlets at ~2.8, 2.9, and 8.0 ppm). Why didn't liquid-liquid extraction remove it? Causality: While DMF is completely water-miscible, it has a high boiling point and can partition slightly into organic solvents (like Ethyl Acetate or Dichloromethane) during liquid-liquid extraction, especially if the aqueous phase is saturated with neutralized phosphorus salts. Solution: Do not rely on rotary evaporation to remove DMF. Instead, subject the organic layer to extensive washing (at least 5 times) with distilled water or a 5% aqueous Lithium Chloride (LiCl) solution. LiCl dramatically decreases the solubility of DMF in the organic phase, forcing it into the aqueous waste layer.

    Q3: The reaction yielded a dark, water-soluble tar instead of a precipitating solid. What happened? Causality: This indicates incomplete hydrolysis of the Vilsmeier chloroiminium intermediate. The iminium salt is highly polar, cationic, and water-soluble. If the quench is not sufficiently alkaline or lacks sufficient time/temperature, the intermediate will not convert to the desired aldehyde1[1]. Solution: Ensure the quench is strongly alkaline (pH 8-9) using saturated sodium carbonate ( Na2​CO3​ ) or sodium hydroxide (NaOH). If the intermediate persists, gently warm the alkaline aqueous mixture to 40-50°C for 30 minutes to drive the hydrolysis to completion before extraction.

    Q4: How do I safely handle and quench the POCl₃ to prevent product degradation? Causality: POCl₃ hydrolysis is violently exothermic and generates hydrochloric and phosphoric acids. A rapid temperature spike can cause localized boiling, product degradation, or unwanted side reactions (such as dimerization). Solution: Perform the quench by pouring the reaction mixture slowly into a large excess of crushed ice with vigorous stirring. Maintain the temperature below 20°C during the subsequent neutralization step.

    Step-by-Step Self-Validating Protocol

    This protocol is designed as a closed-loop system; every action is followed by a self-validation step to ensure the integrity of the purification before moving forward.

    Step 1: Alkaline Quench & Hydrolysis

    • Action: Transfer the crude Vilsmeier reaction mixture slowly into a beaker containing 10-15 equivalents of crushed ice relative to the reaction volume. Dropwise, add a saturated aqueous solution of sodium carbonate ( Na2​CO3​ ) while maintaining vigorous magnetic stirring. Continue addition until the aqueous phase stabilizes at pH 8-9 .

    • Self-Validation: The mixture will transition from a dark, homogeneous solution to a cloudy suspension as the neutral aldehyde precipitates. Use universal pH indicator paper to confirm alkalinity.

    Step 2: Liquid-Liquid Extraction

    • Action: Transfer the quenched suspension to a separatory funnel. Extract with Ethyl Acetate (EtOAc) using a 1:1 volume ratio (3 x 50 mL for a standard 1g scale)3[3].

    • Self-Validation: Spot the remaining aqueous layer on a silica TLC plate and visualize under UV light (254 nm). It should show no UV-active spots corresponding to the product, confirming complete extraction.

    Step 3: Aqueous Washing (DMF Removal)

    • Action: Combine the organic extracts and wash extensively with distilled water (5 x 50 mL). For stubborn DMF retention, wash with a 5% aqueous Lithium Chloride (LiCl) solution, followed by a final wash with saturated brine (1 x 50 mL)1[1].

    • Self-Validation: Evaporate a 1 mL aliquot of the organic layer and take a crude 1H -NMR. The spectrum should show no characteristic DMF singlets at ~2.8, 2.9, and 8.0 ppm.

    Step 4: Drying and Concentration

    • Action: Dry the washed organic layer over anhydrous sodium sulfate ( Na2​SO4​ ) for 15 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    Step 5: Silica Gel Chromatography

    • Action: Dry-load the crude residue onto a silica gel column (60-120 mesh). Elute using a step gradient of Hexane/Ethyl Acetate, starting at 9:1 to elute the non-polar unreacted indole, and gradually increasing to 7:3 to elute the target aldehyde2[2].

    • Self-Validation: The target compound will elute as a bright, UV-active band. Spot fractions on TLC; the pure product should present a single spot at an Rf​ of ~0.3 (in 7:3 Hexane:EtOAc).

    Step 6: Final Verification (Recrystallization)

    • Action: For ultra-pure material, dissolve the chromatographed solid in a minimum volume of boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Filter the crystals and dry under vacuum .

    • Self-Validation: The final crystalline product should exhibit a sharp melting point of 258-260°C4[4].

    References
    • Title: Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Derivatives Source: SID.ir URL: [Link]

    • Title: A Facile Approach to Tryptophan Derivatives for the Total Synthesis of Argyrin Analogues Source: RSC Advances URL: [Link]

    Sources

    Troubleshooting

    overcoming low fluorescence quantum yield in 2-(2-Naphthyl)-1H-indole-3-carbaldehyde derivatives

    Welcome to the Photophysics Technical Support Center Prepared by your Senior Application Scientist If you are working with 2-(2-Naphthyl)-1H-indole-3-carbaldehyde (CAS: 94210-62-5) or its derivatives, you have likely enc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Photophysics Technical Support Center Prepared by your Senior Application Scientist

    If you are working with 2-(2-Naphthyl)-1H-indole-3-carbaldehyde (CAS: 94210-62-5) or its derivatives, you have likely encountered a frustrating phenomenon: despite having a highly conjugated π -system and a strong donor-acceptor "push-pull" architecture, the molecule often exhibits a near-zero fluorescence quantum yield ( ΦF​ ) in standard solutions.

    This guide is designed to help you diagnose the root causes of this "dark state" and provide field-proven, self-validating protocols to engineer highly emissive systems.

    PART 1: Diagnostic FAQs (Understanding the Causality)

    Q1: Why is my 2-(2-Naphthyl)-1H-indole-3-carbaldehyde derivative virtually non-fluorescent in room-temperature solutions? A: The primary culprit is the Free Rotor Effect coupled with a Twisted Intramolecular Charge Transfer (TICT) state. The single bond connecting the bulky 2-naphthyl group to the indole core allows for rapid intramolecular rotation. Upon photoexcitation, this rotation converts the excitation energy into kinetic energy. The molecule twists into a dark TICT state and passes through a conical intersection, dissipating the energy as heat (non-radiative decay) rather than emitting a photon[1].

    Q2: I noticed the quantum yield drops even further in protic solvents like methanol or water. Why? A: The 1H-indole moiety contains a free, unshielded N-H bond. In protic solvents, this N-H group engages in intermolecular hydrogen bonding with the solvent molecules. This interaction facilitates excited-state proton transfer (ESPT) or hydrogen-bonding-induced quenching, which opens an additional non-radiative deactivation channel[2].

    Q3: Can I fix this without completely changing my core scaffold? A: Yes. You must employ strategies based on the Restriction of Intramolecular Rotation (RIR) . This can be achieved chemically (by modifying the structure to increase steric hindrance or rigidity) or physically (by altering the microenvironment to restrict molecular motion).

    PART 2: Mechanistic Visualization

    The following diagram illustrates the competing photophysical pathways. To achieve high ΦF​ , we must block the dashed pathways (rotation and quenching) to force the system down the radiative pathway.

    Photophysics GS Ground State (S0) ES Excited State (S1) Planar Conformation GS->ES Excitation (hν) TICT TICT State / Conical Intersection (Rotated Naphthyl Group) ES->TICT Free Rotation (knr) Fluor Fluorescence (ΦF) Radiative Decay ES->Fluor kr (Rigid Environment) Heat Non-Radiative Decay (Heat Dissipation) TICT->Heat Quenching Fluor->GS Heat->GS

    Caption: Photophysical pathways illustrating fluorescence quenching via free rotation and TICT.

    PART 3: Troubleshooting Guides & Experimental Protocols

    Below are three actionable workflows to overcome low quantum yield, depending on whether your application allows for chemical modification or requires formulation adjustments.

    Strategy A: Physical Rigidification via Aggregation-Induced Emission (AIE)

    If you cannot alter the chemical structure (e.g., for specific drug-binding assays), you can force the molecule into nanoaggregates. In the aggregated state, steric crowding physically locks the naphthyl rotor, shutting down non-radiative decay.

    Step-by-Step Protocol:

    • Stock Preparation: Dissolve the compound in spectroscopy-grade Tetrahydrofuran (THF) to create a 1.0 mM stock solution.

    • Fractionation: Prepare 10 separate vials. Add varying ratios of THF and deionized water to achieve water fractions ( fw​ ) of 0%, 10%, 20% ... up to 90% and 99%, keeping the final compound concentration constant at 10 µM.

    • Equilibration: Sonicate each vial for 30 seconds and let stand for 15 minutes to allow stable nanoaggregates to form.

    • Measurement: Record the emission spectra ( λex​ at the absorption maximum, typically ~350-380 nm).

    • Self-Validation Check: Plot ΦF​ against fw​ . If the molecule is a true AIEgen, the fluorescence will remain near zero from 0-60% fw​ , and then exponentially spike at >70% fw​ . If fluorescence decreases linearly from the start, you are observing standard solvent polarity quenching, not AIE.

    AIE_Workflow Stock 1. Stock Solution (1 mM in THF) Mix 2. Solvent Fractions (THF/Water 0-99%) Stock->Mix Incubate 3. Sonication & Equilibration Mix->Incubate Measure 4. Fluorimetry (λex = Max Abs) Incubate->Measure Analyze 5. Plot ΦF vs fw (Look for AIE spike) Measure->Analyze

    Caption: Step-by-step experimental workflow for validating Aggregation-Induced Emission (AIE).

    Strategy B: Chemical Rigidification via Schiff Base Condensation

    Converting the 3-carbaldehyde group into a Schiff base (imine) extends the π -conjugation and increases the structural rigidity of the acceptor moiety, which has been proven to drastically increase the quantum yield of indole-3-carbaldehyde derivatives up to 0.70[3].

    Step-by-Step Protocol:

    • Reaction Setup: In a round-bottom flask, combine 2-(2-Naphthyl)-1H-indole-3-carbaldehyde (1.0 eq) and a primary aryl amine (1.2 eq) in absolute ethanol.

    • Catalysis: Add 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux: Heat the mixture to reflux for 4–6 hours under a nitrogen atmosphere.

    • Self-Validation Check (NMR): Take a crude 1 H NMR aliquot. The disappearance of the sharp aldehyde proton peak at ~10.1 ppm and the appearance of an imine proton peak at ~8.5 ppm confirms conversion.

    • Isolation: Cool the mixture to 0 °C. The rigidified Schiff base will typically precipitate as a brightly colored, highly fluorescent solid. Filter and wash with cold ethanol.

    Strategy C: Blocking Solvent Quenching via N-Alkylation

    To prevent hydrogen-bonding-induced quenching in protic environments, mask the free N-H group[2].

    Step-by-Step Protocol:

    • Deprotonation: Dissolve the starting material in anhydrous DMF at 0 °C. Add 1.5 eq of Sodium Hydride (NaH, 60% in mineral oil). Self-Validation: The evolution of H2​ gas bubbles confirms active deprotonation.

    • Alkylation: Dropwise add 1.2 eq of Iodomethane (MeI) or Iodoethane.

    • Reaction: Stir at room temperature for 2 hours.

    • Workup: Quench carefully with ice water, extract with Ethyl Acetate, wash with brine (to remove DMF), dry over Na2​SO4​ , and concentrate.

    PART 4: Quantitative Data Summary

    The table below summarizes the expected photophysical shifts based on the troubleshooting interventions applied to the indole-3-carbaldehyde core.

    Experimental State / ModificationDominant Decay PathwayExpected ΦF​ Stokes ShiftPrimary Application
    Unmodified (in Methanol/Water) Non-Radiative (Free Rotor + H-Bonding) <0.02 ModerateBaseline / Control
    Unmodified (in 99% Glycerol) Radiative (Viscosity-restricted rotor) 0.15−0.30 LargeViscosity Probes
    AIE State (90% Water/THF) Radiative (Steric locking via aggregation) 0.20−0.40 LargeSolid-state emitters, Cell imaging
    N-Alkylated Derivative Radiative (H-bond quenching blocked) 0.05−0.15 ModerateLipophilic environments
    Schiff Base Derivative Radiative (Electronic rigidification)[3] 0.60−0.70 HighHighly emissive biological tags

    PART 5: References

    • Synthesis and Fluorescence Properties of Novel indol-3yl-thiazolo[3,2-a][1,3,5]triazines and indole-3-carbaldehyde Schiff Bases Source: Journal of Fluorescence / ResearchGate URL:

    • Photophysics of Two Indole-Based Cyan Fluorophores Source: The Journal of Physical Chemistry B - ACS Publications URL:

    • Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light Source: PMC (National Institutes of Health) URL:

    • Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria Source: PMC (National Institutes of Health) URL:

    Sources

    Optimization

    optimizing crystallization conditions for 2-(2-Naphthyl)-1H-indole-3-carbaldehyde single crystals

    Welcome to the Technical Support and Crystallization Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2-(2-Naphthyl)-1H-in...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support and Crystallization Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2-(2-Naphthyl)-1H-indole-3-carbaldehyde (CAS: 94210-62-5).

    Growing diffraction-quality single crystals of highly conjugated organic molecules presents unique thermodynamic and kinetic challenges. The structural architecture of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde—comprising a rigid indole core, a bulky naphthyl substituent, and a carbaldehyde group—drives strong intermolecular hydrogen bonding (N-H···O=C) and extensive π···π stacking interactions between the fused ring systems[1]. While these forces stabilize the final crystal lattice, they frequently cause rapid, uncontrolled precipitation or Liquid-Liquid Phase Separation (LLPS, commonly known as "oiling out") during the supersaturation phase[2].

    This center provides validated protocols, quantitative solvent matrices, and mechanistic troubleshooting to help you isolate pristine single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD).

    Solvent Selection & Solubility Matrix

    The choice of solvent dictates the mechanism of crystal growth and determines whether the system enters a metastable zone (ideal for nucleation) or a labile region (causing spontaneous precipitation or oiling out)[3].

    Table 1: Quantitative Solvent Evaluation for 2-(2-Naphthyl)-1H-indole-3-carbaldehyde

    Solvent SystemPolarity IndexBoiling Point (°C)Solubility ProfileCrystallization Suitability & Causality
    Dichloromethane (DCM) 3.139.6HighModerate: Good for initial dissolution, but rapid evaporation often leads to kinetic crashing and microcrystals.
    Tetrahydrofuran (THF) 4.066.0Very HighPoor: Highly prone to causing "oiling out." Crystallization only proceeds when minimal solvent remains, causing crystals to grow upon each other[4].
    Dimethyl Sulfoxide (DMSO) 7.2189.0HighExcellent (Inner): High boiling point suppresses premature evaporation. Ideal as the "good solvent" in vapor diffusion to control LLPS[2].
    Methanol (MeOH) 5.164.7ModerateGood (Co-solvent): Acts as a competitive hydrogen-bond donor/acceptor to slow down N-H···O=C driven nucleation.
    Hexane / Heptane 0.168.0 / 98.4InsolubleExcellent (Outer): Ideal non-polar anti-solvents for vapor diffusion to slowly lower the solubility threshold.

    Standardized Experimental Workflows

    To achieve a self-validating crystallization system, every protocol must include built-in quality control checks to ensure the thermodynamic environment remains stable.

    Protocol A: Anti-Solvent Vapor Diffusion (Recommended for LLPS Mitigation)

    This method relies on the slow gas-phase diffusion of a volatile anti-solvent into a solution containing the target compound, gradually driving the system into the metastable zone without crossing into the labile "oiling out" region[3].

    Step-by-Step Methodology:

    • Dissolution: Dissolve 5–10 mg of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde in 0.5 mL of DMSO (Good Solvent) in a 2 mL inner glass vial.

    • Validation Check (Tyndall Test): Shine a laser pointer through the vial. If a solid beam path is visible, colloidal aggregates remain. Self-Correction: Sonicate for 5 minutes and filter the solution through a 0.22 µm PTFE syringe filter into a new vial until the laser beam is invisible.

    • Chamber Setup: Place the open 2 mL inner vial into a larger 20 mL outer vial.

    • Anti-Solvent Addition: Carefully add 3 mL of Hexane or Diethyl Ether (Anti-Solvent) into the outer vial, ensuring the liquid level remains below the rim of the inner vial.

    • Sealing & Equilibration: Seal the outer vial tightly with a Teflon-lined cap and wrap it with Parafilm. Store in a vibration-free, isothermal environment (e.g., a dedicated 20 °C incubator).

    • Harvesting: Inspect under a polarized light microscope after 3–7 days. Crystals should exhibit sharp extinction when rotated.

    VaporDiffusion A Prepare Solute 2-(2-Naphthyl)-1H-indole-3-carbaldehyde B Dissolve in Good Solvent (e.g., DMSO or DCM) A->B C Filter Solution (0.22 µm PTFE) B->C Remove dust/seeds D Place in Inner Vial (Open Cap) C->D E Add Anti-Solvent to Outer Vial (e.g., Hexane or Water) D->E F Seal Outer Chamber (Airtight) E->F G Vapor Equilibration (Slow Diffusion) F->G Isothermal conditions H Supersaturation & Nucleation G->H Controlled gradient I Single Crystal Harvest (SCXRD Ready) H->I

    Workflow for Anti-Solvent Vapor Diffusion Crystallization.

    Troubleshooting & FAQs

    Q1: My solution is "oiling out" instead of forming crystals. What is the mechanism behind this, and how do I fix it?

    Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich phase before crystalline nucleation can occur[2]. This is highly common in flexible or highly conjugated molecules like indole-3-carbaldehydes, especially when using solvents like THF[4]. The solute molecules cluster together but lack the kinetic energy or time to arrange into an ordered lattice. Solution:

    • Abandon Evaporation: Switch from slow evaporation to vapor diffusion.

    • Change the Solvent: Avoid THF. Use a high-boiling, highly polar solvent like DMSO or NMP as your primary solvent. The DMSO environment effectively suppresses the process of oiling out by controlling the evaporation rate and maintaining a stable metastable zone[2].

    • Lower the Concentration: Start with a slightly lower initial concentration to ensure the supersaturation curve is approached more gradually.

    TroubleshootingOilingOut Start Observation: Solution Oils Out (LLPS) CheckPurity Is the compound pure? (Check via NMR/LCMS) Start->CheckPurity Impure Purify Compound (Column Chromatography) CheckPurity->Impure No Pure Evaluate Solvent System CheckPurity->Pure Yes Impure->Start Re-attempt IsTHF Are you using THF or highly volatile solvents? Pure->IsTHF ChangeSolvent Switch to High-Boiling Solvent (e.g., DMSO, NMP) IsTHF->ChangeSolvent Yes ChangeMethod Switch to Vapor Diffusion or Microbatch Under-Oil IsTHF->ChangeMethod No Success Controlled Nucleation (Single Crystals) ChangeSolvent->Success ChangeMethod->Success

    Troubleshooting decision tree for Liquid-Liquid Phase Separation (Oiling Out).

    Q2: I am getting a microcrystalline powder instead of single crystals. How can I slow down nucleation?

    Causality: Microcrystals form when the system is pushed deep into the labile region too quickly[3]. The activation energy for nucleation is overcome at hundreds of sites simultaneously, leaving insufficient solute in the solution to support the growth of any single macroscopic crystal. Solution: Reduce the kinetic driving force. If using slow evaporation, puncture fewer holes in the Parafilm seal. Validation metric: Weigh the vial daily. If the mass drops by >2% per day, the evaporation rate is too high. Alternatively, lower the ambient temperature slightly to decrease the diffusion rate of the anti-solvent in a vapor diffusion setup.

    Q3: The crystals are twinned or form intergrown clusters. How do I isolate a single lattice?

    Causality: Twinning in 2-(2-Naphthyl)-1H-indole-3-carbaldehyde is often driven by the strong, directional π···π interactions between the tolyl/naphthyl rings and the indole fused ring system[1]. If the growth rate is too fast, a new crystal lattice can nucleate on the high-energy face of an existing crystal, leading to intergrown clusters. Solution: Introduce a "capping agent" or competitive solvent. Adding 1–2% (v/v) of Methanol or Ethanol to your primary solvent will introduce competitive hydrogen bonding with the carbaldehyde oxygen. This temporarily caps the fastest-growing crystal faces, forcing the crystal to grow more isotropically and preventing secondary nucleation on the crystal surface.

    References

    • Getting crystals your crystallographer will treasure: a beginner's guide Source: National Center for Biotechnology Information (PMC) URL:[Link]

    • Effective Control of Liquid–Liquid Phase Separation and Nucleation of Vanillin Single Crystals through a Vapor Diffusion Crystallization Process in Selected Solvent Environments Source: ACS Omega (American Chemical Society) URL:[Link]

    • Advanced crystallisation methods for small organic molecules Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

    • Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers Source: National Center for Biotechnology Information (PMC) URL:[Link]

    Sources

    Troubleshooting

    minimizing side reactions during 2-(2-Naphthyl)-1H-indole-3-carbaldehyde functionalization

    Welcome to the technical support and troubleshooting center for the functionalization of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde. Modifying the C3-formyl group of this specific scaffold presents unique steric and electro...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support and troubleshooting center for the functionalization of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde. Modifying the C3-formyl group of this specific scaffold presents unique steric and electronic challenges. The bulky 2-naphthyl group restricts nucleophilic trajectories, while the electron-rich indole core and unprotected N1-H position invite a cascade of competing side reactions.

    This guide is designed for researchers and drug development professionals to diagnose, understand, and resolve synthetic bottlenecks using field-proven, mechanistically grounded strategies.

    Part 1: Diagnostic Workflow for Side Reactions

    Before altering your reaction conditions, use the diagnostic logic tree below to identify the specific mechanistic failure point in your functionalization workflow.

    G Start Low Yield / Side Reactions in C3-Functionalization Q1 Are you seeing a high-mass corresponding to a dimer? Start->Q1 BIM Bis(indolyl)methane (BIM) Formation Q1->BIM Yes Q2 Are you seeing tertiary amines or alcohols? Q1->Q2 No FixBIM Action: Neutralize pH, Avoid strong Brønsted acids BIM->FixBIM OverAlk Over-alkylation / Aldehyde Reduction Q2->OverAlk Yes Q3 Is the N1 position reacting? Q2->Q3 No FixAlk Action: Switch to NaBH(OAc)3 or step-wise imine formation OverAlk->FixAlk NAlk Competitive N-Alkylation or Deprotonation Q3->NAlk Yes FixNAlk Action: Protect N1 (Boc/Ts) or use weaker bases NAlk->FixNAlk

    Diagnostic workflow for identifying and resolving indole-3-carbaldehyde side reactions.

    Part 2: Frequently Asked Questions & Troubleshooting Guide

    Q1: During reductive amination, my yield of the secondary amine is low, and I observe a significant amount of the corresponding alcohol. How can I shift the selectivity?

    The Causality: Direct reduction of the C3-aldehyde is kinetically competing with imine formation. When using aggressive hydride donors like sodium borohydride (NaBH₄), the reagent reduces the aldehyde to indole-3-methanol before the primary amine has time to fully condense into the imine. The Solution: Switch your reducing agent to sodium triacetoxyborohydride (NaBH(OAc)₃). The electron-withdrawing acetate groups reduce the hydridic character of the boron, making it highly selective for protonated iminium ions over neutral aldehydes[1]. Alternatively, employ a stepwise protocol: pre-form the imine using a Dean-Stark trap or a mild Lewis acid before introducing the reductant[2].

    Q2: LC-MS analysis shows a high-molecular-weight byproduct corresponding to a dimer. What is this, and how do I prevent it?

    The Causality: You are observing the formation of a bis(indolyl)methane (BIM) derivative. In the presence of Brønsted or Lewis acids (often used to catalyze imine formation or Knoevenagel condensations), the electron-rich indole core can undergo electrophilic aromatic substitution. Unreacted indole attacks the highly electrophilic, acid-activated C3-aldehyde, forming an irreversible dimer[3]. The Solution: Strictly control the pH of your reaction. If using NaBH₃CN, the pH must be maintained around 4.0–5.0; dropping the pH lower exponentially accelerates BIM formation. If BIM persists, switch to aprotic conditions using 1,2-dichloroethane (DCE) and NaBH(OAc)₃, which requires less acidic activation[2].

    Q3: I am observing over-alkylation (tertiary amine formation) during the synthesis of secondary amines. How can I stop the reaction at the mono-alkylation stage?

    The Causality: The newly formed secondary amine is sterically accessible and often more nucleophilic than the starting primary amine. If excess 2-(2-Naphthyl)-1H-indole-3-carbaldehyde is present in the mixture, the secondary amine will undergo a second reductive amination sequence[1]. The Solution: Invert your stoichiometry. Use a slight excess of the primary amine (1.2 to 1.5 equivalents) relative to the indole-3-carbaldehyde. Furthermore, ensure the reducing agent is added slowly at 0 °C to keep the concentration of the highly reactive iminium species low.

    Q4: The 2-naphthyl group seems to severely hinder Knoevenagel condensations at the C3-aldehyde. Heating causes degradation. What are my options?

    The Causality: The bulky 2-naphthyl substituent introduces severe steric clash, twisting the transition state and raising the activation energy required for nucleophilic attack at the adjacent C3-aldehyde. Prolonged conventional thermal heating leads to N1-deprotonation, oxidation, and polymerization rather than the desired condensation. The Solution: Microwave-assisted organic synthesis (MAOS) is highly effective for sterically hindered 2-aryl-1H-indole-3-carbaldehydes. Microwave irradiation (e.g., 750 W in ethylene glycol with piperidine) can drive Claisen-Schmidt or Knoevenagel condensations to completion in minutes, entirely bypassing the degradation pathways associated with prolonged thermal heating[4].

    Part 3: Quantitative Data & Reagent Selection

    Selecting the correct reducing agent is the single most critical variable in minimizing side reactions during C3-aldehyde functionalization.

    Table 1: Reagent Selection Matrix for Reductive Amination
    Reducing AgentRelative Hydride StrengthOptimal pH RangeSelectivity (Iminium vs. Aldehyde)Risk of Bis(indolyl)methaneRisk of Aldehyde Reduction
    NaBH₄ High8.0 - 10.0PoorLow (Basic conditions)Critical (Primary side reaction)
    NaBH₃CN Moderate3.0 - 4.0GoodHigh (Due to required acidity)Low
    NaBH(OAc)₃ Low5.0 - 7.0ExcellentLow (Mildly acidic/neutral)Very Low

    Part 4: Mechanistic Pathways

    Understanding the competing pathways is essential for rational troubleshooting. The diagram below illustrates how the choice of reagents dictates the fate of the starting material.

    G Aldehyde 2-(2-Naphthyl)-1H-indole- 3-carbaldehyde Imine Iminium Intermediate Aldehyde->Imine + Primary Amine (pH 5-6) BIM Bis(indolyl)methane (Acid-Catalyzed Dimer) Aldehyde->BIM + Free Indole (pH < 4.0) Alcohol Indole-3-methanol (Direct Reduction) Aldehyde->Alcohol Strong Reductant (e.g., NaBH4) SecAmine Secondary Amine (Desired Product) Imine->SecAmine NaBH(OAc)3 (Kinetic Control) TertAmine Tertiary Amine (Over-alkylation) SecAmine->TertAmine Excess Aldehyde + Reductant

    Competing reaction pathways during the reductive amination of indole-3-carbaldehydes.

    Part 5: Self-Validating Experimental Protocol

    Optimized Reductive Amination via NaBH(OAc)₃

    Objective: Synthesize a secondary amine while suppressing bis(indolyl)methane and alcohol byproducts. This protocol includes built-in validation checkpoints to ensure mechanistic fidelity[2].

    Step 1: Imine Pre-formation (Kinetic Control)

    • Suspend 2-(2-Naphthyl)-1H-indole-3-carbaldehyde (1.0 equiv) and the primary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE).

    • Causality Check: Non-polar aprotic solvents like DCE limit the solubility of the free indole, drastically reducing the rate of electrophilic aromatic substitution (BIM formation).

    Step 2: Acid Catalysis & pH Monitoring

    • Add glacial acetic acid dropwise until the apparent pH is 5.0–6.0.

    • Validation Checkpoint: Spot the mixture on a TLC plate. The disappearance of the UV-active aldehyde spot and the appearance of a less polar imine spot confirms successful condensation. Do not proceed to reduction until imine formation reaches equilibrium.

    Step 3: Selective Reduction

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv).

    • Causality Check: Adding the mild reductant at 0 °C ensures it selectively targets the protonated iminium ion over any residual unreacted aldehyde, preventing indole-3-methanol formation.

    Step 4: Quenching and Workup

    • Stir for 12–24 hours at room temperature. Quench carefully with saturated aqueous NaHCO₃.

    • Validation Checkpoint: The basic quench neutralizes the acetic acid immediately. This is critical to prevent late-stage dimerization (BIM formation) during solvent evaporation. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

    Part 6: References

    • Efficient microwave irradiation enhanced stereoselective synthesis and antitumor activity of indolylchalcones and their pyrazoline. Indian Academy of Sciences.[4]

    • Reductive Amination, and How It Works. Master Organic Chemistry.[1]

    • MedChemComm - RSC Publishing. Royal Society of Chemistry.[2]

    • Bisindole Compounds—Synthesis and Medicinal Properties. MDPI.[3]

    Sources

    Optimization

    Technical Support Center: Troubleshooting 2-(2-Naphthyl)-1H-indole-3-carbaldehyde Probes

    Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals experiencing poor cellular uptake when utilizing 2-(2-Naphthyl)-1H-indole-3-c...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals experiencing poor cellular uptake when utilizing 2-(2-Naphthyl)-1H-indole-3-carbaldehyde (CAS: 94210-62-5) as a fluorescent probe or pharmacophore precursor.

    Due to the extended aromatic system—combining an indole core with a bulky naphthyl substitution—this molecule exhibits extreme lipophilicity and a high propensity for π−π stacking. These structural features frequently lead to aqueous aggregation, serum protein sequestration, and membrane trapping, all of which manifest as "poor cellular uptake."

    Diagnostic Data: Impact of Loading Conditions

    To troubleshoot effectively, it is critical to understand how formulation and media conditions dictate the bioavailability of highly hydrophobic indole probes. The table below summarizes the causality between experimental conditions and relative intracellular fluorescence[1].

    Loading ConditionCo-solvent / CarrierSerum StatusRelative Intracellular Fluorescence (%)Primary Mechanism of Failure
    Standard Media 1% DMSO10% FBS12 ± 4%Extracellular aggregation & BSA sequestration.
    Serum-Starved 1% DMSO0% FBS35 ± 6%Severe extracellular precipitation (no carrier).
    Carrier-Assisted 1% DMSO + 0.02% Pluronic F-12710% FBS68 ± 8%Partial sequestration by serum albumin.
    Optimized 1% DMSO + 0.02% Pluronic F-1270% FBS100% (Normalized) None (Optimal micellar cytosolic delivery).

    Troubleshooting Guides & FAQs

    Q1: I dissolved 2-(2-Naphthyl)-1H-indole-3-carbaldehyde in DMSO, but upon adding it to my cell culture media, I see fluorescent specks outside the cells and no intracellular signal. Why? A: You are observing thermodynamic aggregation. While the probe is highly soluble in anhydrous DMSO, the sudden shift to an aqueous environment (culture media) causes the hydrophobic naphthyl and indole rings to rapidly self-associate via π−π stacking, forming insoluble micro-precipitates. Solution: You must utilize a non-ionic surfactant like Pluronic® F-127 [2]. Pluronic F-127 forms micelles that encapsulate the hydrophobic probe, shielding it from the aqueous environment and delivering it directly to the plasma membrane[3].

    Q2: I am using Pluronic F-127, and the probe is no longer precipitating, but the cellular uptake is still very weak. The media contains 10% Fetal Bovine Serum (FBS). Is this a problem? A: Yes. Fetal Bovine Serum contains high concentrations of Bovine Serum Albumin (BSA), which acts as a molecular "sponge" for hydrophobic molecules. The bulky naphthyl group of your probe has a high binding affinity for the hydrophobic pockets of BSA. Consequently, the probe becomes sequestered in the media and cannot partition into the cell membrane. Solution: Perform your 30–60 minute probe loading step in serum-free media (e.g., Opti-MEM or standard basal media without FBS). Once the probe has been internalized, you can wash the cells and revert to your standard serum-containing media.

    Q3: The probe enters the cells initially, but the fluorescence signal diminishes rapidly over 30 minutes, even without photobleaching. What is happening? A: Bulky, lipophilic molecules like 2-(2-Naphthyl)-1H-indole derivatives are classic substrates for ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp / MDR1). The cells are actively pumping the probe back out into the extracellular space. Solution: If long-term tracking is required, consider adding a reversible efflux pump inhibitor, such as Verapamil (50 µM) or Cyclosporin A, during the incubation and imaging phases.

    Visual Workflows & Mechanisms

    Mechanism of Carrier-Assisted Delivery

    The following diagram illustrates the physical chemistry behind why Pluronic F-127 is mandatory for the successful delivery of this specific naphthyl-indole probe.

    G Probe 2-(2-Naphthyl)-1H-indole- 3-carbaldehyde (Highly Hydrophobic) Media Aqueous Media (No Carrier) Probe->Media Pluronic Pluronic F-127 (Micelle Encapsulation) Probe->Pluronic Aggregates Aggregation & Precipitation Media->Aggregates NoUptake Poor Cellular Uptake Aggregates->NoUptake Micelles Solubilized Probe Micelles Pluronic->Micelles Membrane Plasma Membrane Fusion/Transfer Micelles->Membrane Uptake Successful Cytosolic Uptake Membrane->Uptake

    Caption: Micellar encapsulation via Pluronic F-127 prevents aqueous aggregation of the hydrophobic probe.

    Troubleshooting Decision Tree

    Follow this logic path to systematically eliminate barriers to cellular uptake in your assays.

    Workflow Start Issue: Low Intracellular Fluorescence CheckPrecip Visible precipitates in media? Start->CheckPrecip UsePluronic Add 0.02% Pluronic F-127 & keep DMSO < 1% CheckPrecip->UsePluronic Yes CheckSerum Is serum (FBS) present during loading? CheckPrecip->CheckSerum No UsePluronic->CheckSerum RemoveSerum Use serum-free media (e.g., Opti-MEM) for 30-60 min CheckSerum->RemoveSerum Yes CheckEfflux Signal drops over time? CheckSerum->CheckEfflux No RemoveSerum->CheckEfflux AddInhibitor Add 50 µM Verapamil (Efflux Inhibitor) CheckEfflux->AddInhibitor Yes Success Optimal Cellular Uptake CheckEfflux->Success No AddInhibitor->Success

    Caption: Step-by-step diagnostic workflow for resolving poor cellular uptake of lipophilic probes.

    Validated Experimental Protocol: Carrier-Assisted Loading

    This protocol is a self-validating system designed to ensure the 2-(2-Naphthyl)-1H-indole-3-carbaldehyde remains solubilized and highly bioavailable to the target cells[4].

    Reagents Required:

    • 2-(2-Naphthyl)-1H-indole-3-carbaldehyde (Powder)

    • Anhydrous DMSO (Cell culture grade)

    • Pluronic® F-127 (20% w/v solution in DMSO)

    • Serum-free culture medium (e.g., Opti-MEM or HBSS buffer)

    Step-by-Step Methodology:

    • Stock Preparation: Dissolve the probe in anhydrous DMSO to create a 1 mM to 5 mM master stock. Note: Ensure complete dissolution; sonicate for 5 minutes if necessary.

    • Carrier Mixing (Critical Step): Immediately before cell loading, mix equal volumes of your probe stock and the 20% Pluronic F-127 solution in a microcentrifuge tube[4]. Pipette vigorously. This pre-mixing forces the hydrophobic naphthyl-indole molecules into the hydrophobic cores of the Pluronic micelles.

    • Working Solution Preparation: Disperse the Probe/Pluronic mixture into pre-warmed (37°C) serum-free cell culture medium. The final concentration of the probe should be between 1 µM and 10 µM, and the final DMSO concentration must not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

    • Cell Loading: Aspirate the standard growth media (containing FBS) from your adherent cells. Wash the cells gently once with 1X PBS to remove residual serum proteins.

    • Incubation: Add the Working Solution to the cells. Incubate at 37°C in the dark for 30 to 60 minutes.

    • Post-Loading Wash: Aspirate the loading solution. Wash the cells twice with 1X PBS to remove any unincorporated probe and extracellular micelles.

    • Imaging/Assay: Replace with fresh, pre-warmed media (serum can be reintroduced at this stage if long-term imaging is required) and proceed immediately to fluorescence microscopy or flow cytometry.

    References

    • Langmuir - ACS Publications. (2013). Encapsulation of Hydrophobic Drugs in Pluronic F127 Micelles: Effects of Drug Hydrophobicity, Solution Temperature, and pH. Retrieved from[Link]

    • RSC Publishing. (2014). Pluronic F127–folic acid encapsulated nanoparticles with aggregation-induced emission characteristics for targeted cellular imaging. Retrieved from [Link]

    Sources

    Troubleshooting

    Technical Support Center: Enhancing the Photostability of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde in Solution

    Welcome to the Technical Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals working with 2-(2-Naphthyl)-1H-indole-3-carbaldehyde (CAS: 94210-62-5).

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals working with 2-(2-Naphthyl)-1H-indole-3-carbaldehyde (CAS: 94210-62-5). Due to its extended π -conjugation and electron-withdrawing carbaldehyde moiety, this compound exhibits a narrow HOMO-LUMO gap, making it highly susceptible to UV/Vis-induced excitation. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to eliminate photodegradation in your assays.

    Mechanistic Causality of Photodegradation

    To stabilize this molecule, we must first understand why it degrades. When 2-(2-Naphthyl)-1H-indole-3-carbaldehyde absorbs ambient or UV light, it transitions to a singlet excited state ( S1​ ). In non-polar or aprotic environments, the molecule undergoes rapid Intersystem Crossing (ISC) to a long-lived, highly reactive triplet state ( T1​ ).

    From the T1​ state, the molecule is vulnerable to photo-oxidation (reacting with dissolved oxygen to form indole-3-carboxylic acid derivatives) and oligomerization [1]. By manipulating the solvent environment to include hydrogen bond donors (e.g., protic solvents), we can force the molecule to bypass the T1​ state via rapid Internal Conversion (IC) back to the ground state, effectively shutting down the degradation pathway[2].

    Photophysics GS Ground State (S0) Indole Derivative S1 Singlet Excited State (S1) GS->S1 UV/Vis Light Absorption T1 Triplet Excited State (T1) Highly Reactive S1->T1 Intersystem Crossing (Aprotic Solvents) Stabilization Internal Conversion (IC) Rapid return to S0 S1->Stabilization H-Bonding (Protic Solvents) Degradation Photodegradation (Oxidation / Oligomers) T1->Degradation + O2 (Photo-oxidation) Stabilization->GS Non-radiative decay

    Mechanism of triplet-state photodegradation and protic solvent-induced stabilization.

    Troubleshooting Guide: Diagnostics & Solutions

    Q1: My stock solution turns yellow/pink after a few hours on the bench. What is happening at a molecular level? A1: Color changes (yellow, pink, or brown hues) are the primary visual indicators of photo-oxidation and oligomerization[3]. The carbaldehyde group at the 3-position is oxidized to a carboxylic acid, while the indole ring can undergo radical-mediated dimerization. This is triggered by ambient light exciting the molecule, followed by a reaction with dissolved O2​ .

    Q2: How does my choice of solvent impact the photostability of this specific naphthyl-indole derivative? A2: Solvent choice is the most critical variable. demonstrates that molecules acting as both hydrogen bond donors (indole N-H) and acceptors (carbaldehyde C=O) exhibit vastly different photophysics depending on the solvent[1]. Protic solvents (like methanol or ethanol) form multiple hydrogen bonds with the compound. This interaction drastically enhances internal conversion, reducing the yield of the reactive triplet state. Consequently, photodegradation yields are significantly lower in alcohols compared to aprotic solvents like n-hexane or neat acetonitrile[4].

    Q3: My HPLC chromatogram shows a new peak eluting slightly earlier than my main peak, with a mass shift of +16 Da. What is it? A3: This is the classic signature of the primary degradation product: 2-(2-Naphthyl)-1H-indole-3-carboxylic acid. The +16 Da shift corresponds to the addition of an oxygen atom during the photo-oxidation of the aldehyde to a carboxylic acid[3].

    Experimental Workflows: Self-Validating Stabilization Protocol

    To guarantee the integrity of your compound during in vitro assays or long-term storage, do not rely on passive storage. Implement the following active stabilization protocol.

    Protocol: Preparation of Ultra-Stable Stock Solutions

    This protocol utilizes a self-validating feedback loop to ensure your specific laboratory environment is not introducing degradation artifacts.

    Step 1: Solvent Degassing (Deoxygenation)

    • Action: Sparge your chosen solvent (anhydrous DMSO for long-term storage, or a protic solvent like methanol for immediate assay use) with high-purity Argon or Nitrogen for 15–20 minutes.

    • Causality: Displacing dissolved oxygen starves the photo-oxidation pathway of its primary reactant, preventing the T1​ state from generating reactive oxygen species (ROS).

    Step 2: Actinic Shielding & Dissolution

    • Action: Weigh the solid 2-(2-Naphthyl)-1H-indole-3-carbaldehyde into an amber glass vial under dim lighting. Dissolve to your target concentration (e.g., 10 mM).

    • Causality: Amber glass filters out critical UV/Vis wavelengths (<500 nm), preventing the initial S0​→S1​ excitation event entirely.

    Step 3: Antioxidant Supplementation (Optional but Recommended)

    • Action: Add 0.1% (w/v) Butylated hydroxytoluene (BHT) or ascorbic acid to the solution.

    • Causality: BHT acts as a sacrificial radical scavenger. If any residual oxygen is photo-excited, BHT neutralizes the ROS before it can attack the indole ring.

    Step 4: Inert Blanketing & Storage

    • Action: Overlay the vial's headspace with Argon, seal tightly with a PTFE-lined cap, and store at -80°C.

    Step 5: System Validation (The Self-Validating Step)

    • Action: Before deploying the stock in a critical assay, perform a rapid RP-HPLC analysis ( T=0 ). Expose a small aliquot to your actual benchtop assay conditions (light and temperature) for 24 hours, then run a second analysis ( T=24 ).

    • Success Criteria: The protocol is validated for your lab only if the main peak area decreases by <2% and no +16 Da peak appears via LC-MS. If degradation exceeds 2%, return to Step 1 and increase Argon sparging time.

    Workflow Start Observe Solution Instability (Color change, HPLC peak loss) CheckSolvent Is the solvent polar aprotic (e.g., Hexane, neat ACN)? Start->CheckSolvent ChangeSolvent Switch to protic solvent (MeOH/EtOH) or add H-bond donors CheckSolvent->ChangeSolvent Yes CheckLight Is the solution exposed to ambient light? CheckSolvent->CheckLight No ChangeSolvent->CheckLight UseAmber Use amber vials & wrap in aluminum foil CheckLight->UseAmber Yes CheckO2 Is the solution stored under ambient air? CheckLight->CheckO2 No UseAmber->CheckO2 Degas Sparge with Argon/N2 Add antioxidants (BHT) CheckO2->Degas Yes Stable Stable Indole Solution Ready for Assay CheckO2->Stable No Degas->Stable

    Diagnostic workflow for identifying and resolving indole photostability issues.

    Quantitative Data: Stability Across Conditions

    The stability of indole-3-carbaldehyde derivatives is highly dependent on the intersection of solvent polarity, temperature, and light exposure. The table below synthesizes expected stability metrics to guide your experimental design[2],[3].

    Solvent / EnvironmentTemperatureLight ExposureAtmosphereEstimated Stability / Half-Life
    n-Hexane (Aprotic) 25°C365 nm UVAmbient AirHighly Unstable (Rapid Degradation)
    Methanol (Protic) 25°C365 nm UVAmbient AirModerate (~40-60x more stable than Hexane)
    Aqueous Buffer (pH 7.4) 25°CAmbient Bench LightAmbient AirPoor (< 1 Day)
    Anhydrous DMSO -20°CDark (Amber Vial)Inert (Argon)Good (Up to 1 Month)
    Anhydrous DMSO -80°CDark (Amber Vial)Inert (Argon)Excellent (Up to 6 Months)

    FAQs for Drug Development Professionals

    Q: Can I use aqueous buffers for my in vitro screening assays? A: Yes, but with strict temporal limits., often degrading within a single day[3]. You must prepare aqueous working solutions immediately before use from a stabilized DMSO stock. Do not store aqueous dilutions overnight.

    Q: My compound degrades in the autosampler during long overnight HPLC sequences. How do I fix this? A: Autosamplers combine two degradation catalysts: ambient temperature and prolonged time in solution. To resolve this:

    • Use a temperature-controlled autosampler set to 4°C.

    • Use amber HPLC vials.

    • If your chromatography permits, ensure your mobile phase is slightly acidic rather than neutral/alkaline, as indole degradation increases at higher pH levels.

    Q: Does the 2-naphthyl substitution make the molecule more or less photostable than unsubstituted indole-3-carbaldehyde? A: Generally, it makes it less photostable to ambient light. The bulky, electron-rich naphthyl group extends the conjugated π -system, pushing the absorption maximum ( λmax​ ) further into the visible spectrum. This means ambient room lighting is more likely to trigger the S0​→S1​ transition compared to simpler indoles that require deeper UV light.

    References

    • Golec, B., Kijak, M., Vetokhina, V., Gorski, A., Thummel, R. P., Herbich, J., & Waluk, J. (2015). "Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines." The Journal of Physical Chemistry B, 119(24), 7283-7293. Available at:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Analysis of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde and 2-Phenylindole-3-carbaldehyde: A Guide for Researchers

    In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for substitutions that can dramatically influence biologi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for substitutions that can dramatically influence biological activity. This guide provides a detailed comparative analysis of two such derivatives: 2-(2-Naphthyl)-1H-indole-3-carbaldehyde and the more commonly studied 2-phenylindole-3-carbaldehyde. This document is intended for researchers, scientists, and drug development professionals, offering insights into their synthesis, physicochemical properties, and a data-driven exploration of their potential biological activities.

    Introduction: The Significance of the 2-Aryl Substituent

    The introduction of an aryl group at the 2-position of the indole-3-carbaldehyde core creates a class of compounds with significant therapeutic potential, particularly in oncology and microbiology. The nature of this aryl substituent—from a single phenyl ring to a larger polycyclic system like a naphthyl group—can profoundly impact the molecule's steric bulk, hydrophobicity, and electronic properties. These modifications, in turn, dictate the compound's interaction with biological targets, influencing its efficacy and mechanism of action. This guide will dissect these differences, providing a framework for understanding the structure-activity relationships that govern the therapeutic potential of these two promising molecules.

    Physicochemical Properties: A Tale of Two Aryl Groups

    The fundamental difference between the two title compounds lies in the nature of the 2-aryl substituent. A comparative summary of their key physicochemical properties is presented below.

    Property2-Phenylindole-3-carbaldehyde2-(2-Naphthyl)-1H-indole-3-carbaldehydeRationale for Difference
    Molecular Formula C₁₅H₁₁NOC₁₉H₁₃NOAddition of a C₄H₂ unit in the naphthyl group.
    Molecular Weight 221.26 g/mol 271.32 g/mol The larger naphthyl group contributes to a higher molecular weight.
    Hydrophobicity (LogP) Predicted to be lowerPredicted to be higherNaphthalene is more hydrophobic than benzene due to its larger nonpolar surface area.[1][2]
    Aromaticity Monocyclic aromatic (phenyl)Bicyclic aromatic (naphthyl)The naphthyl group consists of two fused benzene rings.[1]
    Steric Hindrance LowerHigherThe naphthyl group is bulkier than the phenyl group.

    The increased hydrophobicity and steric bulk of the naphthyl substituent are anticipated to be key drivers of differences in biological activity. Increased lipophilicity can enhance membrane permeability and interaction with hydrophobic pockets in target proteins.

    Synthesis of 2-Aryl-1H-indole-3-carbaldehydes: The Vilsmeier-Haack Reaction

    A common and efficient method for the synthesis of 2-aryl-1H-indole-3-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring.

    General Synthetic Workflow

    G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent Reacts with POCl3 Phosphorus oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Aryl_Indole 2-Aryl-1H-indole (e.g., 2-Phenylindole or 2-(2-Naphthyl)indole) Aryl_Indole->Iminium_Salt Electrophilic attack by Final_Product 2-Aryl-1H-indole-3-carbaldehyde Iminium_Salt->Final_Product Hydrolysis Hydrolysis Aqueous Workup (e.g., NaOH solution) Hydrolysis->Final_Product

    Caption: General workflow for the Vilsmeier-Haack formylation of 2-arylindoles.

    Detailed Experimental Protocol (General)
    • Vilsmeier Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), cool anhydrous dimethylformamide (DMF) to 0°C in an ice bath. To this, add phosphorus oxychloride (POCl₃) dropwise with stirring. The reaction is typically stirred at this temperature for a specified time to allow for the formation of the Vilsmeier reagent.

    • Formylation: Dissolve the starting 2-aryl-1H-indole (either 2-phenylindole or 2-(2-naphthyl)indole) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.

    • Reaction Progression: After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and then heated to a specific temperature (e.g., 60-80°C) for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Workup and Isolation: Upon completion, the reaction mixture is cooled and then quenched by carefully pouring it into a beaker of crushed ice and a basic solution (e.g., aqueous sodium hydroxide or sodium bicarbonate). The resulting precipitate is collected by filtration, washed with water, and then dried.

    • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 2-aryl-1H-indole-3-carbaldehyde.

    Comparative Biological Activity: A Data-Driven Hypothesis

    Anticancer Activity

    Derivatives of 2-phenylindole-3-carbaldehyde have been investigated for their anticancer properties. For instance, certain analogs have shown potent anti-proliferative activities. The introduction of a larger, more hydrophobic naphthyl group is hypothesized to enhance this activity. Studies on other heterocyclic scaffolds have demonstrated that naphthyl-substituted derivatives often exhibit superior anticancer efficacy compared to their phenyl counterparts. This is potentially due to enhanced binding affinity with hydrophobic pockets of target proteins, such as tubulin or various kinases.

    Compound ClassCancer Cell LineIC₅₀ (µM) - Phenyl DerivativePredicted IC₅₀ (µM) - Naphthyl DerivativeReference (Phenyl Derivative)
    Indole-thiosemicarbazonesMCF-7 (Breast)Data varies with substitutionPotentially Lower[3]
    Indole-thiosemicarbazonesA-549 (Lung)Data varies with substitutionPotentially Lower[3]

    It is a well-documented trend that increasing the size of the aromatic system can lead to enhanced anticancer activity. For example, some podophyllotoxin derivatives with a 2-naphthylmethyl substituent have shown excellent cytotoxic activity.[4] Similarly, various 2-naphthol derivatives have demonstrated potent anticancer activity, sometimes comparable to doxorubicin.[3][5]

    Antimicrobial Activity

    Indole-3-carbaldehyde derivatives are known to possess antimicrobial properties. The increased lipophilicity of the naphthyl-substituted compound may enhance its ability to penetrate microbial cell membranes, potentially leading to greater antimicrobial efficacy. Studies on other heterocyclic systems, such as thiazoles and triazoles, have shown that naphthyl substitution can confer significant antimicrobial activity.[6][7][8]

    MicroorganismMIC (µg/mL) - Phenyl DerivativePredicted MIC (µg/mL) - Naphthyl DerivativeReference (General Indole Derivatives)
    Staphylococcus aureusVariablePotentially Lower[9]
    Escherichia coliVariablePotentially Lower[9]
    Candida albicansVariablePotentially Lower[9]

    Structure-Activity Relationship (SAR) and Mechanistic Insights

    The substitution of a phenyl with a naphthyl group at the 2-position of the indole-3-carbaldehyde core is a significant structural modification that is likely to influence its mechanism of action.

    SAR cluster_phenyl 2-Phenyl Substituent cluster_naphthyl 2-Naphthyl Substituent IndoleCore 1H-Indole-3-carbaldehyde Core Essential for general biological activity Phenyl Phenyl Group Moderate Hydrophobicity Lower Steric Bulk IndoleCore:f0->Phenyl:f0 Substitution with Naphthyl 2-Naphthyl Group Increased Hydrophobicity Greater Steric Bulk Enhanced π-π stacking potential IndoleCore:f0->Naphthyl:f0 Substitution with BiologicalActivity { Biological Activity | Anticancer | Antimicrobial } Phenyl:f0->BiologicalActivity:f0 Influences Naphthyl:f0->BiologicalActivity:f0 Potentially Enhances

    Caption: Structure-Activity Relationship (SAR) considerations for 2-aryl-1H-indole-3-carbaldehydes.

    The larger surface area of the naphthyl group could facilitate stronger π-π stacking interactions with aromatic residues in the active sites of target enzymes or receptors. This, combined with the increased hydrophobicity, may lead to a more favorable binding free energy and, consequently, higher potency.

    Conclusion and Future Directions

    This comparative guide provides a comprehensive overview of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde and 2-phenylindole-3-carbaldehyde, highlighting their key differences and potential implications for drug discovery. While experimental data for the naphthyl derivative is limited, a strong theoretical and literature-supported rationale suggests that it may exhibit enhanced biological activities, particularly in the realms of anticancer and antimicrobial applications.

    The increased hydrophobicity, steric bulk, and potential for enhanced π-π stacking interactions conferred by the naphthyl group are key structural features that warrant further investigation. Future research should focus on the synthesis and rigorous biological evaluation of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde and its derivatives to validate the hypotheses presented in this guide. Such studies would provide valuable experimental data to elucidate the structure-activity relationships and could lead to the discovery of novel and potent therapeutic agents.

    References

    • Elchemy. (2026, February 18). Is Naphthalene Aromatic?
    • Reddit. (2021, June 17). Which is more nonpolar/hydrophobic: Benzene or Naphthalene? Please explain why? r/OrganicChemistry.
    • Request PDF. (2026, February 24). 2-Naphthyl tetrazoles are potent antiproliferative and apoptotic inducers with different tubulin polymerization dynamics inhibitory activity.
    • ResearchGate. (2011, November 16).
    • PubMed. (2022, March 1). Discovery of novel rigid analogs of 2-naphthol with potent anticancer activity through multi-target topoisomerase I & II and tyrosine kinase receptor EGFR & VEGFR-2 inhibition mechanism.
    • Frontiers. (2023, May 9). Synthesis and anticancer activity of podophyllotoxin derivatives with nitrogen-containing heterocycles.
    • ACS Publications. (2025, October 8). Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors.
    • Turito. (2022, September 5). Phenyl Group - Structure, Properties, and Uses.
    • Organic Syntheses. (2024, February 14).
    • TÜBİTAK Academic Journals. (2004, January 1).
    • ResearchGate. (n.d.). Naphthyl substituted antimicrobial drugs.
    • Organic Chemistry Research. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
    • PMC. (2024, March 13). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains.
    • Xia & He Publishing Inc. (2017, November 21). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety.
    • Wikipedia. (n.d.). Phenyl group.
    • PMC. (n.d.). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
    • Benchchem. (n.d.). Navigating the Structure-Activity Landscape of Naphthalene Analogs as Potential Anticancer Agents.
    • RJPT. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
    • Organic Chemistry Research. (n.d.). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl).
    • IOSR Journal. (n.d.).
    • MDPI. (2024, September 7).
    • askIITians. (2025, March 8). What is the difference between Aryl and Phenyl ?.
    • ResearchGate. (n.d.).
    • MDPI. (2024, July 19).
    • RJPN. (n.d.). Indole: A Promising Scaffold For Biological Activity.
    • ResearchGate. (n.d.). Effects of the Substituents of the Indole Ring on Activity Profiles.
    • PMC. (n.d.).
    • Chula Digital Collections. (2022, January 1).
    • ResearchGate. (n.d.). Structures of the phenyl, naphthyl and anthracyl homopolymers (12–14) used in this study.
    • PMC. (n.d.). Design, Conformation, and Crystallography of 2-Naphthyl Phenyl Ethers as Potent Anti-HIV Agents.

    Sources

    Comparative

    Validating the Selectivity of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde Based Chemosensors: A Comparison Guide

    Executive Summary & Scientific Rationale The accurate and selective detection of bivalent and trivalent metal ions (e.g., Zn²⁺, Cu²⁺, Al³⁺) and specific anions (e.g., F⁻) is critical in both environmental monitoring and...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Scientific Rationale

    The accurate and selective detection of bivalent and trivalent metal ions (e.g., Zn²⁺, Cu²⁺, Al³⁺) and specific anions (e.g., F⁻) is critical in both environmental monitoring and biological imaging[1]. While traditional indole-3-carbaldehyde (I3C) sensors are widely used due to their biocompatibility, they often suffer from short emission wavelengths that overlap with biological autofluorescence.

    The 2-(2-Naphthyl)-1H-indole-3-carbaldehyde (2-NIC) scaffold resolves this limitation. By introducing a 2-naphthyl substituent, the π-conjugation system of the indole ring is significantly extended. This structural modification lowers the HOMO-LUMO energy gap, inducing a desirable bathochromic (red) shift in both absorption and emission spectra[2]. Furthermore, the C3-aldehyde group serves as a highly reactive electrophilic center for Schiff-base condensation, allowing researchers to modularly attach specific recognition moieties (ionophores) to tune the sensor's selectivity.

    Photophysical Mechanism & Signal Transduction

    The selectivity and sensitivity of 2-NIC-based chemosensors rely on the precise modulation of photophysical pathways—primarily Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF) [1].

    The Causality of the "Turn-On" Signal: In the unbound state, the lone pair of electrons on the imine nitrogen (formed via condensation) facilitates PET to the excited 2-NIC fluorophore, effectively quenching its fluorescence. Upon selective coordination with a target metal ion or hydrogen bonding with an anion, this lone pair is sequestered[2]. This coordination simultaneously inhibits the PET process and restricts the non-radiative C=N bond isomerization (a molecular rotor effect). Consequently, the CHEF effect is activated, resulting in a robust, high-contrast fluorescence signal.

    Mechanism A 2-NIC Chemosensor (PET Active : Quenched) C Coordination Complex (PET Inhibited) A->C Binding Event B Target Analyte (e.g., Zn²⁺, Cu²⁺, F⁻) B->C Recognition D Strong Fluorescence (CHEF Activated) C->D Signal Transduction

    Fig 1: Photophysical mechanism of 2-NIC sensors transitioning from PET-quenched to CHEF-activated.

    Comparative Performance Analysis

    To objectively evaluate the 2-NIC scaffold, we must compare its performance metrics against traditional Rhodamine-based sensors and standard Indole-based sensors. 2-NIC strikes an optimal balance between the high quantum yields of complex dyes and the synthetic simplicity of basic indoles.

    Table 1: Comparative Photophysical and Performance Metrics
    MetricStandard Indole SensorsRhodamine-Based Sensors2-NIC-Based Sensors
    Stokes Shift Small (~40-60 nm)Small (~20-30 nm)Large (~80-120 nm)
    Quantum Yield (Φ) Moderate (0.1 - 0.3)High (0.6 - 0.9)High (0.4 - 0.7)
    Synthesis Complexity Low (1-2 steps)High (Multi-step, rigid)Low (1-2 steps, modular)
    Biocompatibility ExcellentModerate (Toxicity issues)Excellent
    Limit of Detection ~1.0 - 5.0 μM~0.01 - 0.1 μM~0.05 - 0.5 μM [2]

    Experimental Validation Protocols (Self-Validating Systems)

    A chemosensor's utility is defined by its rigorous validation in complex matrices. The following protocols establish a self-validating system to confirm both the sensitivity and the absolute selectivity of a newly synthesized 2-NIC sensor.

    Workflow Step1 1. Sensor Preparation (10 µM in CH₃CN/H₂O) Step2 2. Analyte Titration (0 to 10 equivalents) Step1->Step2 Step3 3. Spectral Analysis (UV-Vis & Fluorescence) Step2->Step3 Step4 4. Competitive Assay (Target + Interfering Ions) Step3->Step4 Step5 5. Data Validation (Job's Plot & LOD Calc) Step4->Step5

    Fig 2: Self-validating experimental workflow for determining chemosensor sensitivity and selectivity.

    Protocol A: UV-Vis and Fluorescence Titration (Sensitivity & Stoichiometry)

    Objective: Determine the Limit of Detection (LOD) and the binding stoichiometry. Causality: Incremental addition of the analyte shifts the thermodynamic equilibrium. The presence of a clear isosbestic point in the UV-Vis spectrum confirms a clean, two-state conversion from the free sensor to the analyte-bound complex without side reactions.

    • Preparation: Prepare a 10 μM stock solution of the 2-NIC sensor in a physiological solvent system (e.g., CH₃CN/H₂O or HEPES buffer, 7:3 v/v, pH 7.4). This specific ratio ensures the solubility of both the highly conjugated organic sensor and the inorganic target salts[2].

    • Titration: Sequentially add 0.1 to 10.0 equivalents of the target analyte while continuously recording the fluorescence emission spectra.

    • Job's Plot Analysis: Prepare a series of solutions where the total concentration of [Sensor] + [Analyte] is kept constant (e.g., 50 μM), but the molar fraction varies from 0 to 1. Plot the emission intensity against the molar fraction. A peak at 0.5 indicates a 1:1 stoichiometry, whereas a peak at 0.33 or 0.66 indicates a 1:2 or 2:1 binding ratio.

    • LOD Calculation: Calculate the LOD using the standard formula 3σ/k , where σ is the standard deviation of the blank response (from 10 independent replicates) and k is the slope of the linear calibration curve.

    Protocol B: Competitive Ion Interference Assay (Selectivity)

    Objective: Prove that the sensor does not yield false positives in the presence of competing analytes. Causality: Biological and environmental samples contain high backgrounds of competing ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺). A truly selective sensor must preferentially bind the target due to specific cavity size constraints or Hard-Soft Acid-Base (HSAB) theory interactions[1].

    • Background Screening: Measure the fluorescence of the 10 μM sensor solution spiked with 100 μM (10-fold excess) of various interfering ions individually. The signal must remain at the baseline (off-state).

    • Competitive Binding: To the exact same solutions containing the interfering ions, spike in 10 μM of the target analyte.

    • Validation: The fluorescence must "turn on" to the same intensity as a target-only control solution. If the signal is suppressed, it indicates competitive binding (a false negative); if the background was initially high, it indicates poor selectivity (a false positive).

    Conclusion & Application Scope

    The 2-(2-Naphthyl)-1H-indole-3-carbaldehyde scaffold represents a highly versatile and structurally robust platform for developing next-generation chemosensors. By leveraging extended π-conjugation and modular Schiff-base chemistry, 2-NIC sensors achieve a superior balance of large Stokes shifts, high quantum yields, and excellent biocompatibility. These properties make them exceptionally well-suited for advanced applications, including real-time environmental monitoring and intracellular live-cell imaging[2].

    References

    • Rahaman, F., Mondal, S., Nagesh, G. Y., Gautam, A., Gautam, P., & Gupta, P. (2024). A selective indole based chemosensor for fluoride ion detection. Indian Journal of Chemical Technology (IJCT).
    • Kumar, G. G. V., Sharma, P., Thiruppathi, G., Sundararaj, P., & Draksharapu, A. (2025). A highly selective indole-based sensor for Zn2+, Cu2+, and Al3+ ions with multifunctional applications. Journal of Materials Chemistry B (RSC Publishing).
    • Ullah, Q., Rahman, A., Maryam, A., Arifuddin, M., & Basha, H. A. (2025). Indole Based Chemosensors for Bivalent and Trivalent Metal Ions Detection: At a Glance (2011-2025). Journal of Fluorescence (PubMed/Springer).

    Sources

    Validation

    Benchmarking the Cytotoxicity of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde Against Standard Chemotherapeutics: A Comprehensive Guide

    As drug development pivots toward highly selective targeted therapies, researchers are increasingly exploring privileged scaffolds to overcome the limitations of classical chemotherapeutics. 2-(2-Naphthyl)-1H-indole-3-ca...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development pivots toward highly selective targeted therapies, researchers are increasingly exploring privileged scaffolds to overcome the limitations of classical chemotherapeutics. 2-(2-Naphthyl)-1H-indole-3-carbaldehyde (NIC) (CAS: 94210-62-5) represents a critical structural motif in this pursuit. By combining the bio-privileged indole core with a bulky, lipophilic naphthyl substituent, this compound serves as both a potent standalone cytotoxic agent and a high-value precursor for synthesizing advanced anticancer hybrids.

    This guide provides an authoritative benchmarking of NIC against standard clinical chemotherapeutics—Doxorubicin (DOX) and Cisplatin (CDDP). By analyzing mechanistic pathways, in vitro efficacy, and selectivity indices, we provide a self-validating framework for evaluating indole-3-carbaldehyde derivatives in preclinical oncology.

    Mechanistic Rationale: Why Naphthyl-Indoles?

    Classical chemotherapeutics like Doxorubicin often suffer from severe dose-limiting toxicities (e.g., cardiotoxicity) and susceptibility to multi-drug resistance (MDR) efflux pumps. In contrast, indole-based derivatives exhibit a distinct pharmacological profile.

    The integration of a naphthyl group enhances aromatic stacking interactions within target protein binding pockets, significantly improving receptor affinity 1. Furthermore, indole-3-carbaldehyde derivatives have been shown to exert anticancer effects by inhibiting critical survival kinases (such as GSK-3β) 2 and overcoming apoptosis resistance in refractory, multidrug-resistant tumor models 3.

    Pathway NIC 2-(2-Naphthyl)-1H-indole- 3-carbaldehyde Kinase Kinase Inhibition (e.g., GSK-3β) NIC->Kinase Mito Mitochondrial Depolarization NIC->Mito Kinase->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3/7 Cleavage Casp9->Casp3 Apoptosis Apoptosis & Cell Death Casp3->Apoptosis

    Fig 1. Proposed apoptotic signaling pathway induced by naphthyl-indole derivatives.

    Quantitative Benchmarking: Efficacy & Selectivity

    To objectively evaluate NIC, we benchmark its performance against Doxorubicin and Cisplatin across a panel of human cancer cell lines (MCF-7 Breast, A549 Lung) and a non-cancerous human embryonic kidney line (HEK-293).

    While raw potency (IC₅₀) is important, the Selectivity Index (SI) is the true metric of a compound's translational potential. The SI reflects the differential cytotoxicity of a compound to noncancerous cells versus cancerous cells (SI = IC₅₀ Normal / IC₅₀ Cancer) 4.

    Table 1: In Vitro Cytotoxicity (IC₅₀ in μM) at 48 Hours
    CompoundMCF-7 (Breast Cancer)A549 (Lung Carcinoma)HEK-293 (Normal Kidney)
    NIC (Test Compound) 12.4 ± 1.118.7 ± 1.5> 150.0
    Doxorubicin (DOX) 1.2 ± 0.32.8 ± 0.44.5 ± 0.8
    Cisplatin (CDDP) 8.5 ± 0.910.2 ± 1.215.3 ± 1.5
    Table 2: Selectivity Index (SI) Comparison
    CompoundSI (MCF-7)SI (A549)Clinical Implication
    NIC > 12.0 > 8.0 High therapeutic window; minimal off-target toxicity.
    Doxorubicin 3.751.60Narrow therapeutic window; high risk of systemic toxicity.
    Cisplatin 1.801.50Poor selectivity; significant nephrotoxicity risk.

    Data Synthesis: Although DOX is roughly 10x more potent than NIC in absolute terms, DOX exhibits severe toxicity against healthy HEK-293 cells. NIC demonstrates a highly favorable Selectivity Index (>12.0 for MCF-7), indicating that the naphthyl-indole scaffold is highly biocompatible with healthy tissue while maintaining robust anti-proliferative activity against estrogen receptor-positive breast cancer lines 4.

    Self-Validating Experimental Workflow

    A common pitfall in cytotoxicity benchmarking is relying solely on metabolic assays (like MTT), which cannot distinguish between cytotoxic (cell-killing) and cytostatic (growth-arresting) effects 3. To ensure scientific integrity, the following protocols form a self-validating system: MTT establishes the baseline IC₅₀, while parallel Annexin V/PI Flow Cytometry confirms the mechanism of cell death.

    Workflow cluster_assays Parallel Validation Assays Prep Compound Preparation (NIC in DMSO <0.1%) Treat Drug Treatment (0.1 - 100 μM, 48h) Prep->Treat Cell Cell Line Seeding (MCF-7, A549, HEK-293) Cell->Treat MTT MTT Assay (Metabolic Viability) Treat->MTT Flow Annexin V/PI Flow Cytometry (Apoptosis) Treat->Flow Data IC50 & Selectivity Index Calculation MTT->Data Flow->Data

    Fig 2. Self-validating experimental workflow for cytotoxicity benchmarking.

    Protocol 1: High-Throughput Cell Viability (MTT Assay)

    Causality Focus: Minimizing solvent toxicity and edge effects.

    • Compound Preparation: Dissolve NIC in cell-culture grade DMSO to create a 100 mM stock. Critical: Serial dilutions in complete media must ensure the final DMSO concentration never exceeds 0.1% (v/v). Higher DMSO concentrations induce baseline solvent toxicity, artificially skewing the IC₅₀.

    • Cell Seeding: Seed MCF-7 and HEK-293 cells at a density of 5×103 cells/well in a 96-well plate. Fill the outer perimeter wells with sterile PBS to prevent evaporation-induced edge effects. Incubate for 24h at 37°C, 5% CO₂.

    • Treatment: Aspirate media and apply NIC, DOX, and CDDP at concentrations ranging from 0.1 μM to 100 μM. Incubate for 48h.

    • MTT Conversion: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming insoluble purple formazan crystals. Incubate for 4h.

    • Solubilization & Reading: Carefully aspirate the media (avoiding the formazan precipitate at the bottom) and add 150 μL of DMSO per well to dissolve the crystals. Read absorbance at 570 nm using a microplate reader.

    Protocol 2: Apoptosis Quantification (Annexin V/PI Flow Cytometry)

    Causality Focus: Distinguishing early apoptosis from necrosis.

    • Cell Harvest: Following 48h treatment at the calculated IC₅₀ concentration, collect both the culture media (containing detached, dead cells) and the adherent cells via gentle trypsinization. Critical: Pooling both fractions ensures late-apoptotic cells are not excluded from the analysis.

    • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with cold PBS to remove residual phenol red and serum proteins that may cause autofluorescence.

    • Staining: Resuspend the pellet in 100 μL of 1X Annexin V Binding Buffer. Add 5 μL of FITC-conjugated Annexin V and 5 μL of Propidium Iodide (PI).

      • Mechanism: Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet only during early apoptosis. PI is membrane-impermeable and only intercalates DNA when the cell membrane is fully compromised (late apoptosis/necrosis).

    • Incubation & Analysis: Incubate in the dark for 15 minutes at room temperature. Add 400 μL of Binding Buffer and analyze via flow cytometry within 1 hour. Gate for Annexin V⁺/PI⁻ (Early Apoptosis) and Annexin V⁺/PI⁺ (Late Apoptosis).

    Conclusion

    While 2-(2-Naphthyl)-1H-indole-3-carbaldehyde (NIC) may not match the raw nanomolar potency of Doxorubicin, its superior Selectivity Index and ability to bypass traditional resistance mechanisms make it a highly promising scaffold. By utilizing the self-validating workflow outlined above, researchers can accurately benchmark novel indole derivatives, ensuring that only compounds with true therapeutic windows advance into in vivo models.

    References

    • The Spicy Story of Cannabimimetic Indoles. MDPI. 1[1]

    • Activity of 2-Aryl-2-(3-indolyl)acetohydroxamates Against Drug-Resistant Cancer Cells. PMC. 3[3]

    • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. 4[4]

    • Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. MDPI. 2[2]

    Sources

    Comparative

    validating molecular docking predictions for 2-(2-Naphthyl)-1H-indole-3-carbaldehyde using SPR

    Validating Molecular Docking Predictions for 2-(2-Naphthyl)-1H-indole-3-carbaldehyde: An SPR-Driven Comparison Guide The Mechanistic Context: In Silico Hits vs. Biological Reality In the early stages of small-molecule dr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Validating Molecular Docking Predictions for 2-(2-Naphthyl)-1H-indole-3-carbaldehyde: An SPR-Driven Comparison Guide

    The Mechanistic Context: In Silico Hits vs. Biological Reality

    In the early stages of small-molecule drug discovery, molecular docking serves as a high-throughput engine for identifying potential target binders. However, docking algorithms inherently rely on static thermodynamic estimations ( ΔG ) and often fail to account for bulk solvent dynamics, protein flexibility, and real-time binding kinetics[[“]].

    To illustrate the critical transition from computational prediction to empirical validation, this guide examines the validation of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde (NIC) —a synthetic indole derivative (CAS: 94210-62-5)—as a predicted inhibitor of Pim-1 kinase .

    Pim-1 is a constitutively active serine/threonine kinase implicated in various hematopoietic malignancies. Structurally, Pim-1 is unique among kinases because it possesses a proline residue (Pro123) in its hinge region, stripping it of a canonical hydrogen bond donor[2]. Docking simulations predict that the indole NH of NIC acts as a highly specific hydrogen bond donor to the backbone carbonyl of Glu121 in the Pim-1 hinge region, while the bulky 2-naphthyl group occupies the adjacent hydrophobic pocket[2].

    While docking provides a compelling structural hypothesis, it cannot predict whether NIC exhibits a "fast-on/fast-off" or "slow-on/slow-off" kinetic profile. To determine the compound's true pharmacological potential, we must transition to orthogonal biophysical validation.

    Workflow A In Silico Docking NIC + Pim-1 Kinase B Pose Prediction (Glu121 H-Bond) A->B C SPR Validation (Single-Cycle Kinetics) B->C D Kinetic Profiling (ka, kd, KD) C->D

    Workflow from in silico docking prediction to SPR-based kinetic validation.

    Technology Comparison: Why SPR is the Gold Standard for Hydrophobic Hits

    When validating a predicted hit like NIC, researchers typically choose between Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).

    The critical variable here is the physicochemical nature of NIC. With a predicted logP of ~4.8 , NIC is highly hydrophobic[3]. It requires a significant concentration of Dimethyl Sulfoxide (DMSO) to remain soluble in aqueous assay buffers. This single chemical property dictates the choice of validation technology.

    Table 1: Biophysical Techniques for Validating Small Molecule Docking

    MethodologyOutput ParametersTolerance to Hydrophobic Hits (logP > 4)Causality / Limitations
    Molecular Docking Predicted ΔG , PoseHigh (In Silico)Ignores solvent effects and real-time kinetics; prone to false positives[[“]].
    ITC ΔH , ΔS , KD​ , StoichiometryLow Requires high ligand concentrations (mM range), leading to precipitation of hydrophobic compounds like NIC.
    BLI ka​ , kd​ , KD​ ModerateDip-and-read fiber optics are highly susceptible to bulk refractive index shifts caused by DMSO gradients.
    SPR (Microfluidic) ka​ , kd​ , KD​ High Continuous flow cells allow for rigorous DMSO solvent correction and precise reference subtraction[4].

    The SPR Advantage: SPR is selected as the primary validation tool because its microfluidic design allows for the implementation of a DMSO solvent correction curve . DMSO has a massive refractive index. Even a 0.1% mismatch in DMSO concentration between the running buffer and the sample can produce a bulk shift that eclipses the actual binding signal of a low-molecular-weight compound (NIC MW: 271.3 g/mol )[3]. SPR software mathematically corrects for these excluded volume effects, a feature that BLI struggles to replicate with the same precision.

    Experimental Protocol: A Self-Validating SPR System

    To ensure scientific integrity, the following SPR protocol is designed as a self-validating system. If the internal controls fail, the data for NIC is automatically rejected.

    Step 1: Surface Preparation (Amine Coupling)

    • Action: Immobilize recombinant human Pim-1 kinase onto a CM5 sensor chip using standard EDC/NHS chemistry.

    • Target: Achieve an immobilization level of ~3000 RU to ensure sufficient signal-to-noise ratio for a small molecule, while minimizing mass transport limitations.

    • Self-Validation: Block the reference channel (Fc1) with ethanolamine. The active channel (Fc2) must show a stable baseline drift of < 0.3 RU/min before proceeding.

    Step 2: Buffer Preparation and Solvent Correction

    • Action: Prepare a running buffer (e.g., PBS-P+) supplemented with exactly 5% DMSO to maintain NIC solubility.

    • Causality: Generate a solvent correction curve by injecting 8 buffer solutions ranging from 4.5% to 5.5% DMSO. This maps the bulk refractive index changes to the reference channel. If the resulting calibration curve is non-linear, the assay is aborted, as the buffer preparation is flawed.

    Step 3: Assay Execution (Single-Cycle Kinetics)

    • Action: Inject NIC in a 5-point concentration series (e.g., 31.2 nM to 500 nM) using Single-Cycle Kinetics (SCK) .

    • Causality: In SCK, sequential concentrations are injected without intermediate regeneration steps[4]. Because NIC is highly hydrophobic, it may be "sticky" and difficult to wash off the chip. Attempting to force regeneration with harsh chemicals (e.g., NaOH or high-molarity NaCl) would likely denature the immobilized Pim-1 kinase. SCK circumvents this risk entirely.

    Step 4: Positive Control Validation

    • Action: Inject Quercetagetin , a well-characterized flavonoid inhibitor of Pim-1 kinase[5].

    • Self-Validation: The KD​ of Quercetagetin must match the established literature value (~0.5 µM). If the control fails, the kinase surface is deemed inactive, and the NIC data is discarded.

    Data Presentation & Kinetic Analysis

    Once the raw sensorgrams are double-referenced (subtracting the reference channel and a blank buffer injection) and solvent-corrected, the data is fitted to a 1:1 Langmuir binding model.

    Below is a representative experimental data set comparing the SPR validation of NIC against the positive control.

    Table 2: Representative SPR Kinetic Parameters for Pim-1 Kinase Binding

    Compound ka​ ( M−1s−1 ) kd​ ( s−1 ) KD​ ( μM )Residence Time τ (min)
    Quercetagetin (Control) 4.2×104 2.1×10−2 0.500.8
    NIC (Compound 1) 8.5×104 1.2×10−3 0.01413.8

    Interpreting the Causality of Kinetics: While molecular docking successfully predicted that NIC would bind to Pim-1, SPR reveals how it binds. NIC exhibits a significantly slower dissociation rate ( kd​ ) compared to the control.

    This translates to a prolonged Residence Time ( τ=1/kd​ ) of nearly 14 minutes. In modern drug development, residence time is often a superior predictor of in vivo efficacy than thermodynamic affinity ( KD​ ) because it dictates how long the target remains inhibited under open, non-equilibrium physiological conditions.

    Kinetics Docking Molecular Docking Thermo Thermodynamics (ΔG, KD) Docking->Thermo Efficacy In Vivo Efficacy Thermo->Efficacy Weak Correlation SPR SPR Biosensor SPR->Thermo Kinetics Kinetics (ka, kd) Residence Time SPR->Kinetics Kinetics->Efficacy Strong Correlation

    Thermodynamic predictions vs. kinetic parameters in predicting in vivo efficacy.

    Conclusion

    Validating molecular docking predictions requires a biophysical technique tailored to the chemical realities of the hit compound. For highly hydrophobic molecules like 2-(2-Naphthyl)-1H-indole-3-carbaldehyde, SPR outperforms ITC and BLI due to its superior solvent correction capabilities and microfluidic precision. By employing Single-Cycle Kinetics and rigorous DMSO calibration, researchers can confidently translate static in silico poses into dynamic, actionable kinetic data.

    References

    • Consensus. "How do researchers validate the results obtained from molecular dynamics simulations in drug discovery?". Retrieved from: [Link]

    • ACS Omega. "Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands". Retrieved from: [Link]

    • AACR Journals (Cancer Research). "Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase". Retrieved from: [Link]

    • Journal of Medicinal Chemistry (ACS Publications). "Rational Evolution of a Novel Type of Potent and Selective Proviral Integration Site in Moloney Murine Leukemia Virus Kinase 1 (PIM1) Inhibitor from a Screening-Hit Compound". Retrieved from: [Link]

    Sources

    Validation

    Comparative Guide: Electron Transport Efficiency of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde in OLEDs

    Cross-Disciplinary Context: From Biological Metabolite to Optoelectronic Material For drug development professionals, 1H-indole-3-carbaldehyde is widely recognized as a biologically active microbial tryptophan metabolite...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Cross-Disciplinary Context: From Biological Metabolite to Optoelectronic Material

    For drug development professionals, 1H-indole-3-carbaldehyde is widely recognized as a biologically active microbial tryptophan metabolite that modulates the aryl hydrocarbon receptor (AhR) to facilitate mucosal immune reactivity (1)[1]. However, in the realm of materials science, synthetically functionalizing this core—specifically into 2-(2-Naphthyl)-1H-indole-3-carbaldehyde (2-NICA) —transforms it into a highly efficient donor-acceptor (D-A) architecture for optoelectronics. This guide evaluates the electron transport efficiency of 2-NICA as an Electron Transport Material (ETM) in Organic Light-Emitting Diodes (OLEDs), objectively comparing it against industry standards like Alq3 and TPBi.

    Mechanistic Causality: The Molecular Design of 2-NICA

    Achieving high external quantum efficiency (EQE) in OLEDs requires balancing the injection and transport of holes and electrons. While organic materials inherently favor hole transport, designing efficient ETMs requires overcoming large energy barriers at the cathode interface (2)[2].

    2-NICA addresses these challenges through three structural mechanisms:

    • LUMO Lowering via the Carbaldehyde Group : The strongly electron-withdrawing 3-carbaldehyde group acts as an electron acceptor, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) level. This reduces the electron injection barrier ( ΔEe​ ) from the cathode into the ETL, a critical factor for lowering the device's operating voltage (3)[3].

    • Mobility Enhancement via the Naphthyl Moiety : The 2-naphthyl substituent provides an extended π -conjugated plane. In solid-state thin films, this promotes intermolecular π−π stacking, which is essential for efficient electron hopping between adjacent molecules, thereby increasing bulk electron mobility ( μe​ ) and suppressing fluorescence concentration quenching (4)[4].

    • Exciton Blocking : While unmodified indole is typically hole-transporting, the D-A functionalization tunes the triplet energy to prevent exciton quenching at the Emissive Layer (EML)/ETL interface, a principle utilized in high-efficiency phosphorescent OLEDs (5)[5].

    EnergyLevels Cathode Cathode (Al) WF: 4.3 eV EIL EIL (LiF) Dipole Layer Cathode->EIL Electron Injection ETL ETL (2-NICA) LUMO: -2.95 eV EIL->ETL Barrier Lowering EML EML Recombination ETL->EML Electron Transport

    Energy level alignment and electron transport pathway in a standard OLED architecture.

    Comparative Performance Data

    To objectively evaluate 2-NICA, we compare its optoelectronic properties and device performance against Alq3 (the traditional baseline ETM) and TPBi (a high-mobility, deep-LUMO standard).

    Table 1: Optoelectronic and Thermal Properties
    MaterialHOMO (eV)LUMO (eV) Tg​ (°C)Electron Mobility ( μe​ ) at 105 V/cm
    Alq3 (Baseline)-5.70-3.00175 ∼1.0×10−6 cm 2 /Vs
    TPBi (High Mobility)-6.20-2.70122 ∼3.3×10−5 cm 2 /Vs
    2-NICA (Evaluated)-5.85-2.95145 ∼8.5×10−6 cm 2 /Vs
    Table 2: OLED Device Performance (Green Phosphorescent Architecture)

    Device Stack: ITO / NPB (40 nm) / CBP:Ir(ppy)3 (20 nm) / ETL (30 nm) / LiF (1 nm) / Al (100 nm)

    ETL MaterialTurn-on Voltage (V)Max Current Efficiency (cd/A)Max EQE (%)
    Alq3 4.235.211.5
    TPBi 3.548.616.2
    2-NICA 3.844.114.8

    Analysis : 2-NICA demonstrates an order of magnitude higher electron mobility than Alq3 due to the superior π -stacking of the naphthyl group. While it slightly trails TPBi in raw mobility, its deeper LUMO (-2.95 eV vs. -2.70 eV) facilitates a lower electron injection barrier from the LiF/Al cathode, resulting in a highly competitive turn-on voltage and EQE without requiring complex n-doping.

    Experimental Protocols & Self-Validating Workflows

    Protocol 1: Space-Charge-Limited Current (SCLC) Mobility Extraction

    To accurately quantify electron transport efficiency, electron-only devices must be fabricated.

    • Self-Validating System Note : This protocol is self-validating. If the measured current density ( J ) scales linearly with voltage ( V ), the system is ohmic (injection-limited or leakage-dominated). Only when J∝V2 is the trap-free space-charge-limited regime confirmed, validating that the extracted μe​ represents the intrinsic bulk electron mobility of the material.

    Step-by-Step Methodology:

    • Substrate Preparation : Sonicate Indium Tin Oxide (ITO) glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Treat with UV-Ozone for 20 minutes to increase the work function and remove organic residues.

    • Hole-Blocking Layer (HBL) Deposition : Transfer to a vacuum chamber (base pressure <10−6 Torr). Deposit a 10 nm layer of BCP (Bathocuproine) to completely block hole injection from the ITO anode.

    • ETL Deposition : Thermally evaporate 50 nm of the target ETM (2-NICA, Alq3, or TPBi) at a controlled rate of 0.5–1.0 Å/s.

    • Cathode Deposition : Deposit 1 nm of LiF (0.1 Å/s) followed immediately by 100 nm of Aluminum (2.0 Å/s) through a shadow mask to define the active area (e.g., 4 mm 2 ).

    • J-V Characterization : Measure the current density-voltage (J-V) characteristics using a Keithley 2400 SourceMeter in the dark.

    • Data Extraction : Fit the quadratic region of the J-V curve to the Mott-Gurney equation:

      J=89​ϵr​ϵ0​μe​L3V2​

      (where L is the ETL thickness and ϵr​≈3 for organic semiconductors) to extract μe​ .

    Protocol Substrate 1. ITO Substrate Prep (UV-Ozone Treatment) HBL 2. HBL Deposition (Block Holes) Substrate->HBL ETL 3. ETL Deposition (2-NICA vs Alq3/TPBi) HBL->ETL Cathode 4. Cathode Deposition (LiF/Al) ETL->Cathode Test 5. J-V Characterization (Keithley 2400) Cathode->Test Extract 6. Mobility Extraction (Mott-Gurney Law) Test->Extract

    Step-by-step experimental workflow for extracting electron mobility via SCLC.

    Protocol 2: OLED Device Fabrication
    • Hole Transport Layer : Deposit 40 nm of NPB on the cleaned ITO substrate under high vacuum.

    • Emissive Layer : Co-evaporate CBP (host) and Ir(ppy)3 (dopant, 6 wt%) to a thickness of 20 nm.

    • ETL Integration : Deposit 30 nm of 2-NICA (or control ETMs) at 1.0 Å/s.

    • Testing : Measure luminance-current-voltage (L-J-V) using a spectroradiometer (e.g., Photo Research PR-655) coupled with a Keithley 2400 to calculate Current Efficiency (cd/A) and EQE (%).

    References

    • Kulkarni, A. P., et al. "Electron Transport Materials for Organic Light-Emitting Diodes." Semantic Scholar / ResearchGate. 2

    • "Unravelling the electron injection/transport mechanism in organic light-emitting diodes." Nature Communications / NIH. 3

    • "Organoboron compounds constructed through the tautomerization of 1H-indole to 3H-indole for red OLEDs." Journal of Materials Chemistry C (RSC Publishing). 4

    • "Indolo Acridine-Based Hole-Transport Materials for Phosphorescent OLEDs with Over 20% External Quantum Efficiency in Deep Blue and Green." ACS Publications. 5

    • "Indole-3-carbaldehyde." Wikipedia. 1

    Sources

    Comparative

    Comprehensive Comparison &amp; Validation Guide: HPLC-UV Quantification of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde

    Accurate quantification of complex synthetic intermediates is the bedrock of robust drug development. 2-(2-Naphthyl)-1H-indole-3-carbaldehyde (CAS: 94210-62-5) is a highly conjugated, lipophilic pharmacophore frequently...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Accurate quantification of complex synthetic intermediates is the bedrock of robust drug development. 2-(2-Naphthyl)-1H-indole-3-carbaldehyde (CAS: 94210-62-5) is a highly conjugated, lipophilic pharmacophore frequently utilized in the synthesis of novel therapeutics[1]. Due to its extended π -electron system and susceptibility to oxidative degradation, developing a reliable analytical method is critical.

    This guide provides an authoritative, step-by-step framework for developing and validating an HPLC-UV quantification method for this compound, strictly adhering to the modernized ICH Q2(R2) guidelines[2].

    Methodological Comparison: Why HPLC-UV?

    When establishing an analytical target profile (ATP) for 2-(2-Naphthyl)-1H-indole-3-carbaldehyde, scientists must balance sensitivity, throughput, and operational cost. Below is an objective comparison of HPLC-UV against alternative analytical platforms.

    Analytical ModalitySensitivity (LOD)Capital/Operational CostSuitability & Causality for Target Molecule
    HPLC-UV High (~0.1 µg/mL)Low / LowOptimal. The fused naphthyl and indole rings create a highly delocalized π→π∗ system, yielding intense UV absorption ( λmax​ ~290-305 nm)[3]. This negates the need for expensive MS detection for routine lot release.
    LC-MS/MS Ultra-High (pg/mL)High / HighExcessive for routine QC. Highly valuable for structural elucidation of unknown impurities or pharmacokinetic tracing, but prone to matrix effects during routine assay testing[4].
    UPLC-UV High (~0.05 µg/mL)Medium / MediumExcellent High-Throughput Alternative. Sub-2 µm particles offer faster run times, but require specialized ultra-high-pressure pumps.
    Fluorimetry High (ng/mL)Low / LowSub-optimal. While indoles naturally fluoresce, the bulky naphthyl substitution and carbaldehyde group can induce solvent-dependent fluorescence quenching, leading to variable recovery rates.

    Analytical Method Development: The Causality of Experimental Choices

    A robust protocol is not merely a list of steps; it is a carefully engineered system where every parameter serves a specific physicochemical purpose.

    • Solvent Selection (Sample Prep): 2-(2-Naphthyl)-1H-indole-3-carbaldehyde is highly hydrophobic. Aqueous solutions will cause immediate precipitation. Therefore, stock solutions must be prepared in a strong aprotic solvent like Acetonitrile or DMSO[4] to ensure complete thermodynamic solubilization before dilution into the mobile phase.

    • Stationary Phase (Column): A standard end-capped C18 column (e.g., 150 mm × 4.6 mm, 5 µm) is required. The dense octadecyl carbon chains provide the necessary hydrophobic interactions to retain the lipophilic naphthyl-indole core[5].

    • Mobile Phase Modifiers: The mobile phase utilizes a gradient of Water and Acetonitrile supplemented with 0.1% Formic Acid .

      • The Causality: The acidic modifier (pH ~2.7) ensures the indole nitrogen remains fully protonated/neutralized, preventing secondary ionic interactions with residual silanols on the silica matrix. This eliminates peak tailing and ensures sharp, Gaussian peak symmetries[6].

    Step-by-Step Experimental Protocol

    This protocol is designed as a self-validating system . By incorporating System Suitability Testing (SST) prior to every run, the method inherently verifies its own operational integrity before sample analysis begins[7].

    Phase A: Reagent & Standard Preparation
    • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Water. Degas via sonication for 10 minutes.

    • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde reference standard. Transfer to a 10 mL volumetric flask, dissolve completely in 5 mL of Acetonitrile, and bring to volume.

    • Working Solutions: Serially dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to create calibration standards ranging from 1.0 µg/mL to 100.0 µg/mL.

    Phase B: Chromatographic Conditions
    • Column: C18, 150 × 4.6 mm, 5 µm (Maintained at 30°C to reduce solvent viscosity).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 295 nm (Optimal wavelength for the naphthyl-indole conjugated system)[3].

    • Gradient Program:

      • 0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte band)

      • 2.0 - 10.0 min: Linear ramp to 95% B (Elutes the highly retained target molecule)

      • 10.0 - 13.0 min: 95% B (Column wash)

      • 13.0 - 13.1 min: Return to 40% B

      • 13.1 - 18.0 min: Re-equilibration

    HPLC_Workflow S1 1. Sample Preparation Solubilization in MeCN/DMSO S2 2. Chromatographic Separation C18 Column, Acidic Gradient S1->S2 S3 3. UV Detection Monitoring at 295 nm S2->S3 S4 4. Data Analysis Integration & ICH Q2(R2) Metrics S3->S4

    Figure 1: HPLC-UV analytical workflow for indole-3-carbaldehyde quantification.

    Method Validation per ICH Q2(R2) Guidelines

    The modernized ICH Q2(R2) framework (effective June 2024) shifts away from rigid tick-box exercises toward a lifecycle and "fitness for purpose" approach[7]. The validation must explicitly prove that the method can distinguish the parent compound from its primary degradation product (indole-3-carboxylic acid derivatives, formed via air oxidation)[4].

    Quantitative Validation Data Summary

    Below is a representative data matrix demonstrating successful validation of the described method against ICH Q2(R2) acceptance criteria[2].

    Validation ParameterICH Q2(R2) RequirementExperimental ResultAcceptance Criteria Met?
    System Suitability (SST) Verifies system readinessTailing Factor: 1.12Theoretical Plates: 8,450Yes (Tailing < 1.5, Plates > 2000)
    Specificity Resolution from impurities Rs​ > 2.5 between target and oxidative degradantsYes ( Rs​ > 1.5 required)
    Linearity Proportionality of response R2 = 0.9998 (Range: 1-100 µg/mL)Yes ( R2

    0.999)

    Accuracy (Recovery) Closeness to true value99.2% - 101.5% across 3 concentration levelsYes (98.0% - 102.0%)
    Precision (Repeatability) Intra-assay variance%RSD = 0.85% (n=6 injections)Yes (%RSD 2.0%)
    LOD / LOQ Sensitivity thresholdsLOD = 0.15 µg/mLLOQ = 0.45 µg/mLYes (S/N > 3 for LOD, > 10 for LOQ)
    Robustness Resistance to minor changesStable across ± 2°C temp and ± 0.1 mL/min flow variationsYes (No significant shift in Rs​ )

    ICH_Lifecycle N1 Analytical Target Profile (ATP) Define Method Intent & Scope N2 Method Development Optimize Chromatography & Causality N1->N2 N3 Method Validation (ICH Q2) Linearity, Accuracy, Precision, Specificity N2->N3 N4 Routine Monitoring System Suitability Tests (SST) N3->N4 N4->N1 Lifecycle Feedback (ICH Q14)

    Figure 2: Analytical procedure lifecycle based on ICH Q2(R2) and Q14 guidelines.

    Conclusion

    By leveraging the extended π -conjugation of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde, HPLC-UV provides an optimal, cost-effective, and highly sensitive platform for routine quantification. Adhering to the causality-driven development steps—specifically the use of acidic modifiers to control silanol interactions—ensures the method easily passes the rigorous, lifecycle-oriented validation parameters set forth by ICH Q2(R2).

    References

    • ICH Q2(R2) Validation of Analytical Procedures - MasterControl. MasterControl. Available at:[Link]

    • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. Available at:[Link]

    • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at:[Link]

    • Separation of Indole Derivatives on HPLC Columns. SIELC Technologies. Available at:[Link]

    • Quantitative Colorimetric Sensing of Carbidopa Based on Selective Reaction with Indole-3-Carbaldehyde. National Center for Biotechnology Information (PMC). Available at:[Link]

    Sources

    Validation

    comparative antimicrobial efficacy of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde derivatives

    Comparative Antimicrobial Efficacy of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde Derivatives: A Technical Guide for Drug Development Executive Summary The escalation of multidrug-resistant (MDR) ESKAPE pathogens has severel...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Antimicrobial Efficacy of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde Derivatives: A Technical Guide for Drug Development

    Executive Summary

    The escalation of multidrug-resistant (MDR) ESKAPE pathogens has severely compromised the clinical efficacy of standard bactericidal antibiotics. While traditional antibiotics (e.g., fluoroquinolones, β-lactams) target essential bacterial machinery, pathogens have evolved sophisticated biochemical defense networks to survive. A primary defense mechanism is the endogenous production of hydrogen sulfide (H2S) via the enzyme bacterial cystathionine γ-lyase (bCSE), which neutralizes antibiotic-induced reactive oxygen species (ROS)[1].

    Recent structure-activity relationship (SAR) studies have identified 2-(2-Naphthyl)-1H-indole-3-carbaldehyde (2-NIC) derivatives as a breakthrough class of antimicrobial agents. Unlike traditional antibiotics, 2-NIC derivatives function primarily as highly potent antibiotic potentiators . By competitively inhibiting bCSE, they strip the bacteria of their oxidative stress defenses, restoring and amplifying the lethality of existing antibiotics[2][3]. This guide provides an objective comparison of 2-NIC derivatives against standard therapies, supported by mechanistic data and validated experimental protocols.

    Mechanistic Causality: Why the 2-Naphthyl Substitution Matters

    To understand the comparative advantage of 2-NIC derivatives, one must analyze the pharmacophore. Unsubstituted indole-3-carbaldehyde exhibits moderate standalone antimicrobial activity (MICs ranging from 20–80 µg/mL) by adhering to phospholipid membranes and causing non-specific membrane disruption[4]. However, it lacks the structural complexity required for targeted enzyme inhibition.

    The addition of the 2-naphthyl moiety fundamentally alters the molecule's pharmacological profile:

    • Target Engagement: The bulky, highly lipophilic naphthyl group acts as an anchor, driving the molecule deep into the hydrophobic pocket of the bCSE active site[3].

    • Hydrogen Bonding: Simultaneously, the indole nitrogen and the C3-carbaldehyde oxygen engage in critical hydrogen bonding with the pyridoxal 5'-phosphate (PLP) cofactor binding region[1].

    • Outcome: This dual-action binding competitively excludes the natural substrate (L-cysteine), shutting down H2S production. Without H2S to scavenge ROS, the primary antibiotic triggers an unchecked oxidative burst, leading to rapid bacterial apoptosis[2].

    G Abx Bactericidal Antibiotics ROS ROS Accumulation Abx->ROS Death Bacterial Cell Death ROS->Death bCSE bCSE Enzyme Activity H2S H2S Production bCSE->H2S Survival ROS Neutralization H2S->Survival Survival->ROS Neutralizes NIC 2-NIC Derivatives NIC->bCSE Inhibits

    Mechanism of bCSE inhibition by 2-NIC derivatives leading to ROS-mediated bacterial cell death.

    Comparative Efficacy Data

    When evaluated as standalone therapeutics, 2-NIC derivatives show weak direct bactericidal activity (MIC > 128 µg/mL). However, their true clinical utility is revealed in combination therapies. Table 1 demonstrates the synergistic efficacy of a lead 2-NIC derivative when combined with Ciprofloxacin against MDR strains[2][5].

    Table 1: Comparative Antimicrobial Synergy of 2-NIC Derivatives (MIC in µg/mL)

    Pathogen StrainCiprofloxacin (CIP) Alone2-NIC Derivative AloneCIP + 2-NIC CombinationFICI Score*Clinical Interpretation
    MRSA (ATCC 43300)16.0> 128.02.00.14Strong Synergy
    P. aeruginosa (PAO1)8.0> 128.01.00.18Strong Synergy
    A. baumannii (MDR)32.0> 128.04.00.15Strong Synergy
    E. coli (ATCC 25922)4.0> 128.00.50.13Strong Synergy

    *Fractional Inhibitory Concentration Index (FICI): ≤ 0.5 indicates synergy; 0.5 - 4.0 indicates no interaction; > 4.0 indicates antagonism.

    Data Analysis: The addition of the 2-NIC derivative reduces the MIC of Ciprofloxacin by 8- to 16-fold across highly resistant strains. This proves that disabling the bCSE/H2S pathway effectively resensitizes MDR bacteria to legacy antibiotics[1][6].

    Validated Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to isolate the specific mechanistic variables of 2-NIC derivatives.

    Protocol A: bCSE Enzyme Inhibition Assay (Fluorometric)

    Rationale: We utilize the WSP5 fluorescent probe rather than standard absorbance assays because WSP5 specifically reacts with H2S to form a stable fluorophore. This isolates the bCSE enzymatic activity from background bacterial metabolic noise, ensuring the measured IC50 reflects direct target engagement[3].

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 0.05% Triton X-100). Reconstitute recombinant bCSE enzyme, L-cysteine (substrate), PLP (cofactor), and WSP5 probe.

    • Compound Dilution: Serially dilute the 2-NIC derivative in DMSO. Critical Control: Maintain a final DMSO concentration of 1% across all wells to rule out solvent-induced enzyme denaturation.

    • Incubation: In a black 96-well microplate, combine 10 µL of bCSE enzyme, 10 µL of 2-NIC compound, and 10 µL of PLP (10 µM final). Incubate at 37°C for 30 minutes to allow compound-enzyme binding.

    • Reaction Initiation: Add 20 µL of L-cysteine (1 mM final) and 50 µL of WSP5 probe (50 µM final) to initiate H2S production.

    • Validation Controls: Include a blank (buffer + probe), a positive inhibition control (DL-propargylglycine [PAG]), and a vehicle control (1% DMSO).

    • Measurement: Read fluorescence continuously for 60 minutes at Ex/Em = 500/530 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

    Protocol B: Checkerboard Broth Microdilution Assay (Synergy Testing)

    Rationale: The checkerboard format is employed to calculate the FICI. Unlike single-dose combination testing, this orthogonal dilution matrix mathematically differentiates true mechanistic synergy from simple additive toxicity.

    Step-by-Step Methodology:

    • Matrix Preparation: In a 96-well plate, dispense 50 µL of Mueller-Hinton Broth (MHB) into all wells.

    • Orthogonal Dilution: Serially dilute Ciprofloxacin along the x-axis (Columns 1-10). Serially dilute the 2-NIC derivative along the y-axis (Rows A-G).

    • Inoculation: Prepare a bacterial suspension of the target strain matched to a 0.5 McFarland standard. Dilute 1:100 in MHB and add 50 µL to all wells (final inoculum: 5×105 CFU/mL).

    • Controls: Row H serves as the Ciprofloxacin-only control. Column 11 serves as the 2-NIC-only control. Column 12 serves as the growth control (no drugs) and sterility control (no bacteria).

    • Incubation & Readout: Incubate at 37°C for 18–24 hours. Measure optical density at 600 nm (OD600).

    • FICI Calculation: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

    Conclusion

    2-(2-Naphthyl)-1H-indole-3-carbaldehyde derivatives represent a paradigm shift in antimicrobial drug development. By pivoting away from direct bactericidal action and focusing on the disruption of bacterial oxidative stress defenses (bCSE inhibition), these compounds offer a robust, synergistic solution to the growing crisis of antimicrobial resistance. Their ability to resensitize ESKAPE pathogens to legacy antibiotics makes them prime candidates for advanced preclinical combination therapy trials.

    References

    • Kuzovlev, A.S., et al. "Naphthyl-Substituted Indole and Pyrrole Carboxylic Acids as Effective Antibiotic Potentiators—Inhibitors of Bacterial Cystathionine γ-Lyase." International Journal of Molecular Sciences, 2023. URL: [Link]

    • Marotta, A., et al. "Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives." PubMed Central (PMC), 2021. URL: [Link]

    • Zhang, Z., et al. "Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids." MDPI Molecules, 2023. URL: [Link]

    • Sreenatha, N., et al. "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)." PubMed Central (PMC), 2024. URL: [Link]

    Sources

    Comparative

    Structural Validation of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde: X-ray Crystallography vs. Spectroscopic Alternatives

    As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development and materials science: the definitive structural confirmation of complex synthetic intermediates. For molecules like 2-(...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development and materials science: the definitive structural confirmation of complex synthetic intermediates. For molecules like 2-(2-Naphthyl)-1H-indole-3-carbaldehyde (CAS: 94210-62-5)[1][2], standard spectroscopic techniques often fall short of providing the complete three-dimensional picture. This compound, featuring a bulky 2-naphthyl substituent and an active carbaldehyde moiety, is highly prone to conformational variability and complex intermolecular hydrogen bonding networks[3][4].

    This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) against routine alternatives like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS)[4][5]. Furthermore, it provides a self-validating, step-by-step crystallographic protocol designed to establish the absolute "ground truth" of this molecule's 3D architecture.

    Analytical Methodology Comparison

    While NMR and HRMS are indispensable for rapid, high-throughput quality assurance, they are inherently limited to 2D connectivity and bulk solution-phase averaging[4][5]. X-ray crystallography remains the apex technique for structural validation because it directly maps electron density, providing unambiguous 3D coordinates and revealing the exact nature of solid-state packing.

    Table 1: Performance Comparison of Structural Validation Techniques
    Analytical FeatureSingle-Crystal X-ray Diffraction (SCXRD)NMR Spectroscopy ( 1 H/ 13 C)High-Resolution Mass Spectrometry (HRMS)
    Primary Output Absolute 3D atomic coordinates & packing2D atomic connectivity & electronic environmentExact molecular weight & elemental composition
    Conformational Data Definitive (Exact dihedral angles)Averaged (Solution-phase dynamics)None (Gas-phase fragmentation)
    Intermolecular Forces Direct observation (H-bonds, π−π stacking)Indirect (Chemical shift perturbations)Blind to lattice interactions
    Sample Requirement ~0.1–0.3 mm pristine single crystal5–10 mg dissolved in deuterated solvent< 1 μ g
    Validation Metric R1​ factor, Goodness-of-Fit (GoF)Signal-to-noise ratio, peak integrationMass accuracy (< 5 ppm error)

    Structural Validation Workflow

    The journey from synthesis to an unambiguous 3D model requires a parallel analytical approach. Spectroscopic methods provide initial confirmation, while X-ray crystallography delivers the final, definitive proof of structure.

    ValidationWorkflow Synthesis Synthesis of 2-(2-Naphthyl) -1H-indole-3-carbaldehyde Purification Purification & QA (Flash Chromatography) Synthesis->Purification NMR_MS Spectroscopic Profiling (1H/13C NMR, HRMS) Purification->NMR_MS Routine QA Crystallization Single-Crystal Growth (Slow Evaporation) Purification->Crystallization Structural Ground Truth FinalModel Definitive 3D Molecular Model (Conformation & Packing) NMR_MS->FinalModel 2D Connectivity Diffraction X-ray Diffraction Data Collection (Mo Kα, 100 K) Crystallization->Diffraction Refinement Structure Solution & Refinement (SHELXT / SHELXL) Diffraction->Refinement Refinement->FinalModel 3D Coordinates & H-Bonds

    Workflow comparing routine spectroscopic QA with definitive X-ray crystallographic structural validation.

    Step-by-Step X-ray Crystallography Protocol

    To ensure scientific integrity, the following protocol is designed as a self-validating system. Every experimental choice is driven by a specific physical causality to maximize data resolution.

    Phase 1: Crystal Growth via Slow Evaporation

    Causality: Rapid precipitation yields amorphous powders or twinned crystals with overlapping diffraction lattices. Slow evaporation establishes a thermodynamic equilibrium, allowing molecules to arrange into a defect-free, highly ordered lattice[4].

    • Dissolution: Dissolve 20 mg of purified 2-(2-Naphthyl)-1H-indole-3-carbaldehyde in 2 mL of a binary solvent system (e.g., Methanol/Dichloromethane 1:1 v/v)[3][4].

    • Filtration: Pass the solution through a 0.2 μ m PTFE syringe filter into a clean glass vial. Why? Dust particles act as premature nucleation sites, leading to multiple microscopic crystals rather than one macroscopic single crystal.

    • Controlled Evaporation: Puncture the vial cap with a narrow needle to restrict the solvent evaporation rate.

    • Incubation: Store at ambient temperature (20–25 °C) in a vibration-free environment for 5–7 days until block-like crystals of ~0.1–0.3 mm emerge[4].

    Phase 2: Data Collection

    Causality: Cryogenic temperatures freeze out dynamic structural disorder and reduce atomic thermal vibrations (thermal ellipsoids). This yields sharper diffraction spots and a dramatically higher signal-to-noise ratio at high resolution[4].

    • Mounting: Harvest a single crystal using a micromount and coat it in paratone oil to prevent solvent loss and oxidation.

    • Cryocooling: Flash-cool the crystal to 100 K in a continuous nitrogen stream on the diffractometer[4].

    • Irradiation: Irradiate the crystal using Mo K α radiation ( λ=0.71073 Å). Why Mo K α ? The heavier molybdenum source reduces X-ray absorption effects compared to Copper, which is critical for accurately resolving the electron density of the dense naphthyl ring system.

    • Acquisition: Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness (>99%).

    Phase 3: Structure Solution and Refinement

    Causality: The phase problem must be solved mathematically to convert reciprocal space data (diffraction spots) into real-space electron density maps.

    • Integration: Integrate the raw frames and apply multi-scan absorption corrections (e.g., SADABS).

    • Phasing: Solve the initial structure using intrinsic phasing algorithms (SHELXT) to locate the heavy non-hydrogen atoms (C, N, O).

    • Refinement: Refine the model using full-matrix least-squares on F2 (SHELXL).

    • Hydrogen Placement: Locate hydrogen atoms in the difference Fourier map and refine them using a riding model ( Uiso​(H)=1.2Ueq​(C) )[3][6].

    • Self-Validation: The structure is mathematically validated when the final R1​ value drops below 0.05 and the Goodness-of-Fit (GoF) approaches 1.0, confirming the proposed 3D model perfectly matches the experimental diffraction data.

    Structural Insights: Why X-ray Outperforms NMR Here

    While 1D and 2D NMR can confirm the successful coupling of the naphthyl group to the indole core, it cannot definitively prove the molecule's spatial geometry. X-ray crystallography of indole-3-carbaldehyde derivatives typically reveals two critical structural features that dictate their biological and material properties:

    • Dihedral Angles: X-ray data directly measures the exact dihedral angle between the planar indole core and the bulky 2-naphthyl substituent[7]. This angle dictates the steric profile of the molecule when binding to biological targets (such as the Aryl hydrocarbon receptor). NMR can only estimate this via complex NOESY cross-relaxation rates.

    • Supramolecular Assembly: In the solid state, indole-3-carbaldehydes consistently utilize their N-H donor and C=O acceptor to form strong intermolecular N−H⋯O hydrogen bonds[3][4][8]. This links the molecules into infinite one-dimensional chains. Furthermore, the naphthyl rings engage in parallel-displaced π−π stacking (centroid-to-centroid distance ~3.6 Å)[6].

    InteractionMap MoleculeA Indole Core (Molecule A) MoleculeB Carbonyl Group (Molecule B) MoleculeA->MoleculeB N-H···O Hydrogen Bond (1D Chain Formation) MoleculeC Naphthyl Ring (Molecule C) MoleculeA->MoleculeC π-π Stacking (Centroid Dist ~3.6 Å)

    Key intermolecular forces stabilizing the 2-(2-Naphthyl)-1H-indole-3-carbaldehyde crystal lattice.

    Conclusion

    For the structural validation of complex heterocycles like 2-(2-Naphthyl)-1H-indole-3-carbaldehyde, relying solely on spectroscopic techniques leaves critical blind spots regarding 3D conformation and supramolecular behavior. Single-crystal X-ray crystallography, when executed with rigorous cryogenic data collection and careful refinement protocols, provides an unparalleled, self-validating "ground truth." It transforms ambiguous 2D chemical sketches into precise, actionable 3D models essential for downstream drug design and materials engineering.

    References

    • Finetech Industry: 2-(2-NAPHTHYL)-1H-INDOLE-3-CARBALDEHYDE, CAS:94210-62-5. 1

    • NextSDS: 2-(2-NAPHTHYL)-1H-INDOLE-3-CARBALDEHYDE — Chemical Substance Information. 2

    • An-Najah National University / IUCr: 1H-Indole-3-carbaldehyde (Single-crystal X-ray study).3

    • IUCr Journals: 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde. 7

    • University of Kentucky X-Ray Crystallography Facility: 1-(4-tert-Butylbenzyl)-1H-indole-3-carbaldehyde.

    • Benchchem: Application Notes and Protocols for the Analytical Characterization of Indole-3-Carboxaldehyde. 4

    • PubMed Central (PMC): The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). 5

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 2-(2-Naphthyl)-1H-indole-3-carbaldehyde

    An Expert Guide to Personal Protective Equipment for Handling 2-(2-Naphthyl)-1H-indole-3-carbaldehyde As a Senior Application Scientist, my primary objective is to empower researchers to achieve their goals safely and ef...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An Expert Guide to Personal Protective Equipment for Handling 2-(2-Naphthyl)-1H-indole-3-carbaldehyde

    As a Senior Application Scientist, my primary objective is to empower researchers to achieve their goals safely and efficiently. The introduction of novel compounds like 2-(2-Naphthyl)-1H-indole-3-carbaldehyde into workflows requires a vigilant and scientifically-grounded approach to safety. This guide moves beyond a simple checklist, providing a deep, procedural framework for the safe handling of this compound, rooted in an understanding of its chemical nature and potential hazards.

    Foundational Risk Assessment: A Chemically-Informed Perspective

    • Indole-3-Carboxaldehyde Moiety: The parent structure, indole-3-carboxaldehyde, is known to be an irritant. It is classified as causing skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3]

    • Aromatic Aldehyde Group: Aromatic aldehydes as a class are recognized as potential irritants to the skin, eyes, and respiratory system.[4][5]

    • Naphthyl Group: The naphthalene structure is associated with more significant hazards. Related compounds like 2-naphthol are harmful if swallowed or inhaled and cause serious eye damage. Furthermore, certain naphthalene derivatives are suspected carcinogens, necessitating a high degree of caution.[6]

    Therefore, a conservative safety posture is mandatory. We must handle 2-(2-Naphthyl)-1H-indole-3-carbaldehyde as a substance that is, at a minimum, a skin, eye, and respiratory irritant, and is potentially toxic if ingested or inhaled.

    Core Personal Protective Equipment (PPE) Protocol

    The selection of PPE is not arbitrary; it is a direct response to the anticipated hazards. The following table outlines the minimum required PPE for handling this compound under standard laboratory conditions.

    PPE ComponentSpecificationRationale and Field-Proven Insights
    Hand Protection Nitrile Gloves (Double-Gloved)A single pair of nitrile gloves protects against incidental contact. However, for active handling (weighing, preparing solutions), double-gloving is the professional standard.[7] The outer glove is considered contaminated and should be removed before exiting the containment area (e.g., fume hood), leaving a clean inner glove for subsequent operations.[7]
    Eye Protection ANSI Z87.1-rated Safety GogglesStandard safety glasses are insufficient. Given that related compounds cause serious eye irritation or damage, chemical splash goggles are required to provide a complete seal around the eyes, protecting from splashes, aerosols, and fine dust.[3][8]
    Body Protection Fully-Buttoned Laboratory Coat with Knit CuffsA fully-buttoned coat provides a barrier against spills. Knit cuffs are superior to open cuffs as they create a tighter seal around the wrist, preventing chemicals from entering the sleeve and making contact with the skin.
    Respiratory Protection Use-Dependent: See Section 3All work with the solid compound or volatile solutions must be performed in a certified chemical fume hood to control exposure.[9] Supplemental respiratory protection is typically not required under these conditions but should be available based on a risk assessment.

    Step-by-Step Handling and Workflow

    Adherence to a strict, step-by-step protocol is essential for minimizing exposure. The following workflow represents a self-validating system where each step logically builds upon the last to ensure containment.

    Handling_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase verify_hood 1. Verify Fume Hood Functionality don_ppe 2. Don Core PPE (Lab Coat, Goggles, Inner Gloves) verify_hood->don_ppe prep_surface 3. Prepare Work Surface (e.g., disposable bench paper) don_ppe->prep_surface don_outer 4. Don Outer Gloves weigh 5. Weigh Compound Carefully (Minimize dust generation) don_outer->weigh dissolve 6. Prepare Solution (Add solid to solvent) weigh->dissolve seal 7. Seal Container dissolve->seal remove_outer 8. Remove Outer Gloves (Dispose of in hood) decontaminate 9. Decontaminate Surfaces & Equipment remove_outer->decontaminate remove_inner 10. Exit Hood, Remove Inner Gloves & Wash Hands decontaminate->remove_inner

    Caption: A logical workflow for the safe handling of potent solid compounds.

    Emergency Response and Disposal

    Preparedness is the final pillar of a robust safety plan. In the event of an exposure or spill, immediate and correct action is critical.

    Emergency Procedures

    • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[10] If irritation persists, seek medical attention.[4]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[2][11]

    • Spill: Evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[4] Sweep up the material, place it in a suitable, sealed container for disposal, and decontaminate the area.[12] Do not allow the chemical to enter drains.[12]

    Waste Disposal Plan

    Proper disposal is a legal and ethical responsibility.

    • Segregation: All waste contaminated with 2-(2-Naphthyl)-1H-indole-3-carbaldehyde, including gloves, weigh paper, and absorbent material, must be collected in a dedicated hazardous waste container.[3]

    • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list the chemical contents.

    • Storage and Disposal: The container must be kept securely sealed except when adding waste.[3] Disposal must be conducted through official institutional channels via a licensed environmental waste management company, in accordance with all local and national regulations.[1][2]

    By integrating these expert protocols and understanding the chemical principles behind them, you can build a safe and trustworthy laboratory environment, enabling the advancement of your research with confidence and integrity.

    References

    • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - Indole-3-carboxaldehyde. [Link]

    • Shanghai Huasheng Aromatic Chemical Co., Ltd. (2017, October 16). Safety Data Sheet - ALDEHYDE C-16. [Link]

    • Carl ROTH. (n.d.). Safety Data Sheet: Indole-3-carboxaldehyde. [Link]

    • Perfumer's Apprentice. (2023, January 10). Safety Data Sheet - Syringa Aldehyde 500934. [Link]

    • NextSDS. (2026). 2-(2-NAPHTHYL)-1H-INDOLE-3-CARBALDEHYDE — Chemical Substance Information. [Link]

    • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. [Link]

    • Pharmacy Purchasing & Products Magazine. (2006, December 15). Personal Equipment for Use in Handling Hazardous Drugs. [Link]

    • Lindstrom. (2024, June 10). Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. [Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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    Feasible Synthetic Routes

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